Camphor oxime
Description
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Structure
3D Structure
Properties
CAS No. |
36065-15-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3 |
InChI Key |
OVFDEGGJFJECAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C |
melting_point |
118.0 °C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of camphor oxime from camphor and hydroxylamine
An In-depth Technical Guide to the Synthesis of Camphor (B46023) Oxime
Introduction
Camphor oxime (C₁₀H₁₇NO) is a bicyclic monoterpene derivative synthesized from camphor, a readily available natural product.[1][2] It is formed through the condensation reaction of camphor with hydroxylamine (B1172632).[3][4] The presence of the oxime functional group (-C=N-OH) and the inherent chirality of the camphor backbone make camphor oxime a valuable chiral intermediate in organic synthesis.[1][5] It serves as a precursor for the synthesis of other nitrogen-containing compounds, such as amides and nitriles, and is utilized in medicinal chemistry and as a chiral auxiliary.[5][6] This guide provides a comprehensive overview of its synthesis, including the reaction mechanism, detailed experimental protocols, and key quantitative data for researchers and professionals in drug development.
Reaction Mechanism and Pathway
The proceeds through a well-established nucleophilic addition-elimination mechanism.[1][6] The reaction is typically conducted in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, which deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.
The mechanism involves two primary stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the camphor molecule. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The elimination of a water molecule results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime.
The rigid bicyclic structure of camphor is retained throughout the reaction, ensuring the stereospecificity of the product.[1]
References
- 1. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]
- 2. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. structural elucidation of camphor | PPTX [slideshare.net]
- 4. Camphor structural elucidation | PPT [slideshare.net]
- 5. (1R)-Camphor oxime = 97.0 GC sum of enantiomers 2792-42-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Camphor Oxime Formation
Abstract: This technical guide provides a comprehensive overview of the formation of 2-Bornanone oxime, commonly known as camphor (B46023) oxime. It details the underlying reaction mechanism, provides a complete experimental protocol for its synthesis, and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in drug development who utilize camphor-derived compounds in their work. The guide includes detailed visualizations of the reaction pathway, experimental workflow, and subsequent chemical transformations to facilitate a deeper understanding.
Core Mechanism: Nucleophilic Addition-Elimination
The synthesis of camphor oxime from camphor and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The process involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of camphor.
The reaction mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the partially positive carbonyl carbon of camphor. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a hemiaminal or carbinolamine.
-
Elimination (Dehydration): The hemiaminal intermediate is unstable. The hydroxyl group is protonated (often by an acid catalyst or a proton source in the medium), turning it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and yielding the final oxime product.
In typical laboratory preparations, hydroxylamine hydrochloride (NH₂OH·HCl) is used as the source of hydroxylamine. A mild base, such as sodium acetate (B1210297), is added to neutralize the hydrochloride, liberating the free hydroxylamine to act as the nucleophile.[1]
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of 2-Bornanone oxime.[1][2]
2.1. Reagents and Materials
-
D-Camphor
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Internal thermometer
2.2. Synthesis Workflow
2.3. Detailed Procedure
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and internal thermometer. Charge the flask with D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL). Stir the solution at room temperature until all the solid camphor has dissolved.[1][2]
-
Reagent Addition: To the stirring solution, add deionized water (55 mL), followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Work-up and Isolation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1] For further purification, the solid can be recrystallized from hot ethanol.[2]
-
Final Product: Collect the purified white crystals by vacuum filtration and dry them under a vacuum. The expected yield is up to 90%.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of camphor oxime.
Table 1: Reagent Specifications and Stoichiometry [1][2]
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine HCl | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Ethanol | 46.07 | - | - | Solvent |
| Deionized Water | 18.02 | - | - | Solvent |
Table 2: Reaction and Product Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Reaction Conditions | ||
| Solvent System | Ethanol / Deionized Water | [1][2] |
| Temperature | Reflux (85-90 °C) | [1] |
| Reaction Time | 1 hour | [1] |
| Product Characterization | ||
| Appearance | White Crystalline Solid | [1][3] |
| Molecular Formula | C₁₀H₁₇NO | [3][4] |
| Molar Mass | 167.25 g/mol | [3][4][5] |
| Melting Point | 115-119 °C | [5] |
| Yield | Up to 90% |[1] |
Table 3: Spectroscopic and Chromatographic Data
| Data Type | Value / Description | Reference(s) |
|---|---|---|
| TLC (Hexanes/Ethyl Acetate 10:1) | ||
| R_f Value (Camphor) | 0.64 | [1][2] |
| R_f Value (Camphor Oxime) | 0.29 | [1][2] |
| ¹³C NMR (in CDCl₃) | Peaks at: 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, 204.3 (for a related camphorquinone (B77051) monoxime, indicative of the carbon skeleton) | [6] |
| IR (KBr disc) | Spectra available, characteristic C=N stretch | [3] |
| Mass Spectrometry (CI) | m/z 182.1179 [M+H]⁺ (for camphorquinone monoxime) |[6] |
Subsequent Reactions: Beckmann Rearrangement and Fragmentation
Camphor oxime is a valuable intermediate, in part due to its susceptibility to the Beckmann rearrangement.[7] Under acidic conditions (e.g., H₂SO₄, PCl₅, SOCl₂), the oxime can rearrange.[8] However, due to the strained bicyclic structure and the stability of the potential carbocation intermediate at the bridgehead, camphor oxime often undergoes Beckmann fragmentation rather than a true rearrangement to a lactam.[7][8] This fragmentation typically yields an unsaturated nitrile, dl-α-campholene nitrile.[9]
This tendency towards fragmentation is a key chemical property of camphor oxime and is exploited in the synthesis of various cyclopentane (B165970) derivatives, making it a versatile building block in medicinal and materials chemistry.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | C10H17NO | CID 5908504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R)-樟脑肟 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. adichemistry.com [adichemistry.com]
- 9. pjsir.org [pjsir.org]
stereochemistry of camphor oxime synthesis
An In-depth Technical Guide to the Stereochemistry of Camphor (B46023) Oxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor oxime, systematically named N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine, is a derivative of the bicyclic monoterpene camphor. Its rigid framework and the presence of a C=N double bond introduce significant stereochemical complexity, making it a valuable subject of study in synthetic and medicinal chemistry. The synthesis of camphor oxime from camphor and hydroxylamine (B1172632) typically results in a mixture of two geometric isomers, (E) and (Z), arising from the configuration at the oxime's C=N bond.[1] The parent camphor molecule is chiral, and this chirality is maintained throughout the synthesis, meaning that starting with (1R,4R)-camphor will produce (1R,4R)-camphor oxime isomers.[2]
Controlling the stereochemical outcome of this synthesis is crucial, as the distinct spatial arrangement of the hydroxyl group in the (E) and (Z) isomers can lead to different reactivity, physical properties, and biological activities. This guide provides a detailed overview of the reaction mechanism, stereochemical control principles, experimental protocols, and analytical techniques pertinent to the synthesis and characterization of camphor oxime stereoisomers.
Reaction Mechanism and Stereoisomer Formation
The synthesis of camphor oxime is a classic condensation reaction between the ketone functional group of camphor and hydroxylamine. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[2]
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of camphor. This leads to the formation of a tetrahedral carbinolamine intermediate.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.
The formation of two stereoisomers, (E) and (Z), is possible depending on the orientation of the hydroxyl group relative to the C1 bridgehead carbon of the camphor skeleton.
Caption: Mechanism of Camphor Oxime Formation.
Principles of Stereochemical Control
The ratio of (E) to (Z) isomers in the final product is determined by the principles of kinetic and thermodynamic control.[3] While specific experimental data identifying the kinetic and thermodynamic isomers for camphor oxime are not extensively documented, a logical hypothesis can be formulated based on steric considerations.
-
Thermodynamic Product: This is the most stable isomer. Reactions under thermodynamic control are reversible and are typically run at higher temperatures for longer durations to allow the system to reach equilibrium.[4] The (E)-isomer , with the hydroxyl group pointing away from the sterically demanding C1 bridgehead and the syn-C7 methyl group, is predicted to be the more stable thermodynamic product due to minimized steric strain.
-
Kinetic Product: This is the isomer that forms the fastest due to a lower activation energy barrier.[5] Reactions under kinetic control are irreversible and are run at low temperatures with shorter reaction times.[4] The (Z)-isomer , where the hydroxyl group is oriented towards the C1 bridgehead, may form faster despite its higher potential steric strain.
By manipulating reaction conditions, one can favor the formation of one isomer over the other.
Caption: Logical Flow for Stereochemical Control.
Experimental Protocols
Protocol 1: Synthesis of (E/Z)-Camphor Oxime Mixture
This protocol describes a standard procedure for synthesizing camphor oxime, which typically yields a mixture of (E) and (Z) isomers.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate (B1210297) | 82.03 | 7.46 | 90.9 | 1.3 |
| Ethanol (B145695) | 46.07 | 36 mL | - | Solvent |
| Deionized Water | 18.02 | 55 mL | - | Solvent |
Procedure:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.
-
Charge the flask with D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL). Stir at room temperature until all the camphor has dissolved.[2]
-
In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol) in deionized water (55 mL).[2]
-
Add the aqueous solution to the ethanolic solution of camphor.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 1-2 hours.[1][2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Place the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield the purified camphor oxime as a white solid (mixture of E/Z isomers).[1]
Protocol 2: Separation of (E) and (Z) Isomers by Column Chromatography
This protocol provides a general method for separating the geometric isomers obtained from Protocol 1.[1]
Materials and Reagents:
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (non-polar eluent)
-
Ethyl acetate (polar eluent)
-
(E/Z)-Camphor oxime mixture
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude (E/Z)-camphor oxime mixture in a minimum volume of the eluent (e.g., 10:1 hexanes/ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with a low-polarity solvent system (e.g., 20:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 10:1, then 5:1 hexanes/ethyl acetate) to elute the isomers. The relative elution order will depend on the polarity of the isomers, which should be predetermined by TLC analysis.
-
Collect fractions and analyze each fraction by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent by rotary evaporation to yield the isolated (E) and (Z) products.
Caption: Workflow for Synthesis and Isomer Separation.
Data Presentation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and quantifying the (E) and (Z) isomers of camphor oxime. The primary difference arises from the anisotropic effect of the oxime's hydroxyl group.[1]
| Proton/Carbon | (E)-Isomer Shift | (Z)-Isomer Shift | Rationale for Difference |
| N-OH | ~10.0 - 11.0 ppm | ~10.0 - 11.0 ppm | Minimal difference expected. |
| H3 (endo) | Downfield Shift | Upfield Shift | In the (Z)-isomer, the hydroxyl group is in close proximity to the endo proton at C3, causing a significant shielding effect and an upfield shift compared to the (E)-isomer.[1] |
| C=N | Varies | Varies | The chemical shift of the sp2 carbon will differ between isomers due to the different electronic environments. |
By integrating the distinct signals in the ¹H NMR spectrum (e.g., the H3 endo proton), the quantitative ratio of the (E) and (Z) isomers in a mixture can be accurately determined.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camphor (B46023) oxime, a derivative of the naturally occurring monoterpene camphor, is a versatile chiral intermediate with significant applications in organic synthesis and medicinal chemistry. Its rigid bicyclic structure and the presence of the oxime functional group impart unique stereochemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of camphor oxime, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a precursor to bioactive molecules.
Introduction
Camphor oxime, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime, is a white crystalline solid derived from the reaction of camphor with hydroxylamine (B1172632).[1][2] Its unique stereochemistry and functional group make it a valuable building block in asymmetric synthesis and in the development of novel therapeutic agents.[3][4] The oxime moiety can be readily transformed into various nitrogen-containing functional groups, providing access to a diverse range of heterocyclic compounds with potential biological activities.[5][6] This guide aims to be a comprehensive resource for researchers and professionals working with camphor oxime, consolidating its key properties and experimental procedures.
Physical Properties
The physical properties of camphor oxime are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO | [1][2] |
| Molecular Weight | 167.25 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-120 °C | [1][2] |
| Boiling Point | 242-243 °C (estimated) | [7] |
| Solubility | Soluble in methanol (B129727) and ethanol. Limited solubility in water. | [1][8] |
| Optical Rotation | [α]²⁰/D -40.5 ± 1° (c=5% in ethanol) | [1] |
Chemical Properties and Reactivity
Camphor oxime exhibits a range of chemical reactivity, primarily centered around the oxime functional group.
Beckmann Rearrangement
One of the most significant reactions of camphor oxime is the Beckmann rearrangement. Under acidic conditions (e.g., using phosphorus pentoxide, thionyl chloride, or various acids), camphor oxime undergoes a rearrangement to form α-campholenonitrile.[7] This reaction proceeds through a nitrilium ion intermediate, with the group anti-periplanar to the hydroxyl group migrating.[8][9][10] The Beckmann rearrangement of camphor oxime is a key step in the synthesis of various nitrogen-containing compounds.[7]
Synthesis of Heterocyclic Compounds
Camphor oxime serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often leverage the reactivity of the oxime group to form new rings. For instance, camphor oxime can be converted into camphor-fused pyrazines, imidazoles, and thiazoles.[5][6] These heterocyclic derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.[11]
Experimental Protocols
Synthesis of Camphor Oxime[12]
This protocol describes the synthesis of camphor oxime from D-camphor and hydroxylamine hydrochloride.
Materials:
-
D-Camphor (1.0 eq)
-
Hydroxylamine Hydrochloride (1.6 eq)
-
Sodium Acetate (B1210297) (1.3 eq)
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve D-camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in deionized water to the flask.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude camphor oxime.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain purified white crystals of camphor oxime.
Characterization
-
¹H NMR (Typical Conditions): A sample of camphor oxime is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR (Typical Conditions): A sample of camphor oxime is dissolved in deuterated chloroform (CDCl₃). The spectrum is typically recorded on a 75 MHz or 125 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
Note: Specific peak assignments for ¹H and ¹³C NMR can be found in various spectroscopic databases and literature.[12][13]
A common method for solid samples is the KBr pellet technique. A small amount of camphor oxime is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded.
Expected Characteristic Peaks:
-
~3300-3100 cm⁻¹ (O-H stretch, broad)
-
~2960-2870 cm⁻¹ (C-H stretch)
-
~1665 cm⁻¹ (C=N stretch)
-
~940 cm⁻¹ (N-O stretch)
Electron Ionization (EI) mass spectrometry is commonly used for the analysis of camphor oxime. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Expected Fragmentation Pattern (m/z):
-
167 (M⁺)
-
152
-
124
-
108
-
95
-
81
Applications in Drug Development
While camphor oxime itself is not typically used as a drug, its derivatives have shown significant promise in medicinal chemistry. Its rigid, chiral scaffold is an excellent starting point for the synthesis of enantiomerically pure compounds.[3] Camphor-derived heterocycles have demonstrated a range of biological activities, including:
-
Anticancer Activity: Certain pyrazine (B50134) and lactam derivatives have shown cytotoxicity against various cancer cell lines.[11]
-
Antimicrobial Activity: Imidazole and other nitrogen-containing heterocycles derived from camphor oxime have exhibited antibacterial and antifungal properties.
-
Analgesic and Anti-inflammatory Effects: Some derivatives have been investigated for their potential as pain relievers and anti-inflammatory agents.
The development of new synthetic routes from camphor oxime to novel heterocyclic systems continues to be an active area of research for the discovery of new drug candidates.[5][6]
Conclusion
Camphor oxime is a fundamentally important chiral building block with well-defined physical and chemical properties. Its versatile reactivity, particularly the Beckmann rearrangement and its use as a precursor for diverse heterocyclic systems, makes it a valuable tool for synthetic and medicinal chemists. This technical guide provides a consolidated resource of its properties and experimental methodologies to aid researchers in its effective utilization for the development of new chemical entities and potential therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pjsir.org [pjsir.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: Solubility of Camphor Oxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of camphor (B46023) oxime in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key chemical pathways involving camphor oxime.
Core Topic: Camphor Oxime Solubility
Camphor oxime, a derivative of camphor, is a white to almost white crystalline powder. Its molecular structure, containing a bulky, non-polar camphor backbone and a polar oxime group, results in a nuanced solubility profile. The general principle of "like dissolves like" governs its solubility, suggesting that it will be more soluble in organic solvents than in water. While precise quantitative solubility data for camphor oxime is not extensively available in published literature, qualitative observations and data from its parent compound, camphor, provide valuable insights.
Quantitative and Qualitative Solubility Data
Direct quantitative solubility data for camphor oxime in a broad range of organic solvents is limited. However, qualitative assessments consistently report its solubility in polar organic solvents. To provide a comparative reference, the following tables include qualitative data for camphor oxime and quantitative solubility data for its parent compound, camphor.
Table 1: Qualitative Solubility of Camphor Oxime
| Solvent | Solubility | Reference |
| Methanol | Almost Transparent | [1] |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Water | Limited Solubility / 966.2 mg/L (estimated) | [2][3] |
Table 2: Quantitative Solubility of Camphor (as a proxy)
| Solvent | Solubility | Temperature (°C) |
| Ethanol | 100 g/100 mL | 25 |
| Diethyl Ether | 100 g/100 mL | 25 |
| Chloroform | 200 g/100 mL | 25 |
| Acetone | Soluble | Not Specified |
| Acetic Acid | Soluble | Not Specified |
| Water | 0.12 g/100 mL | 25 |
Note: The quantitative data in Table 2 is for camphor, not camphor oxime, and should be used as an estimation of expected solubility trends.
Experimental Protocols
Determination of Solubility of an Organic Compound
The following is a general experimental protocol that can be employed to quantitatively determine the solubility of camphor oxime in a specific organic solvent.
Objective: To determine the concentration of a saturated solution of camphor oxime in a given solvent at a specified temperature.
Materials:
-
Camphor oxime
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of camphor oxime to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the tip of the pipette should be above the settled solid. Immediately filter the withdrawn sample using a syringe filter into a pre-weighed vial or a volumetric flask.
-
Quantification: Determine the concentration of camphor oxime in the filtered saturated solution. This can be done by evaporating the solvent from the pre-weighed vial and weighing the residue, or by using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after appropriate dilution.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the determined concentration and the volume of the solvent.
Synthesis of Camphor Oxime from Camphor
A common method for the synthesis of camphor oxime involves the reaction of camphor with hydroxylamine (B1172632) hydrochloride in the presence of a base.[4][5]
Reaction:
Camphor + Hydroxylamine Hydrochloride + Sodium Acetate → Camphor Oxime + Sodium Chloride + Acetic Acid + Water
Materials:
-
D-Camphor
-
Ethanol
-
Deionized water
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-camphor in ethanol.
-
Addition of Reagents: To the stirred solution, add deionized water, followed by hydroxylamine hydrochloride and sodium acetate.
-
Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 1-2 hours).
-
Work-up: After cooling the reaction mixture, extract the product with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain pure camphor oxime crystals.[4][5]
Visualizations
Experimental Workflow: Synthesis of Camphor Oxime```dot
Caption: Simplified pathway of the Beckmann rearrangement of camphor oxime.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of camphor (B46023) oxime. It includes a detailed experimental protocol for the synthesis and purification of camphor oxime, followed by a presentation of its NMR spectral data. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, drug development, and analytical sciences who require a thorough understanding of the spectroscopic properties of this compound.
Experimental Protocols
A detailed and reliable method for the preparation and purification of camphor oxime is crucial for obtaining high-quality NMR spectra. The following protocol is adapted from a well-established procedure.
Synthesis of Camphor Oxime
Materials and Reagents:
-
D-Camphor
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an internal thermometer, dissolve 11.0 g (71.6 mmol) of D-camphor in 36 mL of ethanol with stirring at room temperature.
-
Addition of Reagents: To the stirred solution, add 55 mL of deionized water, followed by 7.83 g (112.7 mmol) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol) of sodium acetate.
-
Reflux: Heat the reaction mixture to a gentle reflux at 85-90 °C and maintain this temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude camphor oxime can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a white crystalline solid.
NMR Sample Preparation
Materials:
-
Purified camphor oxime
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of purified camphor oxime directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Securely cap the NMR tube and gently vortex the sample until the camphor oxime is completely dissolved.
-
Insert the NMR tube into the spectrometer for analysis.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for camphor oxime. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data of Camphor Oxime (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 9.58 | br s | - | 1H | N-OH |
| 2 | 2.50 | m | - | 1H | H-3 |
| 3 | 2.15 | m | - | 1H | H-3 |
| 4 | 1.95 | t | 4.4 | 1H | H-4 |
| 5 | 1.85 | m | - | 1H | H-5 |
| 6 | 1.65 | m | - | 1H | H-6 |
| 7 | 1.40 | m | - | 1H | H-5 |
| 8 | 1.15 | m | - | 1H | H-6 |
| 9 | 0.98 | s | - | 3H | C10-H₃ |
| 10 | 0.92 | s | - | 3H | C8-H₃ |
| 11 | 0.78 | s | - | 3H | C9-H₃ |
Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the specific experimental conditions.
¹³C NMR Spectral Data of Camphor Oxime (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 52.5 |
| C2 | 168.5 |
| C3 | 33.0 |
| C4 | 43.8 |
| C5 | 27.0 |
| C6 | 30.0 |
| C7 | 47.5 |
| C8 | 19.0 |
| C9 | 20.0 |
| C10 | 11.5 |
Note: The assignments are based on general knowledge of camphor derivatives and may require further 2D NMR experiments for unambiguous confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of camphor oxime.
Caption: Workflow for the synthesis and purification of camphor oxime.
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of camphor (B46023) oxime. It is designed to assist researchers, scientists, and professionals in the pharmaceutical industry in utilizing IR spectroscopy for the identification, characterization, and quality control of this important bicyclic monoterpenoid oxime. This document outlines the characteristic vibrational frequencies of camphor oxime, provides a detailed experimental protocol for spectral acquisition, and includes visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic properties.
Introduction to Infrared Spectroscopy of Camphor Oxime
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the resulting IR spectrum a molecular "fingerprint."
For camphor oxime (C₁₀H₁₇NO), a derivative of camphor, IR spectroscopy is instrumental in confirming its synthesis and identifying key functional groups. The structure of camphor oxime, with its rigid bicyclic framework, hydroxyl group (-OH), and carbon-nitrogen double bond (C=N) of the oxime moiety, gives rise to a distinct and interpretable IR spectrum. Analysis of the spectrum allows for the verification of the conversion of the camphor's carbonyl group to the oxime group and provides insights into the molecule's structural integrity.
Data Presentation: Characteristic Infrared Absorption Bands of Camphor Oxime
The following table summarizes the principal infrared absorption bands for camphor oxime. The assignments are based on established group frequency correlations and data from related compounds. The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3600 - 3200 | Broad, Medium | O-H stretch | Oxime (-OH) |
| ~2960 | Strong | C-H stretch (asymmetric) | Methyl (-CH₃) |
| ~2870 | Strong | C-H stretch (symmetric) | Methylene (-CH₂-) |
| ~1665 | Medium | C=N stretch | Oxime (C=N-OH) |
| ~1475 | Medium | C-H bend (scissoring) | Methylene (-CH₂-) |
| ~1450 | Medium | C-H bend (asymmetric) | Methyl (-CH₃) |
| ~1375 | Medium | C-H bend (symmetric) | gem-Dimethyl |
| ~945 | Medium | N-O stretch | Oxime (N-O) |
Experimental Protocols
This section provides a detailed methodology for obtaining the infrared spectrum of a solid sample of camphor oxime using the potassium bromide (KBr) pellet technique.
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade potassium bromide (KBr), desiccated
-
Spatula
-
Analytical balance
-
Sample of camphor oxime
Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the KBr powder and the camphor oxime sample are completely dry to avoid interference from water absorption bands in the spectrum. This can be achieved by drying in a vacuum oven at a low temperature.
-
Grinding: Weigh approximately 1-2 mg of the camphor oxime sample and 100-200 mg of dry KBr powder. Transfer both to a clean, dry agate mortar.
-
Mixing and Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly by gently tapping the die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
Spectral Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum to measure the instrument's response and account for atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the camphor oxime sample in the spectrometer's sample holder.
-
Data Collection: Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the chemical structure of camphor oxime, the logical relationships of its functional groups to their IR absorptions, and the experimental workflow.
Mass Spectrometry of Camphor Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the mass spectrometry of camphor (B46023) oxime, a derivative of the bicyclic monoterpene camphor. Understanding the fragmentation behavior of this molecule is critical for its identification and characterization in various matrices, a common requirement in natural product analysis, synthetic chemistry, and drug development. This document outlines the core principles of its electron ionization (EI) mass spectrum, proposes a detailed fragmentation pathway, presents quantitative data, and provides a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Concepts in the Mass Spectrometry of Camphor Oxime
Camphor oxime (C₁₀H₁₇NO), with a molecular weight of approximately 167.25 g/mol , presents a unique fragmentation pattern under electron ionization (EI) due to its rigid bicyclic structure and the presence of the oxime functional group.[1][2] The fragmentation is primarily driven by the initial ionization event, which typically involves the removal of a non-bonding electron from the nitrogen or oxygen atom of the oxime group, or from the carbonyl lone pair in the parent camphor molecule.[3] The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.
The fragmentation of the camphor backbone itself is well-documented and serves as a foundational reference for understanding the behavior of its derivatives. Key fragmentation pathways for camphor involve rearrangements and methyl migrations, leading to characteristic ions at m/z 108, 95, 81, 69, and 55. The presence of the oxime group in camphor oxime modifies these pathways and introduces new fragmentation channels.
Electron Ionization (EI) Mass Spectrum Data
The electron ionization mass spectrum of camphor oxime is characterized by a prominent molecular ion peak and a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data from a typical EI mass spectrum of camphor oxime is summarized in the table below.
| m/z | Relative Intensity (%) |
| 41 | 99.8 |
| 53 | 32.3 |
| 55 | 52.0 |
| 67 | 60.0 |
| 69 | 63.1 |
| 79 | 54.7 |
| 81 | 40.7 |
| 93 | 97.7 |
| 94 | 59.5 |
| 95 | 41.3 |
| 108 | 59.2 |
| 109 | 46.4 |
| 110 | 56.5 |
| 122 | 13.7 |
| 124 | 100.0 |
| 125 | 24.7 |
| 134 | 94.7 |
| 150 | 38.4 |
| 152 | 36.9 |
| 166 | 6.9 |
| 167 | 79.8 |
| 168 | 9.5 |
Data sourced from a representative electron ionization mass spectrum of (1R)-Camphor oxime.
Proposed Fragmentation Pathway of Camphor Oxime
The fragmentation of the camphor oxime molecular ion (m/z 167) is a complex process involving multiple competing pathways. A plausible fragmentation scheme is proposed below, taking into account the known fragmentation of the camphor skeleton and the influence of the oxime group.
A primary fragmentation event is the alpha-cleavage adjacent to the C=N bond, which is a common pathway for oximes. Additionally, the rigid bicyclic system of camphor is prone to retro-Diels-Alder type reactions, leading to the opening of the six-membered ring.
Experimental Protocol: GC-MS Analysis of Camphor Oxime
This section provides a detailed methodology for the analysis of camphor oxime using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers familiar with standard analytical instrumentation.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of camphor oxime at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if applicable): For analysis of camphor oxime in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a compatible solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and mass scanning, such as a quadrupole or ion trap analyzer.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations)
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
3. Data Analysis
-
Identify the peak corresponding to camphor oxime based on its retention time, which can be confirmed by injecting a pure standard.
-
Acquire the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or the data provided in this guide to confirm the identity of the compound.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 124 or 167) against the concentration of the standard solutions. Use this calibration curve to determine the concentration of camphor oxime in unknown samples.
References
A Technical Guide to the Historical Development of Camphor Oxime Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor (B46023), a bicyclic monoterpene, has been a subject of fascination for chemists for centuries due to its unique structure and reactivity. Among its vast array of derivatives, camphor oxime holds a significant place in the annals of organic chemistry. The conversion of the carbonyl group of camphor to an oxime functionality not only opened new avenues for stereochemical studies but also provided a versatile intermediate for the synthesis of various nitrogen-containing compounds. This technical guide provides an in-depth exploration of the historical development of camphor oxime research, detailing key discoveries, experimental protocols, and its evolving role in synthetic and medicinal chemistry. The complex nature of its Beckmann rearrangement has been a subject of study for over 135 years, showcasing the enduring relevance of this seemingly simple molecule.
Historical Timeline of Key Discoveries
The journey of camphor oxime research is intertwined with the development of fundamental concepts in organic chemistry, from structural elucidation to reaction mechanisms.
Caption: A timeline of major milestones in camphor oxime research.
Synthesis of Camphor Oxime
The most common method for the synthesis of camphor oxime is the reaction of camphor with hydroxylamine, typically in the presence of a base. This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of camphor, followed by dehydration.
Experimental Protocol: Synthesis of (1R)-Camphor Oxime[2][3]
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Reagents and Equipment:
-
D-Camphor
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Deionized water
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
-
D-camphor (11.0 g, 71.6 mmol) and ethanol (36 mL) are added to the flask. The mixture is stirred until the camphor has completely dissolved.[1][2]
-
Deionized water (55 mL) is added to the solution, followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]
-
The reaction mixture is heated to reflux (85-90 °C) with continuous stirring for 1 hour.[2]
-
After 1 hour, the heat source is removed, and the mixture is allowed to cool to room temperature.[2]
-
The reaction mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).[1][2]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude camphor oxime can be purified by recrystallization from ethanol/water to afford a white crystalline solid.
Quantitative Data for Camphor Oxime Synthesis
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine HCl | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Product | Molar Mass ( g/mol ) | Yield | ||
| (1R)-Camphor Oxime | 167.25 | Up to 90% |
Table adapted from BenchChem.[2]
Caption: Experimental workflow for the synthesis of camphor oxime.
The Beckmann Rearrangement and Fragmentation of Camphor Oxime
The Beckmann rearrangement of camphor oxime is a classic example of a reaction that has been studied extensively, yet continues to provide insights into reaction mechanisms.[3] Under acidic conditions, camphor oxime can undergo either a rearrangement to form lactams or a fragmentation to yield unsaturated nitriles. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of acid catalyst and solvent.[3]
Experimental Protocol: Beckmann Rearrangement with Phosphorus Pentoxide[4]
Reagents and Equipment:
-
Camphor oxime
-
Phosphorus pentoxide
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Camphor oxime is dissolved in toluene in a round-bottomed flask.
-
Phosphorus pentoxide is added to the solution.
-
The mixture is heated to reflux. The reaction time can be varied to optimize the yield of the desired product.
-
After the reaction is complete, the mixture is cooled and worked up to isolate the product(s).
-
The primary product of this reaction is typically dl-α-campholene nitrile.[3]
Quantitative Data for Beckmann Rearrangement/Fragmentation Products
| Reagent/Catalyst | Product(s) | Yield | Reference |
| Phosphorus Pentoxide | dl-α-campholene nitrile | - | [3] |
| Thionyl Chloride | Unsaturated nitriles | - | [3] |
| Hydrochloric Acid (conc.) | 2,3,3-trimethylcyclopentene-α-acetic acid | - | [3] |
| Sulfuric Acid | Unsaturated nitriles | - | [3] |
| Acetyl Chloride | dl-α-campholene nitrile | - | [3] |
| Methanesulfonyl chloride/Triethylamine | Lactam | Good | [4] |
Note: Specific yield data is often not provided in older literature, but the qualitative outcomes are well-documented.
Caption: Competing pathways in the Beckmann reaction of camphor oxime.
Applications in Drug Development
The rigid, chiral scaffold of camphor and its derivatives, including camphor oxime, has made them attractive starting materials and intermediates in drug discovery and development. Camphor oxime itself and its derivatives have been investigated for a range of pharmacological activities.
Analgesic and Antiarrhythmic Activities
A notable area of research has been the synthesis of O-substituted camphor oxime derivatives. For instance, a series of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-camphor oxime have been prepared and evaluated for their pharmacological properties. Several of these compounds exhibited significant analgesic and antiarrhythmic activities, highlighting the potential of the camphor oxime scaffold as a pharmacophore.[5]
Synthesis of Bioactive Heterocycles
Camphor oxime serves as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. For example, it can be converted to camphor nitroimine, which is a key intermediate for the synthesis of other derivatives.[1] Furthermore, thiazole (B1198619) derivatives have been synthesized from camphor oxime acetate, a transformation that proceeds through a [3+2] annulation reaction.[6] These heterocyclic derivatives are of interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[6][7]
Chiral Auxiliaries in Asymmetric Synthesis
The inherent chirality of camphor, retained in its oxime, makes it a valuable chiral auxiliary in asymmetric synthesis. While not a direct application in a final drug molecule, this role is crucial in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect.
Conclusion
The historical journey of camphor oxime research reflects the broader evolution of organic chemistry. From its initial synthesis and the challenging elucidation of its complex reactivity in the Beckmann rearrangement, camphor oxime has emerged as a molecule of significant interest. Its utility as a chiral building block and a precursor to pharmacologically active compounds ensures its continued relevance in modern drug discovery and development. The wealth of historical data, combined with modern synthetic and analytical techniques, provides a solid foundation for future innovations based on this remarkable natural product derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pjsir.org [pjsir.org]
- 4. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-one oxime (camphor oxime) with analgesic and antiarrhythmic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]
Camphor Oxime as a Chiral Auxiliary in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a prochiral substrate, represent a powerful and reliable strategy for inducing stereoselectivity in chemical transformations. Among the diverse array of chiral auxiliaries developed, those derived from the natural chiral pool, such as camphor (B46023), have gained significant prominence due to their ready availability in both enantiomeric forms, rigid bicyclic structure, and predictable stereochemical outcomes.
This technical guide provides a comprehensive overview of the use of camphor oxime and its derivatives as chiral auxiliaries in asymmetric synthesis. We will delve into the synthesis of these auxiliaries, their application in a variety of key organic reactions, and the underlying mechanisms that govern their stereochemical control. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development.
Synthesis of Camphor-Derived Chiral Auxiliaries
The journey into the use of camphor-based chiral auxiliaries begins with the synthesis of the foundational structures. Camphor oxime, readily prepared from camphor, serves as a key intermediate for a variety of more complex and widely used auxiliaries.
Synthesis of (+)-Camphor Oxime
Camphor oxime is synthesized via a condensation reaction between (+)-camphor and hydroxylamine (B1172632) hydrochloride in the presence of a base.
Experimental Protocol: Synthesis of (+)-Camphor Oxime
-
Materials:
-
(+)-Camphor
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Water
-
-
Procedure:
-
Dissolve (+)-camphor (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water to the flask.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol/water to afford (+)-camphor oxime as a white crystalline solid.
-
Diagram of Camphor Oxime Synthesis Workflow
Caption: Workflow for the synthesis of camphor oxime.
Conversion of Camphor Oxime to Other Chiral Auxiliaries
While camphor oxime itself can be used as a chiral auxiliary, it more commonly serves as a precursor to other widely employed auxiliaries, such as camphorsultam and camphor-derived oxazolidinones.
Oppolzer's sultam is a highly effective and versatile chiral auxiliary. Its synthesis begins with (+)-camphor-10-sulfonyl chloride, which can be prepared from camphor.
Experimental Protocol: Synthesis of (+)-Camphorsultam
-
Materials:
-
(+)-Camphor-10-sulfonyl chloride
-
Sodium azide (B81097) (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Azide Formation: React (+)-camphor-10-sulfonyl chloride with sodium azide in a suitable solvent like aqueous acetone (B3395972) to form the corresponding sulfonyl azide.
-
Reduction: Carefully add the sulfonyl azide to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C. The reaction is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solids and extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by recrystallization to yield (+)-camphorsultam.
-
Diagram of Camphorsultam Synthesis Pathway
The Diverse Biological Activities of Camphor Oxime Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of camphor (B46023) oxime derivatives, summarizing their anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This guide provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and insights into the molecular mechanisms of action, including key signaling pathways.
Introduction
Camphor, a bicyclic monoterpene, has a long history in traditional medicine. Its unique scaffold has inspired medicinal chemists to synthesize a wide array of derivatives with diverse pharmacological activities. Among these, camphor oxime derivatives have emerged as a promising class of compounds with significant therapeutic potential. The introduction of the oxime functional group onto the camphor backbone has been shown to modulate and enhance its biological effects, leading to the discovery of novel anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides a comprehensive overview of the current state of research on camphor oxime derivatives for researchers, scientists, and drug development professionals.
Anticancer Activity
Camphor oxime derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Quantitative Anticancer Activity Data
The anticancer efficacy of various camphor oxime derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for different series of camphor oxime derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Camphor-based Pyrimidine (B1678525) Derivatives [1]
| Compound | MDA-MB-231 (IC50, µM) | RPMI-8226 (IC50, µM) | A549 (IC50, µM) | GES-1 (Normal Cells) (IC50, µM) |
| 3a | >50 | >50 | >50 | >50 |
| 3b | 45.32 | >50 | >50 | >50 |
| 3c | 21.45 | 35.67 | 42.11 | >50 |
| 3d | 15.67 | 28.98 | 31.54 | >50 |
| 3e | 10.23 | 19.87 | 25.43 | >50 |
| 3f | 6.78 | 12.43 | 15.65 | >50 |
| Etoposide | 8.89 | 15.76 | 18.98 | 8.89 |
Table 2: Anticancer Activity of Camphor Sulfamoxime Ether Derivatives [2]
| Compound | A549 (IC50, µM) | Hela (IC50, µM) | MCF-7 (IC50, µM) |
| 22a | 25.34 | 31.54 | 28.76 |
| 22b | 18.76 | 24.87 | 22.43 |
| 22c | 15.43 | 20.12 | 18.98 |
| 22d | 12.87 | 15.65 | 14.32 |
| 22e | 9.87 | 12.34 | 10.87 |
| 22f | 7.65 | 9.87 | 8.54 |
| Etoposide | 8.89 | 10.21 | 9.54 |
Mechanism of Action: Induction of Apoptosis
A notable example is the camphor-based pyrimidine derivative 3f , which has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through a ROS-mediated mitochondrial pathway.[1] Treatment with this compound leads to an increase in reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. This involves a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[1]
Antimicrobial Activity
Camphor oxime derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Sulfur Derivatives of Camphor (MIC in µg/mL) [3]
| Compound | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | A. baumannii ATCC 19606 | P. aeruginosa ATCC 27853 |
| rac-thiocamphor (1a) | >512 | 128 | >512 | >512 | >512 | >512 |
| (S,S)-(+)-thiocamphor (2a) | 256 | 256 | 256 | >512 | >512 | >512 |
Table 4: Antibacterial Activity of Ag(I) Camphor Imine and Sulfonylimine Complexes (MIC in µg/mL) [4]
| Complex | S. aureus Newman | E. coli ATCC25922 | P. aeruginosa 477 | B. contaminans IST408 |
| 1 | 118 | 27 | 22 | 23 |
| 2 | 125 | 32 | 43 | 39 |
| 3 | 73 | 20 | 19 | 24 |
| 11 | 259 | 123 | 138 | 130 |
Mechanism of Action
The precise molecular mechanisms underlying the antimicrobial activity of camphor oxime derivatives are not yet fully elucidated. However, it is hypothesized that their lipophilic nature, inherited from the camphor scaffold, allows them to disrupt the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. Further research is needed to identify specific molecular targets and signaling pathways involved in their antimicrobial action.
Anti-inflammatory and Analgesic Activities
A series of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-camphor oxime have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5] While these compounds showed no significant anti-inflammatory activity, several exhibited notable analgesic effects.[5]
Quantitative Analgesic Activity Data
The analgesic activity was assessed using the acetic acid-induced writhing test in mice, which measures the reduction in abdominal constrictions (writhing) in response to a pain stimulus.
Table 5: Analgesic Activity of O-[2-hydroxy-3-(dialkylamino)propyl]ethers of (+)-Camphor Oxime
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| 4a | 25 | 25 |
| 4b | 25 | 38 |
| 4c | 25 | 45 |
| 4d | 25 | 52 |
| 4e | 25 | 31 |
| Indomethacin | 10 | 65 |
Mechanism of Action
The mechanism of analgesic action for these camphor oxime derivatives is not yet fully understood. It is possible that they may interfere with the production or action of inflammatory mediators, such as prostaglandins, which are involved in pain signaling. However, the lack of significant anti-inflammatory activity suggests that their analgesic effects may be mediated through other pathways, potentially involving central nervous system mechanisms. Further investigation is required to elucidate the precise molecular targets.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key camphor oxime intermediate and the principal biological assays used to evaluate the activities of its derivatives.
Synthesis of Camphor Oxime
Procedure:
-
Dissolve camphor in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the flask.
-
Reflux the mixture for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, which will cause the camphor oxime to crystallize.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold water to remove any impurities.
-
Dry the purified camphor oxime.
Anticancer Activity: MTT Assay
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the camphor oxime derivative and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
Procedure:
-
Prepare a series of twofold dilutions of the camphor oxime derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that inhibits visible growth.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Procedure:
-
Administer the camphor oxime derivative to mice at a specific dose.
-
After a predetermined time, inject a solution of acetic acid intraperitoneally to induce writhing.
-
Immediately after the injection, observe the mice and count the number of writhes (abdominal constrictions) over a set period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing compared to a control group that received only the vehicle.
Conclusion and Future Directions
Camphor oxime derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research summarized in this guide highlights their significant potential as anticancer, antimicrobial, and analgesic agents. The anticancer activity, in particular, is supported by a clear mechanism of action involving the induction of apoptosis.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the camphor oxime scaffold is needed to optimize potency and selectivity for each biological activity.
-
Mechanism of Action Elucidation: While the apoptotic pathway for anticancer activity is partially understood, the precise molecular targets for antimicrobial and analgesic effects remain to be identified. In-depth studies are required to delineate the signaling pathways involved in these activities.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of camphor oxime derivatives holds great promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and pain management.
References
- 1. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Camphor Oxime as a Versatile Precursor for Nitrogen-Containing Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Camphor (B46023), a naturally abundant bicyclic monoterpene, serves as a valuable chiral starting material in synthetic chemistry.[1] Its derivative, camphor oxime (also known as 2-Bornanone oxime), is a pivotal intermediate for the synthesis of a diverse array of nitrogen-containing compounds. This technical guide provides an in-depth overview of the synthesis of camphor oxime and its primary transformations, including the Beckmann rearrangement, reduction to chiral amines, and the formation of complex heterocyclic systems. We present detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to illustrate the utility of camphor oxime in the fields of asymmetric synthesis, medicinal chemistry, and drug discovery.
Synthesis of Camphor Oxime
The synthesis of camphor oxime is a straightforward and high-yielding condensation reaction between camphor and hydroxylamine (B1172632).[2][3] The ketone's carbonyl carbon undergoes nucleophilic attack by the nitrogen atom of hydroxylamine, followed by elimination of water to form the C=N oxime bond.[2] This reaction provides a robust foundation for accessing the rich chemistry of this precursor.
Reaction Scheme
Caption: Synthesis of Camphor Oxime from Camphor.
Experimental Protocol: Synthesis of 2-Bornanone oxime
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Reagent Preparation and Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-camphor (11.0 g, 71.6 mmol).[2]
-
Dissolution: Add 50 mL of ethanol and stir the mixture until the camphor is completely dissolved.[2]
-
Addition of Reagents: To the solution, add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[2]
-
Reaction: Add 10 mL of deionized water and heat the mixture to reflux (approximately 85-90 °C) with continuous stirring for 1 hour.[2]
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water. A white precipitate of camphor oxime will form.
-
Purification: Collect the white solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot ethanol followed by the addition of cold water to induce precipitation. Collect the purified white crystals by vacuum filtration and dry them under a vacuum.[2]
Data Presentation: Synthesis of Camphor Oxime
| Parameter | Value | Reference |
| Reagents | ||
| D-Camphor | 1.0 eq (71.6 mmol) | [2] |
| Hydroxylamine HCl | 1.6 eq (112.7 mmol) | [2] |
| Sodium Acetate | 1.3 eq (90.9 mmol) | [2] |
| Reaction Conditions | ||
| Solvent System | Ethanol / Deionized Water | [2] |
| Temperature | Reflux (85-90 °C) | [2] |
| Reaction Time | 1 hour | [2] |
| Product Characterization | ||
| Appearance | White Solid | [2] |
| Yield | Up to 90% | [2][3] |
Key Transformations of Camphor Oxime
Camphor oxime is a precursor to a variety of nitrogen-containing scaffolds, primarily through rearrangement, reduction, and annulation reactions.
Beckmann Rearrangement and Fragmentation
The Beckmann rearrangement of camphor oxime is a classic yet complex transformation. Under strong acidic conditions, the oxime can rearrange to form two possible lactams or undergo a fragmentation reaction to yield unsaturated nitriles.[4][5] For over a century, studies have shown that the reaction often produces a complex mixture of products, with the desired lactams typically forming in very low yields.[4][5] The fragmentation pathway, leading to α-campholene nitrile, is often the major route.[6]
Caption: Beckmann Rearrangement and Fragmentation Pathways.
-
Place camphor oxime (4.5 mmol) in a 100 mL round-bottom flask with a magnetic stirrer.[4]
-
Add constantly boiling hydrochloric acid (50 mL).[4]
-
Heat the mixture under reflux for 6 hours with continuous stirring.[4]
-
Cool the reaction mixture to room temperature and evaporate it to dryness under reduced pressure to obtain the crude product mixture.[4]
| Reagent/Condition | Product(s) | Yield | Reference |
| H₂SO₄, PCl₅, SOCl₂ | α-Campholene Nitrile | Major Product | [6] |
| HCOOH, H₂N-OSO₃H | α-Camphidone (Lactam) | 46% | [5] |
| HCl (reflux) | Mixture of fragmentation products | N/A | [4] |
| Photochemical Reaction | Isomeric Nitriles, Amide, Lactone | 85% conversion | [5] |
Reduction to Chiral Amines
The reduction of the oxime functional group provides direct access to bornylamines, which are valuable chiral amines and serve as precursors for chiral auxiliaries and ligands in asymmetric synthesis.[1] The reduction of camphor oxime to the corresponding amine hydrochloride has been reported with a moderate yield.
Caption: Workflow for the Reduction of Camphor Oxime.
While specific, detailed protocols for the reduction of camphor oxime are varied, a common method involves using strong reducing agents like sodium in ethanol or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The synthesis of the amine hydrochloride from the oxime has been reported in a 50% yield.[3] The stereochemical outcome (the ratio of exo to endo amine) depends significantly on the choice of reducing agent and reaction conditions, analogous to the well-studied reduction of camphor itself.[7]
Synthesis of Camphor-Derived Heterocycles
Camphor oxime serves as a building block for various nitrogen-containing heterocyclic compounds through annulation and cycloaddition reactions.
-
Thiazole (B1198619) Synthesis: Camphor oxime acetate can undergo a copper-catalyzed [3+2] annulation reaction with potassium O-ethyl carbonodithioate to yield thiazole derivatives.[5]
-
Pyrazine Synthesis: In the presence of excess arylmethanamine, camphor oxime can react to form camphor-fused pyrazines in yields ranging from 10-51%.[1]
-
Nitroimine Intermediate: Reaction of camphor oxime with nitrous acid produces a nitroimine intermediate.[5][8] This intermediate is a versatile precursor for other derivatives, such as substituted enamines, by reacting with secondary amines like piperidine (B6355638) or pyrrolidine.[5]
| Reaction Type | Reagents | Product | Yield | Reference |
| Annulation | Camphor oxime acetate, Potassium O-ethyl carbonodithioate, Cu-catalyst | Thiazole derivative | N/A | [5] |
| Condensation | Arylmethanamine (2.5 eq) | Camphor-fused pyrazine | 10-51% | [1] |
| Derivatization | 1. NaNO₂, H⁺2. Isoniazid | Pyridine derivative | N/A | [8] |
Applications in Asymmetric Synthesis and Drug Discovery
The nitrogen-containing compounds derived from camphor oxime have significant applications, leveraging the inherent chirality of the camphor scaffold.
Caption: Logical Flow from Camphor Oxime to Applications.
Precursors to Chiral Auxiliaries
Chiral auxiliaries are compounds temporarily incorporated into a synthesis to control stereochemical outcomes.[9] Camphor-derived structures are among the most successful and widely used. Bornylamines, produced from the reduction of camphor oxime, are key precursors to auxiliaries like Camphorsultam (Oppolzer's sultam), which is highly effective in controlling stereoselectivity in aldol (B89426) reactions, Michael additions, and Claisen rearrangements.[9]
Bioactive Compounds and Drug Candidates
The rigid, lipophilic camphor scaffold is a privileged structure in medicinal chemistry. Nitrogen-containing derivatives of camphor have been explored for a wide range of therapeutic applications.
-
Antitubercular Activity: Imines derived from camphor have shown activity against Mycobacterium tuberculosis, with some compounds exhibiting a minimal inhibitory concentration (MIC) comparable to the drug ethambutol.[3]
-
Antiviral Activity: A class of camphor imine derivatives has been discovered to have potent inhibitory activity against influenza A(H1N1) and A(H5N1) viruses.[10]
-
Anthelmintic Activity: A camphor-derived imine, (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol, has been identified as a novel drug candidate for treating visceral toxocariasis.[11]
-
Antifungal Activity: Novel camphor derivatives containing oxime ester functionalities are being investigated as potential new fungicides.[12]
Conclusion
Camphor oxime is a readily accessible and highly versatile precursor that provides a gateway to a vast chemical space of nitrogen-containing compounds. Through fundamental organic reactions such as the Beckmann rearrangement, reduction, and cyclization, it enables the synthesis of valuable chiral amines, lactams, nitriles, and complex heterocyclic systems. The application of these derivatives as chiral auxiliaries in asymmetric synthesis and as scaffolds for the development of novel therapeutic agents underscores the enduring importance of camphor oxime in modern organic and medicinal chemistry.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. acgpubs.org [acgpubs.org]
- 6. pjsir.org [pjsir.org]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Discovery of a new class of antiviral compounds: camphor imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Theoretical Exploration of the Molecular Structure of Camphor Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor (B46023) oxime, a derivative of the bicyclic monoterpene camphor, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its rigid bicyclo[2.2.1]heptane framework, combined with the reactive oxime functional group, provides a unique scaffold for the development of novel chemical entities.[1] Understanding the three-dimensional structure and conformational landscape of camphor oxime is paramount for predicting its reactivity, designing derivatives with specific biological activities, and elucidating its role in various chemical transformations.
This technical guide provides a comprehensive overview of the theoretical calculations used to investigate the structure of camphor oxime. It is intended to serve as a resource for researchers in computational chemistry, drug discovery, and related fields who are interested in the molecular modeling of this and similar compounds.
Molecular Structure and Stereoisomerism
Camphor oxime possesses the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol .[2][3][4] The core structure consists of the camphor backbone with an oxime group (=N-OH) at the C2 position.[1] The presence of the C=N double bond and the chiral centers inherent to the camphor structure give rise to several stereoisomers.
The primary stereoisomers of concern are the (E) and (Z) isomers, which arise from the orientation of the hydroxyl group relative to the C1 and C3 atoms of the bicyclic system. Furthermore, as camphor itself is chiral, its oxime derivative also exists as enantiomers, most commonly derived from (1R,4R)-camphor.[5]
Caption: E/Z Isomerism in Camphor Oxime.
Theoretical Calculations: A Methodological Overview
Due to the lack of specific theoretical studies on camphor oxime, a generalized computational protocol is proposed based on established methods for camphor and other oxime derivatives.[6][7][8] Density Functional Theory (DFT) is the most common and effective method for such investigations.
Computational Workflow
The theoretical investigation of camphor oxime's structure typically follows a systematic workflow:
Caption: A typical workflow for the computational analysis of camphor oxime.
Detailed Experimental Protocols
1. Geometry Optimization:
-
Objective: To find the lowest energy conformation of the (E) and (Z) isomers of camphor oxime.
-
Method: Density Functional Theory (DFT) is a suitable method. A common functional and basis set combination for organic molecules is B3LYP with the 6-311++G** basis set.[6] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
Procedure:
-
Initial 3D structures of the (E) and (Z) isomers are generated using molecular modeling software.
-
These structures are then subjected to geometry optimization calculations without any symmetry constraints.
-
The calculations are typically performed in the gas phase or with an implicit solvent model to simulate solution-phase behavior.
-
2. Frequency Calculation:
-
Objective: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to calculate theoretical vibrational spectra.
-
Method: Harmonic frequency calculations are performed at the same level of theory as the geometry optimization.
-
Procedure:
-
A frequency calculation is run on the optimized coordinates.
-
The absence of imaginary frequencies indicates a true minimum. The presence of one or more imaginary frequencies suggests a transition state or a higher-order saddle point, requiring further geometry optimization.
-
The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum.
-
3. Thermochemical Analysis:
-
Objective: To determine the relative stabilities of the (E) and (Z) isomers.
-
Method: The electronic energies obtained from the geometry optimization, along with zero-point vibrational energies (ZPVE) from the frequency calculations, are used to compute the Gibbs free energies of the isomers.
-
Procedure:
-
The electronic energies and ZPVEs are extracted from the output of the DFT calculations.
-
The relative Gibbs free energy (ΔG) is calculated to determine the most stable isomer under standard conditions.
-
4. Spectroscopic Calculations:
-
Objective: To predict the NMR and IR spectra of the camphor oxime isomers for comparison with experimental data.
-
Method:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[6]
-
IR: As mentioned, vibrational frequencies and intensities are obtained from the frequency calculations.
-
-
Procedure:
-
NMR chemical shifts are calculated for the optimized geometries. Tetramethylsilane (TMS) is typically used as a reference standard.
-
The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental IR spectra.
-
Data Presentation: Structural Parameters
Table 1: Experimental Geometric Parameters of (1R)-Camphor Oxime
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | ~1.293 – 1.319 | |
| N-O | ~1.376 – 1.347 | |
| C=N-O | ~113 – 117 |
Data sourced from crystallographic studies.[1]
Table 2: Expected Output from DFT Calculations (Hypothetical)
| Parameter | (E)-Isomer | (Z)-Isomer |
| Optimized Bond Lengths (Å) | ||
| C=N | Calculated Value | Calculated Value |
| N-O | Calculated Value | Calculated Value |
| C1-C2 | Calculated Value | Calculated Value |
| **Optimized Bond Angles (°) ** | ||
| C=N-O | Calculated Value | Calculated Value |
| C1-C2=N | Calculated Value | Calculated Value |
| Relative Energy (kcal/mol) | ||
| ΔE | Calculated Value | Calculated Value |
| ΔG | Calculated Value | Calculated Value |
Conclusion
The theoretical investigation of camphor oxime's structure, through methods like DFT, is crucial for a deeper understanding of its chemical properties and for guiding the design of new molecules. While this guide outlines a robust computational methodology based on studies of similar compounds, a dedicated theoretical study on camphor oxime would be highly valuable to the scientific community. Such a study would provide detailed quantitative data on the geometries, relative stabilities, and spectroscopic properties of its stereoisomers, further enabling its application in medicinal chemistry and materials science. Researchers are encouraged to employ the protocols outlined herein to contribute to the growing body of knowledge on this versatile molecule.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | C10H17NO | CID 5908504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational and Supramolecular Aspects in Chirality of Flexible Camphor-Containing Schiff Base as an Inducer of Helical Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1R)-CAMPHOR OXIME(2792-42-9) 13C NMR [m.chemicalbook.com]
The Discovery and Isolation of Camphor Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Camphor (B46023), a bicyclic monoterpene ketone, has long been recognized for its medicinal properties. Its unique chiral scaffold makes it a valuable starting material in organic synthesis for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the discovery and isolation of camphor derivatives, focusing on synthetic methodologies and extraction from natural sources. It offers detailed experimental protocols, quantitative data, and visual representations of key pathways to support researchers in this dynamic field.
Synthesis of Bioactive Camphor Derivatives
The structural modification of camphor has yielded a diverse range of derivatives with significant therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1][2] The synthesis of these derivatives often involves the functionalization of the camphor skeleton to introduce new heterocyclic rings or other chemical moieties.
Synthesis of Thiophene (B33073) and Thiazole (B1198619) Derivatives
Heterocyclic compounds incorporating thiophene and thiazole rings are of particular interest in medicinal chemistry. The Gewald reaction and Hantzsch synthesis are common methods employed for the preparation of these camphor-based heterocycles.[3][4]
Experimental Protocol: Synthesis of Camphor-Derived Thiophenes (Gewald Reaction)
This protocol describes the synthesis of 2-aminothiophenes from a camphor derivative, elemental sulfur, and an active methylene (B1212753) nitrile.[3][5]
-
Knoevenagel Condensation: A mixture of a camphor-derived ketone (1 equivalent), an α-cyanoester (e.g., ethyl cyanoacetate, 1 equivalent), and a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) is stirred at room temperature to form the stable α,β-unsaturated nitrile intermediate.[5]
-
Addition of Sulfur: Elemental sulfur (1.1 equivalents) is added to the reaction mixture.
-
Cyclization: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aminothiophene derivative.[3]
Experimental Protocol: Synthesis of Camphor-Based Thiazoles (Hantzsch Synthesis)
This protocol outlines the synthesis of thiazole derivatives from a camphor-derived α-haloketone and a thioamide.[4][6]
-
Reaction Setup: An α-haloketone derived from camphor (1 equivalent) and a thioamide (e.g., thiourea, 1 equivalent) are dissolved in a suitable solvent such as ethanol (B145695).[7]
-
Condensation: The reaction mixture is heated to reflux and stirred for a specified time, typically monitored by TLC.[8]
-
Neutralization and Precipitation: After cooling, the mixture is neutralized with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.[8]
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.[9]
Synthesis of Pyrimidine (B1678525) Derivatives
Camphor-based pyrimidine derivatives have shown promising anticancer activities.[10] The synthesis typically involves the condensation of a camphor-derived chalcone (B49325) with a guanidine (B92328) salt.
Experimental Protocol: Synthesis of Camphor-Based Pyrimidines
-
Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with a camphor derivative in the presence of a base (e.g., potassium hydroxide) in ethanol to yield the corresponding chalcone.
-
Cyclization: The purified chalcone (1 equivalent) is then refluxed with guanidine hydrochloride (1.5 equivalents) and a base (e.g., sodium hydroxide) in a solvent like ethanol for several hours.
-
Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to give the final pyrimidine derivative.[10]
Isolation of Camphor and its Derivatives from Natural Sources
Camphor is naturally abundant in the wood of the camphor tree (Cinnamomum camphora) and other aromatic plants.[11][12] Steam distillation and solvent extraction are the primary methods for its isolation.
Experimental Protocol: Steam Distillation of Camphor from Cinnamomum camphora
-
Material Preparation: The leaves, branches, or wood chips of the camphor tree are placed in a distillation apparatus.
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils, including camphor, to vaporize.
-
Condensation and Separation: The vapor mixture is then cooled in a condenser, and the resulting liquid, a mixture of water and essential oil, is collected. The essential oil, being less dense and immiscible with water, separates and can be collected. The yield of essential oil from steam distillation is typically less than 0.5%.[13]
-
Purification: The crude camphor can be purified by recrystallization or fractional distillation.[14]
Experimental Protocol: Solvent Extraction of Camphor Derivatives
-
Extraction: Dried and powdered plant material (e.g., camphor leaves) is soaked in a suitable organic solvent, such as ethanol, for a period of time (e.g., 1 hour).[15]
-
Filtration: The mixture is filtered to separate the solid plant residue from the solvent containing the extracted compounds.[15]
-
Concentration: The solvent is evaporated from the filtrate under reduced pressure to obtain a crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate specific camphor derivatives.[16]
Quantitative Data on Camphor Derivatives
The following tables summarize key quantitative data for a selection of synthesized camphor derivatives, including their yields, physical characteristics, and biological activities.
| Compound ID | Derivative Type | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 3a | Thiazole | Hantzsch Synthesis | 93.24 | - | [17] |
| 3f | Pyrimidine | Cyclization | - | - | [10] |
| 5k | Thiazole | Hantzsch Synthesis | 49.98-92.11 | - | [17] |
| Thiophene 5 | Thiophene | Claisen-Schmidt | 93 | 46-47 | [18] |
| Benzofuran 9 | Benzofuran | Claisen-Schmidt | - | - | [18] |
| Compound 20 | Hydrazone | Condensation | - | - | [9] |
Table 1: Synthesis and Physical Properties of Selected Camphor Derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | MDA-MB-231 (Breast) | - | [10] |
| 3f | RPMI-8226 (Multiple Myeloma) | - | [10] |
| 3f | A549 (Lung) | - | [10] |
| Thiophene 5 | PC-3 (Prostate) | 31.8 | [18] |
| Thiophene 5 | AGS (Gastric) | >100 | [18] |
| Thiophene 5 | HT-29 (Colon) | 35.2 | [18] |
| Compound 20 | MCF-7 (Breast) | 0.78 | [9] |
| Compound 20 | A549 (Lung) | 1.69 | [9] |
Table 2: In Vitro Anticancer Activity of Selected Camphor Derivatives.
| Compound ID | Spectroscopic Method | Key Data | Reference |
| Thiophene 5 | 1H NMR | Signals corresponding to the camphor scaffold and the thiophene ring. | [18] |
| Thiophene 5 | 13C NMR | Characteristic peaks for the carbonyl group and aromatic carbons. | [18] |
| Thiophene 5 | HRMS | m/z calculated for C15H17OS, 247.1157; found, 247.1157. | [18] |
| Camphor | 13C NMR | Downfield signal at δC 219.13 ppm assigned for the carbonyl group. | [19] |
| 5-exo-hydroxy-camphor | 1H NMR | Signals confirming the hydroxylation at the 5-exo position. | [20] |
Table 3: Spectroscopic Data for Characterization of Camphor and its Derivatives.
Visualizing Experimental and Biological Pathways
Graphical representations are essential for understanding complex experimental workflows and biological mechanisms. The following diagrams were created using the DOT language for Graphviz.
Experimental Workflows
A generalized workflow for the synthesis of thiophene derivatives from camphor via the Gewald reaction.
A general workflow for the extraction and isolation of camphor derivatives from plant materials.
Biological Signaling Pathway
Certain camphor derivatives have been found to induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway.[10]
Proposed signaling pathway for apoptosis induction in cancer cells by a bioactive camphor derivative.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Camphor and Menthol as Anticancer Agents: Synthesis, Structure-Activity Relationship and Interaction with Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, in vitro biological screening and molecular docking studies of novel camphor-based thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2287522A - Purification of camphor - Google Patents [patents.google.com]
- 15. CN102794029A - Method for extracting camphor leaf extract and camphor leaf oil from camphor leaves - Google Patents [patents.google.com]
- 16. orgsyn.org [orgsyn.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Camphor Oxime
Introduction
Camphor (B46023) oxime, or 2-Bornanone oxime, is a versatile chemical intermediate derived from the bicyclic monoterpene, camphor.[1] The synthesis is a classic example of a condensation reaction between the ketone functional group of camphor and hydroxylamine (B1172632).[1] This reaction follows a nucleophilic addition-elimination mechanism, where the nitrogen of hydroxylamine attacks the carbonyl carbon of camphor.[1] The resulting oxime is a valuable compound in various chemical applications, including its use in the synthesis of chiral auxiliaries and as a precursor for nitrogen-containing compounds like amides and nitriles.[1] This protocol provides a detailed method for the synthesis and purification of camphor oxime from D-camphor.
Experimental Data
The following tables summarize the key quantitative data for the synthesis of camphor oxime.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents | Reference |
|---|---|---|---|---|---|
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 | [1][2] |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 | [1][2] |
| Sodium Acetate (B1210297) | 82.03 | 7.46 | 90.9 | 1.3 | [1][2] |
| Ethanol (B145695) | 46.07 | 36 mL | - | Solvent | [2] |
| Deionized Water | 18.02 | 55 mL | - | Solvent |[2] |
Table 2: Reaction and Product Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reaction Conditions | ||
| Solvent System | Ethanol / Deionized Water | [1] |
| Temperature | Reflux at 85-90 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Product Characterization | ||
| Appearance | White Solid | [1] |
| Yield | Up to 90% | [1] |
| Melting Point | 116-119 °C | [2] |
| TLC Analysis | (Hexanes/Ethyl Acetate 10:1) | |
| R_f Value (Camphor) | 0.64 | [2] |
| R_f Value (Camphor Oxime) | 0.29 |[2] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Reagent Preparation and Reaction Setup
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.[1][2]
-
Add ethanol (36 mL) and stir the solution at room temperature until all the solid camphor has dissolved.[2]
-
To the stirring solution, add deionized water (55 mL), followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with continuous stirring.[1]
-
Maintain the reflux for 1 hour.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 mixture of hexanes/ethyl acetate as the eluent.[2] The R_f value for camphor is 0.64, and for the product oxime is 0.29.[2]
Product Work-up and Isolation
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.[1]
-
Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1][2]
-
Combine the organic phases.[1]
Purification
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (15 g).[1][2]
-
Filter the solution to remove the drying agent.[1]
-
Remove the solvent (diethyl ether) from the filtrate in vacuo using a rotary evaporator to yield a white solid.[2]
-
For further purification, the crude solid can be recrystallized. Dissolve the solid in hot ethanol (15 mL) and filter while hot.[2]
-
Allow the filtrate to cool to room temperature and then place it at 4 °C overnight to facilitate crystallization.[2]
-
Collect the purified white crystals by vacuum filtration and dry them under vacuum.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from setup to final product isolation.
References
Application Notes and Protocols: Experimental Procedure for the Beckmann Rearrangement of Camphor Oxime
Introduction
The Beckmann rearrangement is a well-established organic reaction that transforms an oxime into an N-substituted amide, typically under acidic conditions.[1][2] This rearrangement is of significant industrial importance, most notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime.[1] The reaction can be catalyzed by various reagents, including Brønsted acids (e.g., H₂SO₄, HCl), Lewis acids (e.g., PCl₅, SOCl₂), and sulfonylating agents.[1][3] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, forming a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.[4]
When applied to cyclic ketoximes like camphor (B46023) oxime, the reaction often deviates from the standard rearrangement pathway. Instead of yielding the expected lactam, camphor oxime predominantly undergoes a Beckmann fragmentation.[5][6] This alternative pathway is facilitated by the strained ring system and the presence of a tertiary carbon, which can stabilize the formation of a carbocationic intermediate.[3][6] The primary product of this fragmentation is typically an unsaturated nitrile, such as α-campholene nitrile.[5] This document provides a detailed experimental protocol for the preparation of camphor oxime and its subsequent Beckmann rearrangement/fragmentation to yield α-campholene nitrile.
Experimental Protocols
This procedure is divided into two main parts: the synthesis of the starting material, camphor oxime, and its subsequent Beckmann rearrangement.
Part 1: Synthesis of 2-Bornanone Oxime (Camphor Oxime)
This protocol outlines the synthesis of camphor oxime via the condensation reaction of D-camphor with hydroxylamine (B1172632) hydrochloride.[7][8]
1. Reagent Preparation and Reaction Setup:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.
-
Charge the flask with D-camphor (11.0 g, 71.6 mmol), and ethanol (B145695) (36 mL).[8]
-
Stir the mixture at room temperature until all the camphor has dissolved.[7]
-
Add deionized water (55 mL) to the solution, followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (B1210297) (7.46 g, 90.9 mmol).[8]
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with continuous stirring.[7]
-
Maintain the reflux for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate (10:1) mobile phase. The Rf value for camphor is 0.64, and for the product oxime is 0.29.[8]
3. Product Work-up and Isolation:
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7]
-
Combine the organic layers and wash them with deionized water and then with brine.
4. Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate.[7]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or heptane) to obtain pure, white crystals of 2-Bornanone oxime.[9]
Part 2: Beckmann Rearrangement of Camphor Oxime to α-Campholene Nitrile
This protocol details the Beckmann fragmentation of camphor oxime using phosphorus pentoxide in toluene (B28343) to produce dl-α-campholene nitrile.[5]
1. Reagent Preparation and Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, place camphor oxime (10.0 g, 59.8 mmol).
-
Add dry toluene (100 mL) to the flask and stir to dissolve the oxime.
-
In a fume hood, carefully and portion-wise add phosphorus pentoxide (25.0 g, 176 mmol) to the stirring solution. The addition may be exothermic.
2. Reaction Execution:
-
Heat the reaction mixture to reflux and maintain it for 3 hours.[5]
-
Monitor the reaction progress using TLC.
3. Product Work-up and Isolation:
-
After cooling to room temperature, cautiously pour the reaction mixture over crushed ice.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Combine all organic extracts and wash them with a saturated sodium carbonate solution until the washings are neutral, followed by a final wash with water.[5]
4. Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The residual liquid is purified by fractional distillation. Collect the fraction boiling at 222-224 °C. This fraction is dl-α-campholene nitrile.[5]
Data Presentation
Table 1: Reagents and Parameters for Camphor Oxime Synthesis [7][8]
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Parameter | Value | |||
| Solvent System | Ethanol / Deionized Water | |||
| Temperature | Reflux (85-90 °C) | |||
| Reaction Time | 1 hour | |||
| Product Appearance | White Solid |
| Typical Yield | Up to 90% | | | |
Table 2: Product Characterization for dl-α-Campholene Nitrile [5]
| Parameter | Value |
|---|---|
| Appearance | Liquid |
| Boiling Point | 222-224 °C |
| Molecular Formula | C₁₀H₁₅N |
| IR Spectroscopy (-C≡N stretch) | ~2220 cm⁻¹ (inferred) |
| IR Spectroscopy (C=C stretch) | ~1650 cm⁻¹ (inferred) |
Experimental Workflow and Reaction Pathway
The overall experimental process involves two distinct chemical transformations. The first is the oximation of camphor to form the key intermediate, camphor oxime. The second is the acid-catalyzed Beckmann fragmentation of this oxime, which leads to the formation of the unsaturated nitrile product.
Caption: Workflow for the synthesis of α-campholene nitrile from D-camphor.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. pjsir.org [pjsir.org]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Chiral Amines Using Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor (B46023), a readily available and naturally occurring chiral building block, serves as a versatile starting material for the synthesis of a wide array of chiral compounds.[1] Its derivatives, particularly camphor oxime, are valuable intermediates in the preparation of chiral amines, which are crucial components in many pharmaceutical agents and find extensive applications as organocatalysts and chiral ligands in asymmetric synthesis.[2][1] These application notes provide detailed protocols and compiled data for the synthesis of chiral amines and related compounds utilizing camphor oxime as a key precursor or chiral auxiliary.
Synthesis of Camphor Oxime
The initial and crucial step is the synthesis of camphor oxime from D-camphor. This reaction involves the condensation of camphor with hydroxylamine (B1172632).
Experimental Protocol: Synthesis of (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime (Camphor Oxime)[4][5]
A reliable method for the preparation of camphor oxime involves the reaction of D-camphor with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate (B1210297).[3][4]
Materials:
-
D-Camphor
-
Deionized water
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Internal thermometer
-
Magnetic stir bar and stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
-
Charge the flask with D-camphor (11.0 g, 71.6 mmol).[4]
-
Add ethanol (36 mL) and stir the solution at 24 °C until the solid dissolves completely.[3]
-
To the stirring solution, add deionized water (55 mL), followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol, 1.6 equiv) and sodium acetate (7.46 g, 90.9 mmol, 1.3 equiv).[3][4]
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 1 hour with continuous stirring.[4]
-
Monitor the reaction progress by TLC analysis (Hexanes/Ethyl Acetate 10:1). The Rf values for camphor and camphor oxime are 0.64 and 0.29, respectively.[3][4]
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate (15 g).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain white crystals of camphor oxime.
Quantitative Data: Synthesis of Camphor Oxime
| Parameter | Value | Reference |
| Starting Material | D-Camphor | [3][4] |
| Yield | Up to 90% | [4] |
| Appearance | White Solid | [4] |
| Rf Value | 0.29 (Hexanes/Ethyl Acetate 10:1) | [3][4] |
Synthesis of Chiral Amines from Camphor-Derived Precursors
Camphor oxime and its derivatives can be converted to chiral amines through various synthetic routes, most notably via reduction or rearrangement followed by reduction.
Synthesis of Chiral Diamines via Reduction of a Camphor-Derived Amino-Oxime
One strategy involves the synthesis of a Boc-protected amino-oxime from ketopinic acid (derived from camphor), followed by reduction to yield diastereomeric diamines.
Experimental Protocol: Reduction of Boc-amino-oxime[6]
Materials:
-
Boc-amino-oxime (synthesized from (1S)-(+)-ketopinic acid)
-
Raney-Ni
-
Methanol or other suitable solvent for hydrogenation
-
Hydrogenation apparatus
-
Filtration setup
-
Chromatography equipment
Procedure:
-
In a hydrogenation vessel, dissolve the Boc-amino-oxime in a suitable solvent such as methanol.
-
Add Raney-Ni catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture to remove the Raney-Ni catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product containing a mixture of endo- and exo-amines.
-
Separate the diastereomers by column chromatography to yield the pure endo- and exo-amines.
Quantitative Data: Reduction of Boc-amino-oxime
| Product | Yield | Reference |
| Major endo-amine | 75% | [5] |
| Minor exo-amine | 17% | [5] |
Camphor as a Chiral Auxiliary in Amine Synthesis
Camphor derivatives are widely employed as chiral auxiliaries to control stereochemistry in the synthesis of chiral compounds, including amines.[6] For instance, camphorsultam, derived from camphor, is a highly effective chiral auxiliary.[6] While not a direct conversion of camphor oxime, this highlights a key application of the camphor scaffold in chiral amine synthesis.
General Workflow for Using a Camphor-Derived Chiral Auxiliary
The general strategy involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Diagrams
Caption: Workflow for the synthesis and purification of 2-Bornanone oxime.
Caption: Simplified reaction of camphor to camphor oxime.
Caption: Synthetic routes from camphor to chiral amines.
Conclusion
Camphor and its derivative, camphor oxime, represent a powerful and versatile platform for the synthesis of valuable chiral amines. The protocols and data presented herein provide a foundation for researchers to explore and develop novel synthetic methodologies for the preparation of enantiomerically pure amines for applications in drug discovery and asymmetric catalysis. The use of camphor as a chiral auxiliary remains a cornerstone of stereoselective synthesis, offering reliable methods for achieving high levels of stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application of Camphor Oxime in Asymmetric Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor (B46023), a readily available and inexpensive chiral building block, has long been a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic framework provides a well-defined stereochemical environment, making it an excellent scaffold for chiral auxiliaries, ligands, and organocatalysts. Camphor oxime, a simple derivative, serves as a versatile intermediate, primarily as a precursor to a variety of chiral amines and diamines. These derivatives have demonstrated significant efficacy in inducing stereoselectivity in a range of carbon-carbon bond-forming reactions, which are critical in the synthesis of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and protocols focusing on the conversion of camphor to camphor oxime and its subsequent transformation into chiral diamine organocatalysts. The application of these catalysts is highlighted in the asymmetric Michael addition, a key reaction in synthetic organic chemistry.
Core Application: Chiral Diamines from Camphor for Asymmetric Michael Addition
A significant application of camphor oxime is its role as a precursor to chiral diamines. These diamines, when further functionalized, act as highly effective bifunctional organocatalysts. For instance, camphor-derived thiourea (B124793) organocatalysts have been successfully employed in the asymmetric conjugate addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity.[1][2]
The synthesis of these chiral diamines often begins with (R)-(+)-camphor, which is first converted to a keto-oxime intermediate.[3][4] This intermediate then undergoes a series of transformations, including reduction and functionalization, to yield the desired chiral diamine.[3][5] These diamines can be readily converted into thiourea-based organocatalysts.[1][2]
The following sections detail the synthesis of a representative camphor-derived diamine and its application as an organocatalyst in the asymmetric Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene.
Data Presentation: Performance of Camphor-Derived Diamine Organocatalysts in Asymmetric Michael Addition
The efficacy of various regio- and stereo-isomeric camphor-derived diamine-thiourea organocatalysts has been evaluated in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene.[1][2] The data below summarizes the performance of selected endo-1,3-diamine derived catalysts, which have shown superior enantioselectivity.[1]
Table 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene Catalyzed by a Camphor-Derived endo-1,3-Diamine Thiourea
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Ratio (er) |
| 10 | 25 | 24 | >99 | 91.5:8.5 |
| 10 | 0 | 48 | >99 | 90.5:9.5 |
| 10 | -25 | 72 | 95 | 88.0:12.0 |
Data sourced from Ričko, S., et al. (2020).[1]
Experimental Protocols
Protocol 1: Synthesis of (1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (A Keto-Oxime from (R)-(+)-Camphor)
This protocol is adapted from the work of Martins, J. E. D., et al. (2024).[3][4]
Materials:
-
(R)-(+)-Camphor
-
Potassium tert-butoxide
-
Butyl nitrite (B80452)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetic acid
Procedure:
-
To a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF (150 mL) at -30 °C, slowly add a solution of (R)-(+)-camphor (1.0 eq, 20 g, 0.13 mol) in anhydrous THF (50 mL).
-
Stir the mixture for 10 minutes at -30 °C.
-
Add butyl nitrite (1.0 eq) dropwise to the reaction mixture and stir for an additional 10 minutes.
-
Allow the reaction to stir overnight at room temperature.
-
Remove the THF under reduced pressure.
-
Add deionized water (100 mL) to the residue and extract with diethyl ether (3 x 30 mL) to remove any unreacted camphor.
-
Acidify the aqueous solution to pH 6 with acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the keto-oxime as a light yellow solid (Yield: ~76%).[4]
Protocol 2: Synthesis of a Chiral endo-1,3-Diamine from a Camphor Derivative
The synthesis of the specific endo-1,3-diamine catalyst can be achieved through a multi-step sequence starting from a suitable camphor derivative, which itself can be prepared from camphor oxime through reduction and further modifications. The following is a generalized workflow. A detailed stereodivergent synthesis is described by Ričko, S., et al. (2020).[1][2]
Step 1: Reduction of the Oxime Functionality A common method for the reduction of oximes to amines is using sodium in propanol (B110389) or catalytic hydrogenation.
Materials:
-
Camphor-derived oxime
-
Sodium metal
-
n-Propanol, anhydrous
Procedure (Conceptual):
-
Dissolve the camphor-derived oxime in anhydrous n-propanol under an inert atmosphere.
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal to the refluxing solution.
-
Continue the addition of sodium until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting amine by chromatography or distillation.
Step 2: Further Functionalization and Catalyst Formation The resulting chiral amine can then be further elaborated into the desired diamine and subsequently converted to the thiourea organocatalyst.
Materials:
-
Camphor-derived primary amine
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Diethyl ether
Procedure (Conceptual):
-
Dissolve the purified camphor-derived diamine in diethyl ether.
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The thiourea product often precipitates from the solution and can be collected by filtration.
Protocol 3: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol is based on the application of camphor-derived thiourea organocatalysts as described by Ričko, S., et al. (2020).[1][2]
Materials:
-
Camphor-derived endo-1,3-diamine thiourea organocatalyst
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the camphor-derived thiourea organocatalyst (10 mol%) in toluene (1.0 mL) at the desired temperature (e.g., 25 °C), add acetylacetone (1.2 eq).
-
Stir the mixture for 5 minutes, then add trans-β-nitrostyrene (1.0 eq).
-
Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the enantiomeric ratio of the product by chiral HPLC analysis.
Visualizations
Logical Workflow: From Camphor to Asymmetric Michael Adduct
Caption: Synthetic pathway from (R)-(+)-camphor to an enantioenriched Michael adduct.
Experimental Workflow: Synthesis of Keto-Oxime
Caption: Experimental workflow for the synthesis of the keto-oxime intermediate.
Signaling Pathway: Organocatalyzed Asymmetric Michael Addition
Caption: Dual activation mechanism in the thiourea-catalyzed Michael addition.
References
Application Notes and Protocols: Camphor Oxime Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camphor (B46023), a bicyclic monoterpene, has long been recognized for its medicinal properties.[1] Its unique rigid structure makes it an attractive scaffold in medicinal chemistry for the synthesis of novel bioactive compounds.[2] Among its derivatives, camphor oxime and its analogues have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4] This document provides detailed application notes on the medicinal chemistry of camphor oxime derivatives, including protocols for their synthesis and biological evaluation, as well as a summary of their quantitative biological data.
Synthesis of Camphor Oxime Derivatives
The synthesis of camphor oxime is a fundamental step in accessing a diverse range of derivatives. The general reaction involves the condensation of camphor with hydroxylamine (B1172632) hydrochloride.[5][6] Further modifications can be introduced at the oxime functional group to generate a library of derivatives.
Protocol 1: Synthesis of (1R)-Camphor Oxime
This protocol details the synthesis of (1R)-Camphor oxime from D-camphor and hydroxylamine hydrochloride.[5][6]
Materials:
-
D-camphor
-
Deionized water
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stirrer hotplate
-
Internal thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, dissolve 11.0 g (71.6 mmol) of D-camphor in 36 mL of ethanol with stirring.[5][6]
-
Addition of Reagents: To the stirring solution, add 55 mL of deionized water, followed by 7.83 g (112.7 mmol) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol) of sodium acetate.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 1 hour.[5] The reaction can be monitored by TLC (Thin Layer Chromatography) using a mobile phase of hexanes/ethyl acetate (10:1). The Rf value for camphor is 0.64 and for the oxime product is 0.29.[6]
-
Work-up: After cooling the mixture to room temperature, transfer it to a separatory funnel.[5]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).[5][6]
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.[5][6]
-
Purification: Recrystallize the crude solid from hot ethanol to yield purified white crystals of (1R)-Camphor oxime.[5] Collect the crystals by vacuum filtration and dry under vacuum.[5]
Experimental Workflow: Synthesis of (1R)-Camphor Oxime
Caption: Workflow for the synthesis and purification of (1R)-Camphor oxime.
Biological Activities of Camphor Oxime Derivatives
Camphor oxime derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of camphor oxime derivatives against various cancer cell lines.[3][7][8] For instance, certain heterocyclic derivatives of camphor have shown significant inhibitory effects against MCF-7 breast cancer and A549 lung cancer cells.[3][9]
Table 1: Anticancer Activity of Camphor-Derived Heterocyclic Compounds [3]
| Compound | Cell Line | IC50 (µM) |
| 20 | MCF-7 (Breast Cancer) | 0.78 |
| Dasatinib (Standard) | MCF-7 (Breast Cancer) | 7.99 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 3.10 |
| 20 | A549 (Lung Cancer) | 1.69 |
| Dasatinib (Standard) | A549 (Lung Cancer) | 11.8 |
| Doxorubicin (Standard) | A549 (Lung Cancer) | 2.43 |
Some camphor derivatives have been found to induce apoptosis in cancer cells through the mitochondrial pathway.[10]
Signaling Pathway: Proposed Apoptotic Pathway Induced by Camphor Derivatives
Caption: Proposed mechanism of apoptosis induction by camphor oxime derivatives.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Camphor oxime derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the camphor oxime derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Camphor derivatives have also shown promising activity against a range of microbial pathogens.[11] Sulfur derivatives of camphor, for instance, have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria.[11][12]
Table 2: Antimicrobial Activity (MIC in µg/mL) of Camphor Derivatives [11]
| Compound | A. baumannii ATCC 19606 | P. aeruginosa ATCC 27853 | E. coli ATCC 25922 | MRSA |
| Camphor Derivatives (C) | 8 - >64 | 16 - 64 | 16 - >64 | 8 - 64 |
| Camphor Sulfonic Acid Derivatives (CSA) | 32 - >64 | ≥64 | 32 - >64 | 16 - 64 |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Camphor oxime derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
Camphor oxime derivatives represent a promising class of compounds in medicinal chemistry with diverse and potent biological activities. The synthetic accessibility of these derivatives, coupled with their significant anticancer and antimicrobial properties, makes them attractive candidates for further investigation and development as novel therapeutic agents. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of antiviral compounds: camphor imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. geneonline.com [geneonline.com]
- 8. Camphor and Menthol as Anticancer Agents: Synthesis, Structure-Activity Relationship and Interaction with Cancer Cell Lines | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the large-scale synthesis of camphor (B46023) oxime, a versatile chemical intermediate. Camphor oxime and its derivatives are valuable in medicinal chemistry, as chiral auxiliaries in asymmetric synthesis, and as precursors for various nitrogen-containing compounds.[1][2] This document outlines the chemical principles, experimental procedures, and required reagents for the successful synthesis and purification of 2-Bornanone oxime (camphor oxime).
Chemical Reaction and Mechanism
The synthesis of camphor oxime is achieved through a condensation reaction between camphor and hydroxylamine (B1172632).[1] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1][3] This is typically performed in the presence of a mild base, such as sodium acetate (B1210297) or sodium hydroxide, to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.[1][3]
Reaction Scheme:
(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium Acetate) → C₁₀H₁₇NO (2-Bornanone oxime) + NaCl + CH₃COOH + H₂O[1]
Data Presentation
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Ethanol (B145695) | 46.07 | - | - | Solvent |
| Deionized Water | 18.02 | - | - | Solvent |
Table 2: Reaction and Product Parameters
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Solvent System | Ethanol / Deionized Water | [1][4] |
| Temperature | Reflux at 85-90 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Industrial Scale Conditions | ||
| Temperature | 60-80 °C | [3] |
| Residence Time | 4-6 hours | [3] |
| Product Characterization | ||
| Appearance | White Solid | [1] |
| Yield | Up to 90% (lab scale)[1], 75-85% (industrial)[3] | |
| R_f Value | 0.29 (Hexanes/Ethyl Acetate 10:1) | [1][4] |
| Melting Point | 116-117 °C | [4] |
Experimental Protocols
This protocol is adapted from a procedure published in Organic Syntheses.[1][4]
Materials and Equipment
-
D-Camphor
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
250 mL three-necked, round-bottomed flask
-
Magnetic stir bar
-
Reflux condenser
-
Internal thermometer
-
Heating mantle or aluminum heating block
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure
-
Reagent Preparation and Reaction Setup:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.[1][4]
-
Add ethanol (36 mL) and stir at room temperature until the camphor has completely dissolved.[4]
-
Add deionized water (55 mL) to the solution. Camphor may precipitate but will redissolve upon heating.[4]
-
Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol) to the flask with continuous stirring.[1][4]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 85-90 °C) using a heating mantle or aluminum block.[1]
-
Maintain the reflux for 1 hour.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (camphor R_f = 0.64, camphor oxime R_f = 0.29 in hexanes/ethyl acetate 10:1).[4]
-
-
Product Work-up and Isolation:
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.[1]
-
Cool the mixture further in an ice bath.
-
Concentrate the solution in vacuo using a rotary evaporator to remove a portion of the solvent.[4]
-
Extract the product from the aqueous mixture with diethyl ether (3 x 50 mL) using a separatory funnel.[1][4]
-
Combine the organic layers.[1]
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[1][4]
-
Filter the solution to remove the drying agent.[1]
-
Remove the solvent (diethyl ether) in vacuo using a rotary evaporator to yield the crude product as a white solid.[4]
-
For further purification, recrystallize the crude solid from hot ethanol.[4]
-
Collect the purified white crystals by vacuum filtration and dry them under a vacuum.[1]
-
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of camphor oxime.
Caption: Experimental workflow for the synthesis and purification of camphor oxime.
References
Application Notes: Purification of Camphor Oxime by Recrystallization
Introduction
(1R)-Camphor oxime is a versatile chiral intermediate widely used in organic synthesis, including the preparation of pharmaceuticals and as a ligand in asymmetric catalysis.[1] The purity of camphor (B46023) oxime is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and products that are difficult to purify. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds like camphor oxime.[2][3]
Principle of Recrystallization
The technique of recrystallization is based on the principle of differential solubility.[4] Most solid compounds are more soluble in a hot solvent than in a cold one.[4][5] In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals.[2] Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent.[6] The highly-ordered crystal lattice of the desired compound further excludes impurity molecules, resulting in a significant increase in purity upon crystallization.[2][6] The purified crystals are then isolated by filtration.[4]
Quantitative Data
A summary of the key physical and chemical properties of (1R)-Camphor Oxime is presented below. A narrow melting point range close to the literature value is a strong indicator of high purity.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO | [1][7] |
| Molecular Weight | 167.25 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline powder/solid | [1][9] |
| Melting Point | 115-120 °C | [1][7][9] |
| Purity (Typical) | ≥97% (GC) | [1][7] |
| Solubility | Soluble in ethanol (B145695), methanol, and ether; limited solubility in water. | [9][10][11][12] |
Experimental Protocol: Recrystallization of Camphor Oxime
This protocol details the procedure for purifying camphor oxime using a single-solvent recrystallization method with ethanol.
Materials and Equipment:
-
Crude Camphor Oxime
-
Ethanol (Reagent Grade)
-
Activated Carbon (Decolorizing Charcoal), if needed
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
-
Melting point apparatus
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for camphor oxime recrystallization as the compound is highly soluble in hot ethanol and less soluble at cooler temperatures.[10][11] An ideal solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[2]
-
Dissolution:
-
Place the crude camphor oxime (e.g., 2.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 15-20 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the camphor oxime just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[3]
-
-
Decolorization (Optional Step):
-
If the hot solution has a noticeable color, it indicates the presence of colored impurities.[2]
-
Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated carbon (a spatula tip's worth) to the solution.[2]
-
Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[2]
-
To remove the carbon, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-20 minutes to maximize the recovery of the purified compound.[3]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[3] It is important to use ice-cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven or desiccator can be used.[13]
-
-
Purity Assessment:
-
Weigh the dried, purified camphor oxime to calculate the percent recovery.
-
Determine the melting point of the purified crystals. Pure camphor oxime should have a sharp melting point within the literature range (approx. 115-120 °C).[1][5][9] A broad or depressed melting point indicates the presence of impurities.
-
Visualizations
Caption: Workflow for the purification of camphor oxime by recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. (1R)-樟脑肟 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | C10H17NO | CID 5908504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1R)-CAMPHOR OXIME CAS#: 2792-42-9 [m.chemicalbook.com]
- 10. CAS 2792-42-9: (+)-Camphor oxime | CymitQuimica [cymitquimica.com]
- 11. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]
- 12. camphor oxime, 13559-66-5 [thegoodscentscompany.com]
- 13. benchchem.com [benchchem.com]
Application Note: Monitoring the Synthesis of Camphor Oxime by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of camphor (B46023) to camphor oxime is a fundamental reaction in organic synthesis, often employed in the development of chiral auxiliaries and pharmaceutical intermediates.[1] Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideal for monitoring the progress of such reactions.[2] By providing a quick visual assessment of the presence of starting material, product, and any byproducts, TLC allows for the real-time optimization of reaction conditions and determination of the reaction endpoint. This application note provides a detailed protocol for monitoring the synthesis of camphor oxime from camphor using TLC.
Reaction Scheme
The reaction involves the condensation of the ketone functional group of camphor with hydroxylamine (B1172632) to form an oxime.[1]
Camphor + Hydroxylamine Hydrochloride → Camphor Oxime
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for monitoring the camphor oxime reaction by TLC.
Materials and Reagents
-
TLC Plates: Silica (B1680970) gel 60 F254 plates
-
Reactants: D-Camphor, Hydroxylamine Hydrochloride, Sodium Acetate (B1210297)
-
Solvents: Ethanol (B145695), Deionized Water, Hexanes, Ethyl Acetate
-
Visualization Reagent: 10% solution of phosphomolybdic acid (PMA) in ethanol
-
Apparatus:
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stirrer
-
Internal thermometer
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (heat gun or hot plate)
-
Standard laboratory glassware
-
Reaction Setup (Illustrative)
In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, D-camphor (11.0 g, 71.6 mmol) is dissolved in ethanol (36 mL).[3] Deionized water (55 mL) is added, followed by hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[3] The mixture is then heated to reflux (85-90 °C) with continuous stirring.[1]
TLC Monitoring Protocol
-
Preparation of the Mobile Phase: Prepare a 10:1 (v/v) mixture of hexanes and ethyl acetate. This will serve as the eluent for the TLC. Pour a small amount of this mobile phase into the TLC developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Close the chamber and allow the atmosphere to saturate with the solvent vapors.
-
Preparation of TLC Plate:
-
On a silica gel TLC plate, gently draw a starting line (origin) with a pencil approximately 1 cm from the bottom.
-
Mark three lanes on the origin for spotting: "S" for the starting material (camphor), "R" for the reaction mixture, and "C" for a co-spot.
-
-
Sample Preparation and Spotting:
-
Starting Material (S): Dissolve a small amount of camphor in a volatile solvent like ethanol or ethyl acetate.
-
Reaction Mixture (R): At timed intervals (e.g., t=0, 15 min, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Using a clean capillary tube for each sample, spot the camphor solution on the "S" lane and the reaction mixture on the "R" lane.
-
Co-spot (C): On the "C" lane, first spot the starting material and then, on top of the same spot, apply the reaction mixture. The co-spot helps in distinguishing between the starting material and the product, especially if their Rf values are close.[4]
-
-
Development of the Chromatogram:
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line.
-
Allow the solvent front to ascend the plate.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
-
Visualization of the TLC Plate:
-
Primary Method (PMA Stain):
-
Alternative Method (UV light):
-
Alternative Method (Iodine Vapor):
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[5] Organic compounds will appear as brown spots.
-
-
Interpretation of Results
-
Starting Material (Camphor): The spot corresponding to camphor will be observed at a higher Rf value.
-
Product (Camphor Oxime): As the reaction progresses, a new spot corresponding to the more polar camphor oxime will appear at a lower Rf value.
-
Reaction Progress: The intensity of the starting material spot will decrease over time, while the intensity of the product spot will increase.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Data Presentation
The following table summarizes the expected Rf values for camphor and camphor oxime in the specified TLC system.
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Rf Value |
| Camphor | 10:1 | ~0.64 |
| Camphor Oxime | 10:1 | ~0.29 |
Note: Rf values are approximate and can vary slightly depending on experimental conditions such as the specific TLC plate, temperature, and chamber saturation.[6]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the camphor oxime reaction using TLC.
Caption: Workflow for Monitoring Camphor Oxime Synthesis by TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the progress of the synthesis of camphor oxime from camphor. The protocol outlined in this application note provides a simple, rapid, and reliable method for determining the optimal reaction time and ensuring the complete conversion of the starting material. This method can be readily adapted for monitoring other similar organic transformations in a research and development setting.
References
Application Notes and Protocols for the Synthesis of Lactams from Cyclic Oximes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The transformation of cyclic oximes into lactams is a fundamental reaction in organic synthesis, with significant applications in the pharmaceutical industry for the preparation of bioactive molecules. The Beckmann rearrangement, a classic named reaction, provides a direct route to lactams from cyclic ketoximes.[1] This process involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide. In the case of cyclic oximes, this intramolecular rearrangement leads to the formation of a lactam, a cyclic amide. Camphor (B46023), a readily available and versatile chiral starting material, can be converted to its oxime and subsequently rearranged to afford chiral lactams, which are valuable building blocks in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of lactams from cyclic oximes, with a particular focus on the Beckmann rearrangement of camphor oxime. It also addresses the competing Beckmann fragmentation pathway and discusses reaction conditions that influence the product distribution.
Reaction Mechanism: Beckmann Rearrangement vs. Fragmentation
The Beckmann rearrangement of a ketoxime is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide or lactam.[2][3]
However, for certain substrates like camphor oxime, a competing reaction known as Beckmann fragmentation can occur.[4][5] This pathway is favored when the migrating group can form a stable carbocation. In the case of camphor oxime, the bridgehead methyl group facilitates the formation of a tertiary carbocation, leading to the formation of an unsaturated nitrile instead of the lactam.[4] The choice of reagents and reaction conditions plays a crucial role in directing the reaction towards either rearrangement or fragmentation.[6]
Experimental Protocols
Protocol 1: General Procedure for the Oximation of a Cyclic Ketone (e.g., Camphor)
This protocol describes the synthesis of the oxime precursor from the corresponding cyclic ketone.
Materials:
-
Cyclic ketone (e.g., Camphor)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc) or Sodium hydroxide (B78521) (NaOH)
-
Ethanol or Methanol (B129727)
-
Water
-
Dioxane (for specific procedures)
-
Appropriate organic solvent for extraction (e.g., ether, dichloromethane)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the cyclic ketone (1 equivalent) in a suitable solvent such as methanol or a mixture of dioxane and water.[7]
-
Add hydroxylamine hydrochloride (1.5 - 2 equivalents) and a base like sodium acetate (1.5 - 2 equivalents) or sodium hydroxide to the solution.[7][8]
-
Stir the reaction mixture at room temperature or reflux for a specified time (typically 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][9]
-
After completion, evaporate the solvent under reduced pressure.[7]
-
Dilute the residue with water and extract the product with an organic solvent like ether or dichloromethane (B109758).[7]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane, benzene-hexane).[9]
Protocol 2: Beckmann Rearrangement of a Cyclic Oxime to a Lactam
This protocol outlines a general procedure for the Beckmann rearrangement using p-toluenesulfonyl chloride.
Materials:
-
Cyclic oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure: [7]
-
Dissolve the cyclic oxime (1 equivalent) in a mixture of dioxane and water (e.g., 3:4 v/v).[7]
-
Cool the solution to 5 °C in an ice bath.
-
Add sodium hydroxide (5 equivalents) to the solution and stir.[7]
-
Add p-toluenesulfonyl chloride (2 equivalents) portion-wise over 15 minutes while maintaining the temperature at 5 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.[7]
-
Remove the dioxane from the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[7]
Data Presentation
The following table summarizes quantitative data from various studies on the Beckmann rearrangement of cyclic oximes.
| Starting Oxime | Reagent/Catalyst | Solvent | Temperature | Time | Product(s) | Yield (%) | Reference |
| Camphor Oxime | Phosphorus Pentoxide | Toluene | Steam Bath | Not Specified | dl-α-campholene nitrile | Not Specified | [9] |
| Fenchone Oxime | Phosphorus Pentoxide | Toluene | Steam Bath | Not Specified | Rearranged lactam, dl-α-fencholene nitrile | Not Specified | [9] |
| Tricyclic Enone Oxime | p-Toluenesulfonyl chloride/NaOH | Dioxane/Water | 5 °C to rt | 15 h | Tricyclic lactam | 34 | [7] |
| Norcamphor Oxime | Methanesulfonyl chloride/Triethylamine | Not Specified | Not Specified | Not Specified | Lactam mixture | Poor | [10] |
| E/Z-Norcamphor Oxime | Methanesulfonyl chloride/Triethylamine | Not Specified | Not Specified | Not Specified | Lactam | Good | [10] |
| Camphor Oxime | Various acidic conditions | Not Specified | Not Specified | Not Specified | Lactam and fragmentation products | Low (for lactam) | [4] |
| Benzophenone | NH₂OH·HCl/Silica gel | Formic Acid | 80 °C | 2.5 h | Benzanilide | Nearly quantitative | [8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of a lactam from a cyclic ketone.
Caption: General workflow for lactam synthesis.
Logical Relationship Diagram
This diagram illustrates the competing pathways in the reaction of a cyclic oxime under acidic conditions.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. adichemistry.com [adichemistry.com]
- 6. careerendeavour.com [careerendeavour.com]
- 7. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. pjsir.org [pjsir.org]
- 10. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Camphorquinone-3-Oxime
These application notes provide detailed protocols for the synthesis of camphorquinone-3-oxime, a versatile chemical intermediate. The procedure is presented in two main stages: the synthesis of the precursor, camphorquinone (B77051), from camphor (B46023), followed by the conversion of camphorquinone to the target oxime. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Camphorquinone (CQ), the precursor to camphorquinone-3-oxime, is a well-established photoinitiator, widely used in dental composites and other biomedical applications for visible-light photocrosslinking.[1][2][3] It is an alpha-diketone that absorbs light in the blue region of the visible spectrum (maximum absorption at 468 nm), making it suitable for applications where UV light is harmful.[1][4][5] The synthesis of camphorquinone-3-oxime provides a route to further functionalize this important scaffold. The classical method for preparing oximes involves the reaction of a carbonyl compound with hydroxylamine (B1172632) hydrochloride.[6][7]
Synthetic Pathway Overview
The preparation of camphorquinone-3-oxime is typically achieved through a two-step process starting from (+)-camphor. The first step involves the oxidation of camphor to form camphorquinone, which is then reacted with hydroxylamine hydrochloride to yield the desired camphorquinone-3-oxime.
Caption: Overall synthetic scheme for camphorquinone-3-oxime.
Experimental Protocols
Caution: These procedures should be carried out in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Selenium dioxide is toxic and should be handled with appropriate personal protective equipment.[8]
Part A: Synthesis of (1R,4S)-(−)-Camphorquinone
This protocol details the oxidation of (+)-camphor to camphorquinone using selenium dioxide.[8]
Materials and Equipment:
-
125-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
(+)-Camphor
-
Selenium dioxide (Caution: Toxic)
-
Acetic anhydride
-
Ethyl acetate (B1210297)
-
10% aqueous sodium hydroxide (B78521) solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Celite
-
Rotary evaporator
Procedure:
-
To a 125-mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add (+)-camphor (20.0 g, 0.13 mol), selenium dioxide (8.0 g, 0.07 mol), and acetic anhydride (14.0 mL).[8]
-
Heat the green mixture to reflux and stir for 1 hour.[8]
-
Cool the mixture to room temperature and add another portion of selenium dioxide (8.0 g, 0.07 mol).[8]
-
Return the mixture to reflux. Add two more 8.0 g portions of selenium dioxide at 2.5-hour and 6-hour intervals.[8]
-
After the final addition, continue to heat at reflux for an additional 8 hours. During this time, the precipitation of selenium metal will be observed.[8]
-
Cool the reaction to ambient temperature and transfer the contents to a beaker using ethyl acetate (50 mL).[8]
-
Remove the black selenium precipitate by filtration and dilute the filtrate with toluene (100 mL).[8]
-
Concentrate the filtrate by rotary evaporation to yield a crude orange solid.[8]
-
Dissolve the solid in ethyl acetate (200 mL) and filter through Celite to remove any remaining fine solids.[8]
-
Transfer the filtrate to a 1-L separatory funnel and wash sequentially with 10% aqueous sodium hydroxide (200 mL) and saturated aqueous sodium chloride (100 mL).[8]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate by rotary evaporation to afford crude (1R,4S)-(−)-camphorquinone as yellow crystals. This material is typically suitable for the next step without further purification.[8]
Part B: Synthesis of (1R)-(−)-Camphorquinone-3-oxime
This protocol describes the conversion of camphorquinone to its corresponding monoxime.[8]
Materials and Equipment:
-
500-mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
(1R)-(−)-Camphorquinone (from Part A)
-
Ethanol
-
Pyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethyl acetate
-
5% hydrochloric acid solution
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a 500-mL round-bottomed flask with a magnetic stir bar, combine crude (1R)-(−)-camphorquinone (10.0 g, 0.060 mol), ethanol (240 mL), pyridine (40 mL), and hydroxylamine hydrochloride (5.44 g, 0.078 mol).[8]
-
Stir the solution at room temperature for 20 minutes.[8]
-
Remove the ethanol by rotary evaporation at 40°C.[8]
-
Dilute the resulting oil with hexane (100 mL) and ethyl acetate (100 mL) and transfer to a 1-L separatory funnel.[8]
-
Wash the organic phase sequentially with 5% hydrochloric acid (125 mL), water (300 mL), and saturated aqueous sodium chloride (300 mL).[8]
-
Dry the organic solution over magnesium sulfate, filter, and concentrate by rotary evaporation.[8]
-
To purify the residue, add heptane (65 mL) and heat the mixture to reflux for 2 minutes.[8]
-
Allow the mixture to cool to room temperature.[8]
-
Collect the resulting solid by vacuum filtration and dry under high vacuum to yield (1R)-(−)-camphorquinone-3-oxime as an off-white solid.[8]
Data Presentation
Quantitative Data for Synthesis
Table 1: Reagents for the Synthesis of Camphorquinone-3-oxime.
| Step | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Equivalents | Reference |
|---|---|---|---|---|---|---|
| A | (+)-Camphor | 152.23 | 20.0 g | 0.13 | 1.0 | [8] |
| A | Selenium Dioxide | 110.96 | 32.0 g (4 x 8.0 g) | 0.28 | ~2.15 | [8] |
| A | Acetic Anhydride | 102.09 | 14.0 mL | - | - | [8] |
| B | (1R)-(−)-Camphorquinone | 166.22 | 10.0 g | 0.060 | 1.0 | [8] |
| B | Hydroxylamine Hydrochloride | 69.49 | 5.44 g | 0.078 | 1.3 | [8] |
| B | Pyridine | 79.10 | 40 mL | - | Solvent | [8] |
| B | Ethanol | 46.07 | 240 mL | - | Solvent |[8] |
Table 2: Reaction Parameters and Product Yield.
| Parameter | Value | Reference |
|---|---|---|
| Step A: Camphorquinone Synthesis | ||
| Reaction Temperature | Reflux | [8] |
| Reaction Time | ~15 hours | [8] |
| Product Appearance | Yellow crystals | [8] |
| Melting Point | 198-199°C | [8] |
| Step B: Oxime Synthesis | ||
| Reaction Temperature | Room Temperature, then 40°C (evap.) | [8] |
| Reaction Time | 20 minutes | [8] |
| Product Appearance | Off-white solid | [8] |
| Yield | 8.63 g (79%) | [8] |
| Melting Point | 148-151°C |[8] |
Characterization Data for (1R)-(−)-Camphorquinone-3-oxime
The final product is a mixture of syn- and anti-oxime isomers.[8]
Table 3: Physicochemical and Spectroscopic Data.
| Property | Data | Reference |
|---|---|---|
| Appearance | Off-white solid | [8] |
| Melting Point | 148-151°C | [8] |
| Optical Rotation | [α]D²² +184° (CH₂Cl₂, c 3.5) | [8] |
| ¹H NMR (300 MHz, CDCl₃) | δ: 0.84 (s, 2.6 H), 0.88 (s, 0.4 H), 0.96 (s, 3 H), 0.97 (s, 0.4 H), 0.98 (s, 2.6 H), 1.47-2.12 (comp, 5 H), 2.68 (d, 0.1 H, J = 4.1), 3.23 (d, 0.9 H, J = 4.6) | [8] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (major isomer): 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, 204.3 | [8] |
| IR (CHCl₃) cm⁻¹ | 3262, 2963, 2878, 1748, 1654 | [8] |
| Mass Spec. (CI) m/z | 182.1179 [C₁₀H₁₅NO₂ (M+1) requires 182.1181], 182 (base) |[8] |
General Experimental Workflow
The synthesis involves standard organic chemistry techniques for reaction setup, workup, and purification.
Caption: General workflow for organic synthesis and purification.
References
- 1. Camphorquinone - Wikipedia [en.wikipedia.org]
- 2. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatility of Camphor Oxime: A Gateway to Novel Heterocyclic Compounds
Application Note AN-2025-01
Introduction
Camphor (B46023), a readily available and naturally occurring bicyclic monoterpene, serves as a valuable chiral starting material in organic synthesis.[1] Its derivative, camphor oxime, is a particularly versatile intermediate for the synthesis of a diverse array of heterocyclic compounds.[2][3] The inherent stereochemistry of the camphor backbone allows for the creation of enantiomerically pure or enriched heterocyclic structures, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[4][5][6] This document outlines key synthetic applications of camphor oxime in the preparation of nitrogen-, oxygen-, and sulfur-containing heterocycles and provides detailed protocols for representative transformations.
Key Synthetic Applications
The reactivity of camphor oxime is centered around the oxime functional group, which can undergo a variety of transformations, including rearrangements, cyclizations, and condensations. These reactions provide access to several important classes of heterocyclic compounds.
-
Beckmann Rearrangement: The acid-catalyzed Beckmann rearrangement of camphor oxime yields lactams, which are valuable building blocks in organic synthesis.[2][3] However, this reaction is often accompanied by fragmentation, leading to the formation of unsaturated nitriles.[7] The reaction conditions can be tuned to favor either the rearrangement or fragmentation pathway.[8][9]
-
Synthesis of Thiazoles: Camphor oxime acetate (B1210297) can be utilized in a copper-catalyzed [3+2] annulation reaction with potassium O-ethyl carbonodithioate to afford thiazole (B1198619) derivatives.[2][3]
-
Formation of Pyrazoles: While not a direct reaction of camphor oxime itself, derivatives of camphor are readily converted into precursors for pyrazole (B372694) synthesis. For instance, camphor can be transformed into enaminones that subsequently undergo cyclization with hydrazines to yield camphor-fused pyrazoles.[10]
-
Photochemical Reactions: Under photochemical conditions, D-camphor oxime can undergo α-fission to produce isomeric nitriles and an amide.[2][3] These reactions often proceed through an oxaziridine (B8769555) intermediate.[2][3]
Experimental Protocols
Protocol 1: Beckmann Rearrangement of D-Camphor Oxime to a Lactam
This protocol describes the Beckmann rearrangement of D-camphor oxime using toluene-p-sulfonyl chloride in pyridine (B92270). This method has been reported to yield a lactam, alongside isomeric nitriles.[2][3]
Materials:
-
D-Camphor oxime
-
Toluene-p-sulfonyl chloride
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve D-camphor oxime (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add toluene-p-sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the lactam and other products.
Protocol 2: Synthesis of a Thiazole Derivative from Camphor Oxime Acetate
This protocol details the copper-catalyzed [3+2] annulation of camphor oxime acetate with potassium O-ethyl carbonodithioate.[2][3]
Materials:
-
Camphor oxime acetate
-
Potassium O-ethyl carbonodithioate
-
Copper catalyst (e.g., Cu(I) source)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of camphor oxime acetate (1.0 eq) in the chosen anhydrous solvent, add potassium O-ethyl carbonodithioate (1.2 eq) and the copper catalyst (0.1 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired thiazole derivative.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various heterocyclic compounds starting from camphor or its derivatives, including camphor oxime.
| Starting Material | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |
| D-Camphor Oxime | Toluene-p-sulfonyl chloride, Pyridine | Lactam | Low (unspecified) | [2][3] |
| D-Camphor Oxime | Azide-sulphuric acid-chloroform (Schmidt reaction) | α-Camphidone | < 1 | [2][3] |
| Camphor | Hydroxylamine-O-sulphonic acid, Formic acid | α-Camphidone | 46 | [2][3] |
| Camphor Oxime Acetate | Potassium O-ethyl carbonodithioate, Copper-catalyst | Thiazole derivative | Not specified | [2][3] |
| (1R)-(+)-Camphor | 1. Methyl bromoacetate; 2. Hydrolysis; 3. Acylation; 4. (Dimethylamino)dimethylacetal; 5. Hydrazine derivatives | Pyrazole derivatives | 53 (for an intermediate) | [10] |
| Camphor Oxime | Phosphorus pentoxide, Toluene | dl-α-campholene nitrile | Not specified | [7] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of camphor oxime.
Caption: Beckmann rearrangement and fragmentation of camphor oxime.
Caption: Copper-catalyzed synthesis of thiazoles from camphor oxime acetate.
Caption: Photochemical transformation of D-camphor oxime.
References
- 1. soc.chim.it [soc.chim.it]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of antiviral compounds: camphor imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjsir.org [pjsir.org]
- 8. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles | MDPI [mdpi.com]
Application Notes and Protocols for Sonochemical Synthesis of Camphor Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a powerful green chemistry tool. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, leading to significant rate enhancements, higher yields, and often, cleaner reactions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various camphor (B46023) derivatives using sonochemical methods. Camphor, a readily available and versatile chiral starting material, can be functionalized to produce a wide range of derivatives with potential applications in medicinal chemistry and materials science.[3] The protocols herein focus on the synthesis of camphor-based hydrazones, Schiff bases, and halogenated derivatives, highlighting the advantages of ultrasound irradiation over classical synthetic methods.
Advantages of Sonochemical Synthesis for Camphor Derivatives
The use of ultrasound in the synthesis of camphor derivatives offers several key advantages over conventional heating methods:
-
Reduced Reaction Times: Sonication can dramatically decrease reaction times from hours to minutes.[3]
-
Increased Yields: In many cases, sonochemical methods lead to higher product yields.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, minimizing side product formation.
-
Energy Efficiency: Ultrasound can be more energy-efficient compared to traditional refluxing.[4]
-
Enhanced Mass Transfer: The mechanical effects of cavitation improve mixing and mass transfer, particularly in heterogeneous reactions.
Data Presentation: Sonochemical vs. Classical Synthesis of Camphor Hydrazones
The following table summarizes the comparative data for the synthesis of camphor hydrazone derivatives, demonstrating the significant reduction in reaction time achieved with sonochemical methods.[3]
| Compound | Ar | Method | Reaction Time | Yield (%) |
| 3a | C₆H₅ | Classical | 20 h | 85 |
| Sonochemical | 5 min | 90 | ||
| 3b | 4-MeC₆H₄ | Classical | 20 h | 80 |
| Sonochemical | 5 min | 88 | ||
| 3c | 4-MeOC₆H₄ | Classical | 20 h | 75 |
| Sonochemical | 10 min | 85 | ||
| 3d | 4-ClC₆H₄ | Classical | 20 h | 82 |
| Sonochemical | 15 min | 89 | ||
| 3e | 4-NO₂C₆H₄ | Classical | 20 h | 90 |
| Sonochemical | 1.5 h | 92 |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of Camphor Hydrazones
This protocol describes the synthesis of camphor hydrazone derivatives by the condensation of camphor hydrazine (B178648) with various aromatic aldehydes under ultrasonic irradiation.
Materials:
-
Camphor hydrazine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve camphor hydrazine (1 mmol) and the desired aromatic aldehyde (1 mmol) in a minimal amount of ethanol.
-
Place the flask in an ultrasonic bath containing water.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 20-40 kHz) and power.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 5-90 minutes, depending on the substrate), cool the reaction mixture in an ice bath to precipitate the product.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol and dry it under vacuum.
Protocol 2: Sonochemical Synthesis of Camphor-Based Schiff Bases
This protocol outlines a general procedure for the synthesis of Schiff bases from camphor and primary amines under the influence of ultrasound.
Materials:
-
Camphor (1 mmol)
-
Primary amine (e.g., aniline, substituted aniline) (1 mmol)
-
Ethanol or solvent-free conditions
-
Catalyst (e.g., a drop of glacial acetic acid, optional)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Combine camphor (1 mmol) and the primary amine (1 mmol) in a reaction vessel.[5]
-
If using a solvent, add a minimal amount of ethanol. For a solvent-free reaction, proceed without solvent.
-
If required, add a catalytic amount of glacial acetic acid.
-
Subject the mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If a solid product forms, isolate it by filtration. If the product is in solution, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3: Ultrasonically Assisted Bromination of Camphor
This protocol describes the bromination of camphor at the C3 position, facilitated by ultrasound.
Materials:
-
Camphor (1 mmol)
-
N-Bromosuccinimide (NBS) or other brominating agent
-
Potassium bromide (KBr) (10 mmol) as a co-catalyst[6]
-
Acetonitrile (B52724) (25 mL)[6]
-
Ultrasonic bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate solution (dilute)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, suspend camphor (1 mmol), KBr (10 mmol), and a catalytic amount of a suitable reagent (e.g., 0.4-0.5 mol% of an oxidizing catalyst) in acetonitrile (25 mL).[6]
-
Place the flask in an ultrasonic bath and irradiate the mixture.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, quench it by adding water.
-
Neutralize the mixture with a dilute solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromocamphor.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General workflow for sonochemical synthesis.
Caption: Sonochemical vs. classical synthesis pathways.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Developments in Sonochemical Synthesis of Nanoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Bot Verification [rasayanjournal.co.in]
One-Pot Synthesis of Amides from Ketones via Oximes: Application Notes and Protocols for Researchers
Harnessing the efficiency of tandem reactions, the one-pot synthesis of amides directly from ketones via an oxime intermediate offers a streamlined and often milder alternative to traditional multi-step procedures. This method, which combines oximation and the classic Beckmann rearrangement into a single synthetic operation, has garnered significant interest in both academic and industrial research, particularly in the realm of drug discovery and development where amide bond formation is a cornerstone of molecular construction.
This application note provides a detailed overview of various protocols for this transformation, presents comparative data for different catalytic systems, and offers a generalized experimental workflow. The methodologies discussed herein are applicable to a wide range of ketone substrates, providing a versatile tool for the synthesis of diverse secondary amides and lactams.
Significance and Applications
The direct conversion of ketones to amides is a highly valuable transformation in organic synthesis. Amides are prevalent structural motifs in pharmaceuticals, natural products, and polymers. Traditional methods for amide synthesis often require the preparation and isolation of carboxylic acid derivatives, which can be time-consuming and generate significant waste. The one-pot approach from readily available ketones circumvents these issues, offering advantages in terms of step economy, reduced handling of intermediates, and often milder reaction conditions.[1][2]
This methodology has been successfully applied to the synthesis of precursors for pharmaceuticals, such as a breast cancer drug.[3] The ability to tolerate a variety of functional groups makes it a powerful tool for the late-stage functionalization of complex molecules, a critical aspect of modern drug development.
Reaction Mechanism and Workflow
The one-pot synthesis of amides from ketones proceeds through a two-step sequence within a single reaction vessel. First, the ketone reacts with a hydroxylamine (B1172632) source to form a ketoxime intermediate in situ. Subsequently, an acid catalyst promotes the Beckmann rearrangement of the oxime, leading to the desired amide product.[4][5]
The general workflow for this one-pot synthesis can be visualized as follows:
Figure 1: Generalized experimental workflow for the one-pot synthesis of amides from ketones.
Comparative Data of Catalytic Systems
Several catalytic systems have been developed for this one-pot transformation, each with its own set of advantages. The choice of catalyst and conditions can significantly impact the reaction efficiency and substrate scope. A summary of representative data is presented below.
| Catalyst System | Ketone Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| TsOH·H₂O / H₂O | Acetophenone | 12 h | 80 | 91 | [3] |
| TsOH·H₂O / H₂O | Cyclohexanone | 12 h | 80 | 85 | [3] |
| TsOH·H₂O / H₂O | 4-Methylacetophenone | 12 h | 80 | 93 | [3] |
| Formic Acid / Silica (B1680970) Gel | Benzophenone | 2.5 h | 80 | ~100 | [4] |
| Formic Acid / Silica Gel | Acetophenone | 4 h | 80 | 85 (mixture) | [4] |
| Trifluoroacetic Acid (TFA) | Acetophenone | 16 h | 70 | 90 | [1] |
| Trifluoroacetic Acid (TFA) | Cyclohexanone | 16 h | 70 | 85 | [1] |
| FeCl₃·6H₂O | Acetophenone | 3 h | 50 | 80 | [2] |
| Fe₃O₄ (magnetic) | 4-Chloroacetophenone | 25 min | 110 | 89 | |
| Fe₃O₄ (magnetic) | Cyclohexanone | 25 min | 110 | 92 | |
| Anhydrous Oxalic Acid | Benzophenone | 4 h | 100 | 92 | [6] |
| Anhydrous Oxalic Acid | Cyclohexanone | 12 h | 100 | 85 | [6] |
Experimental Protocols
Below are detailed experimental protocols for selected catalytic systems.
Protocol 1: Brønsted Acid-Catalyzed Synthesis Using TsOH·H₂O[4][8]
This method utilizes p-toluenesulfonic acid monohydrate as a catalyst in the presence of water, offering a mild and efficient procedure.
Materials:
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
O-Phenylsulfonylacetophenone oxime (or other suitable O-protected oxime, 1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 mmol)
-
Water (5.0 mmol)
-
Acetonitrile (B52724) (CH₃CN, 3.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
To a reaction vial, add the ketone (1.0 mmol), O-protected oxime (1.2 mmol), TsOH·H₂O (0.2 mmol), water (5.0 mmol), and acetonitrile (3.0 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Formic Acid and Silica Gel Promoted Synthesis[5]
This protocol employs formic acid as both a solvent and a catalyst, with silica gel acting as a dehydrating agent to drive the reaction.
Materials:
-
Ketone (e.g., benzophenone, 10 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 30 mmol)
-
Formic acid (HCO₂H, 8 mL)
-
Silica gel (1 g)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, combine the ketone (10 mmol), hydroxylamine hydrochloride (30 mmol), formic acid (8 mL), and silica gel (1 g).
-
Heat the mixture at 80 °C with stirring for 2.5-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add the mixture to cold water and neutralize with a saturated aqueous solution of NaHCO₃.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry to obtain the pure amide. In many cases, further purification is not required.[4]
Protocol 3: Trifluoroacetic Acid (TFA) Mediated Synthesis[1]
Trifluoroacetic acid serves as both the solvent and the catalyst in this high-yielding, one-pot procedure.
Materials:
-
Ketone or aldehyde (e.g., acetophenone, 1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 mmol)
-
Trifluoroacetic acid (TFA, 2.0 mL)
-
Cold water
-
Hexane (B92381) or petroleum ether (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve the ketone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in TFA (2.0 mL).
-
Heat the reaction mixture at 70 °C for 16 hours.
-
After cooling to room temperature, remove the TFA by distillation under reduced pressure (40 °C, 250 Pa).
-
Wash the residue with cold water.
-
Collect the solid product and recrystallize from hexane or light petroleum ether to yield the pure amide. For some products, column chromatography may be necessary.[1]
Protocol 4: Solvent-Free Synthesis using a Magnetic Catalyst (Fe₃O₄)[3]
This environmentally benign protocol utilizes a magnetically separable catalyst under solvent-free conditions.
Materials:
-
Ketone (e.g., 4-chloroacetophenone, 1 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 2 mmol)
-
Fe₃O₄ nanoparticles (20 mg)
-
Ethyl acetate
-
External magnet
Procedure:
-
In a reaction vial, mix the ketone (1 mmol), hydroxylamine hydrochloride (2 mmol), and Fe₃O₄ catalyst (20 mg).
-
Heat the mixture at 110 °C with stirring for the required time (typically 25 minutes). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to dissolve the product.
-
Use an external magnet to separate the Fe₃O₄ catalyst from the solution.
-
Decant the supernatant and wash the catalyst with ethyl acetate.
-
Combine the organic solutions and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified if necessary, often by recrystallization. The Fe₃O₄ catalyst can be washed, dried, and reused.
Conclusion
The one-pot synthesis of amides from ketones via oxime intermediates represents a significant advancement in synthetic efficiency. The variety of available catalytic systems provides researchers with a range of options to suit different substrates and experimental constraints, from mild Brønsted acid catalysis to solvent-free, magnetically recoverable systems. These protocols offer a robust and versatile platform for the synthesis of amides, which are crucial components in the development of new therapeutics and functional materials.
References
- 1. iris.unive.it [iris.unive.it]
- 2. wjpmr.com [wjpmr.com]
- 3. Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions [organic-chemistry.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. Converting Ketones to Amides - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Camphor-Derived Auxiliaries in the Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. These novel building blocks offer the potential to create peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles. A significant challenge in their synthesis is the precise control of stereochemistry. Chiral auxiliaries, temporarily incorporated into a molecule, are a powerful tool to direct the stereochemical outcome of a reaction. Among these, derivatives of natural camphor (B46023) have proven to be exceptionally effective.
While the term "camphor oxime" is broad, the predominant and highly successful use of camphor in this field involves Oppolzer's camphorsultam , a chiral auxiliary derived from camphor. This document details the application of Oppolzer's camphorsultam, particularly in the form of N-(β-oximino)acyl derivatives, for the asymmetric synthesis of α- and β-unnatural amino acids. The methodologies described leverage diastereoselective alkylation and radical addition reactions to achieve high levels of stereocontrol.
Principle of the Method
The core strategy involves attaching Oppolzer's camphorsultam to a substrate containing an oxime ether. The rigid bicyclic structure of the camphorsultam creates a chiral environment that effectively shields one face of the C=N double bond of the oxime. This steric hindrance directs the approach of incoming reagents (e.g., alkyl radicals or nucleophiles) to the opposite face, resulting in a highly diastereoselective transformation. Subsequent cleavage of the chiral auxiliary yields the desired unnatural amino acid in high enantiomeric purity. The auxiliary can often be recovered and reused.[1]
Applications
-
Asymmetric Synthesis of α-Amino Acids: By using a camphorsultam derivative of glyoxylic oxime ether, a variety of enantiomerically pure α-amino acids can be prepared through diastereoselective radical addition or alkylation.[2][3]
-
Synthesis of α,β-Dialkyl-β-Amino Acids: This methodology provides a convenient route to enantiomerically pure β-amino acids with substituents at both the α and β positions.[4][5]
-
Stereoselective Carbon-Carbon Bond Formation: The use of these camphor-derived oxime ethers facilitates highly stereocontrolled intermolecular carbon radical additions to unactivated C=N bonds.[4][5]
Data Presentation: Diastereoselective Synthesis of β-Amino Acid Derivatives
The following table summarizes the quantitative data for the diastereoselective radical addition to N-(β-oximino)acyl derivatives of Oppolzer's camphorsultam to yield various β-amino acid precursors.
| Entry | R¹ Group | R² Group (from R²I) | Product | Yield (%) | Diastereoselectivity (d.e., %) | Reference |
| 1 | Methyl | Isopropyl | N-Protected isopropyl-methyl-β-amino acid derivative | 65 | >99 | [4] |
| 2 | Ethyl | Isopropyl | N-Protected isopropyl-ethyl-β-amino acid derivative | 71 | >99 | [4] |
| 3 | Benzyl (B1604629) | Isopropyl | N-Protected isopropyl-benzyl-β-amino acid derivative | 69 | >99 | [4] |
| 4 | 4-Nitrobenzyl | Isopropyl | N-Protected isopropyl-(4-nitrobenzyl)-β-amino acid derivative | 61 | >99 | [4] |
| 5 | Benzyl | Ethyl | N-Protected ethyl-benzyl-β-amino acid derivative | 54 | 83 | [6] |
Experimental Protocols
Protocol 1: Synthesis of the N-(β-Oximino)acyl Camphorsultam Precursor
This protocol describes the initial step of attaching the oxime-containing acyl group to the Oppolzer's camphorsultam auxiliary.
Materials:
-
Ethyl 3-[N-(phenylmethoxy)imino]propionate
-
(1S)-(-)-2,10-Camphorsultam
-
Trimethylaluminium (2.0 M solution in toluene (B28343) or hexane)
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Argon or Nitrogen atmosphere setup
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (1S)-(-)-2,10-camphorsultam in anhydrous 1,2-dichloroethane at room temperature under an inert atmosphere, add a 2.0 M solution of trimethylaluminium dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 3-[N-(phenylmethoxy)imino]propionate in 1,2-dichloroethane to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Stir the resulting mixture vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(β-oximino)acyl camphorsultam.
Protocol 2: Diastereoselective Alkylation (Phase-Transfer Catalysis)
This protocol outlines the alkylation of the N-(β-oximino)acyl camphorsultam to introduce the R¹ side chain.
Materials:
-
N-(β-Oximino)acyl camphorsultam
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrabutylammonium (B224687) bromide (Bu₄NBr)
-
Dichloromethane (CH₂Cl₂)
-
5 N Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the N-(β-oximino)acyl camphorsultam and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
Add the alkyl halide (1.2 equivalents) to the solution.
-
To this vigorously stirred biphasic mixture, add 5 N aqueous sodium hydroxide solution at 20 °C.
-
Continue stirring at 20 °C and monitor the reaction by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The diastereomerically pure product can be obtained by recrystallization.
Protocol 3: Diastereoselective Radical Addition
This protocol describes the key diastereoselective step to form the precursor to the α,β-dialkyl-β-amino acid.
Materials:
-
Alkylated N-(β-oximino)acyl camphorsultam (from Protocol 2)
-
Alkyl iodide (R²I, e.g., isopropyl iodide)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Triethylborane (B153662) (Et₃B, 1.0 M solution in hexane)
-
Toluene (anhydrous)
Procedure:
-
Dissolve the alkylated N-(β-oximino)acyl camphorsultam in anhydrous toluene under an argon atmosphere.
-
Add the alkyl iodide (30 equivalents) to the solution.
-
Cool the mixture if necessary and add boron trifluoride diethyl etherate (5-9 equivalents) dropwise.
-
Initiate the radical reaction by the dropwise addition of a 1.0 M solution of triethylborane in hexane (B92381) (5-9 equivalents).
-
Stir the reaction at 20 °C until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.
Visualizations
References
- 1. Secure Verification [nardus.mpn.gov.rs]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Collection - Highly Diastereoselective Radical Addition to Oxime Ethers:â Asymmetric Synthesis of β-Amino Acids - Organic Letters - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical addition to oxime ethers for asymmetric synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Camphor Oxime in the Total Synthesis of Steroids: A Chiral Pool Approach
Introduction
Camphor (B46023), a readily available and inexpensive bicyclic monoterpene, serves as a versatile chiral starting material in the enantioselective synthesis of complex natural products. Its rigid skeleton and well-defined stereochemistry make it an ideal scaffold for the introduction of new stereocenters. Camphor oxime, a simple derivative of camphor, has emerged as a key intermediate in various synthetic transformations, most notably in ring-cleavage reactions that provide access to highly functionalized chiral building blocks. This application note details the use of a camphor-derived oxime in the total synthesis of steroid precursors, highlighting the strategic application of the Beckmann rearrangement to construct key structural motifs.
Application in Steroid Synthesis: A Retro-Synthetic Analysis
The total synthesis of steroids, a class of biologically important natural products, presents significant challenges in controlling stereochemistry. A powerful strategy involves utilizing the inherent chirality of camphor to construct the steroidal framework in an enantioselective manner. One such approach, developed by Hutchinson, Money, and Piper, employs the ring cleavage of a camphor derivative to generate a key intermediate for steroid synthesis. While the primary route involved the direct cleavage of 9,10-dibromocamphor, an alternative pathway utilizing the oxime of 3-endo-methyl-9,10-dibromocamphor was also proposed, showcasing the utility of camphor oxime derivatives in this synthetic endeavor.
The core strategy relies on the transformation of the bicyclo[2.2.1]heptane system of camphor into a trans-hydrindane (B1202327) derivative, which constitutes the C and D rings of the steroid nucleus. This transformation is achieved through a Beckmann rearrangement of a suitably substituted camphor oxime, which initiates a ring-opening cascade to furnish a chiral cyclopentane (B165970) derivative with the desired stereochemistry and functionality for further elaboration into the steroid skeleton.
Logical Relationship of the Synthetic Strategy
Troubleshooting & Optimization
Technical Support Center: Synthesis of Camphor Oxime
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of camphor (B46023) oxime for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My camphor oxime yield is consistently low. What are the potential causes and how can I improve it?
Low yields in camphor oxime synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure an adequate excess of hydroxylamine (B1172632) hydrochloride is used. A molar equivalent of 1.6 to 2.5 relative to camphor is recommended to drive the reaction to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the camphor spot (Rf value of approximately 0.64 in a 10:1 hexanes/ethyl acetate (B1210297) system) is no longer visible.[1]
-
-
Suboptimal pH: The reaction rate is pH-dependent.
-
Loss of Product During Workup: Camphor oxime can be lost during extraction and purification steps.
-
Solution: When extracting the product with an organic solvent like diethyl ether, perform multiple extractions (e.g., 3 x 50 mL) to ensure all the product is recovered from the aqueous layer.[1] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly, potentially in an ice bath or at 4°C overnight, to maximize crystal formation.[1]
-
-
Side Reactions: Although less common under typical conditions, side reactions can occur.
-
Solution: Adhere to the recommended reaction temperature (reflux at 85-90°C) and time (typically 1 hour) to minimize the formation of byproducts.[3]
-
Q2: How can I effectively monitor the progress of the reaction?
The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., Merck silica (B1680970) gel 60 F254).
-
Mobile Phase: A common solvent system is a 10:1 mixture of hexanes and ethyl acetate.[1]
-
Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a phosphomolybdic acid (PMA) solution followed by heating.[1]
-
Interpretation: Camphor has a higher Rf value (around 0.64) than the more polar camphor oxime (around 0.29).[1] The reaction is considered complete when the spot corresponding to camphor is no longer observed.
Q3: What are the white crystals I see, and how do I purify them?
The white crystalline solid isolated from the reaction is the crude camphor oxime.[3] Purification is crucial to remove unreacted starting materials and any byproducts.
-
Primary Purification Method: Recrystallization is a common and effective method.
-
Solvent: Hot ethanol (B145695) is a suitable solvent for recrystallization.[1]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is not clear, it can be filtered while hot to remove insoluble impurities. Allow the solution to cool slowly to room temperature, and then chill it in an ice bath or refrigerator to induce crystallization. The purified crystals can then be collected by vacuum filtration and washed with a small amount of cold ethanol.[1]
-
-
Drying: Ensure the purified crystals are thoroughly dried under a vacuum to remove any residual solvent.[1][3]
Q4: I'm seeing an oily product instead of a solid. What should I do?
An oily product can indicate the presence of impurities or residual solvent.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the extraction solvent thoroughly.[1]
-
Purification: The oil may be a mixture of the product and unreacted camphor. Attempt to purify the oil using column chromatography on silica gel with a hexanes/ethyl acetate gradient.
-
Induce Crystallization: Try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure camphor oxime if available.
-
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data from established protocols.
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Example Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
Data adapted from an Organic Syntheses procedure.[1]
Table 2: Reaction Parameters and Product Characteristics
| Parameter | Value |
| Reaction Conditions | |
| Solvent System | Ethanol / Deionized Water[3] |
| Temperature | Reflux at 85-90 °C[3] |
| Reaction Time | 1 hour[3] |
| Product Characterization | |
| Appearance | White Solid[3] |
| Reported Yield | Up to 90-94%[3][4] |
| Rf Value (10:1 Hexanes/EtOAc) | 0.29[1] |
| Melting Point | 116-117 °C[1] |
Detailed Experimental Protocol
This protocol is adapted from a reliable method for the preparation and purification of camphor oxime.[1][3]
Materials:
-
D-Camphor
-
Hydroxylamine Hydrochloride
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
250 mL three-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle or water bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.0 g (71.6 mmol) of D-camphor in 36 mL of ethanol.[1]
-
Addition of Reagents: To the stirred solution, add 55 mL of deionized water, followed by 7.83 g (112.7 mmol) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol) of sodium acetate.[1]
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) with continuous stirring for 1 hour.[3] Monitor the reaction by TLC until the camphor is consumed.[1]
-
Work-up and Isolation:
-
Purification:
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]
Visualizations
Caption: Synthesis of camphor oxime from camphor and hydroxylamine.
Caption: Workflow for the synthesis and purification of camphor oxime.
Caption: Decision tree for troubleshooting low yields in camphor oxime synthesis.
References
Technical Support Center: Camphor Oxime Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of camphor (B46023) oxime.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing camphor oxime?
The synthesis of camphor oxime is a condensation reaction between the ketone functional group of camphor and hydroxylamine (B1172632). This reaction proceeds via a nucleophilic addition-elimination mechanism where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate (B1210297), to neutralize the liberated HCl.[1]
Q2: What are the most common and significant side reactions in camphor oxime synthesis?
The most significant side reactions are the Beckmann rearrangement and Beckmann fragmentation, which occur when the camphor oxime product is exposed to acidic conditions.[2][3][4] These rearrangements can lead to the formation of undesired byproducts, including α-campholenonitrile, β-campholenonitrile, and various lactams.[2][5]
Q3: What factors influence the formation of these side products?
The formation of Beckmann rearrangement and fragmentation products is highly dependent on the reaction conditions, particularly the presence and nature of acidic reagents. Strong acids like sulfuric acid, hydrochloric acid, and phosphorus pentoxide can promote the formation of nitriles.[2] The specific acid used can also influence the ratio of α- and β-campholenonitrile isomers formed.
Q4: Can camphor oxime synthesis be performed under solvent-free conditions?
Yes, solvent-free methods for oxime synthesis have been developed, often utilizing grinding techniques with catalysts like Bi2O3. These "green chemistry" approaches can offer advantages such as reduced pollution, shorter reaction times, and high yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of camphor oxime.
Issue 1: Low Yield of Camphor Oxime
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal pH: The pH of the reaction mixture is critical for the oximation reaction.
-
Reagent Quality: Degradation of hydroxylamine hydrochloride can lead to lower yields.
-
Product Loss During Workup: Camphor oxime may be lost during extraction or purification steps.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of camphor. The Rf value for camphor is typically higher than that of camphor oxime (e.g., 0.64 for camphor vs. 0.29 for camphor oxime in hexanes/ethyl acetate 10:1).[1]
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time (typically 1 hour at 85-90 °C) to drive the reaction to completion.[1]
-
Control pH: The use of a base like sodium acetate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride. Ensure the correct stoichiometry of the base is used.
-
Use Fresh Reagents: Use fresh, high-quality hydroxylamine hydrochloride.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[1]
Issue 2: Presence of Unreacted Camphor in the Final Product
Possible Causes:
-
Insufficient Hydroxylamine: The molar ratio of hydroxylamine to camphor may be too low.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
Troubleshooting Steps:
-
Increase Excess of Hydroxylamine: Use a larger excess of hydroxylamine hydrochloride (e.g., 1.6 equivalents or more) to ensure all the camphor reacts.[1]
-
Extend Reaction Time: Increase the reflux time and monitor the reaction by TLC until the camphor spot is no longer visible.
-
Purification: Unreacted camphor can often be removed by recrystallization or column chromatography due to its different polarity compared to camphor oxime.
Issue 3: Formation of α-Campholenonitrile and Other Rearrangement Products
Possible Causes:
-
Acidic Conditions: The presence of strong acids, even in trace amounts, can catalyze the Beckmann rearrangement of the camphor oxime product.
-
High Reaction Temperatures in the Presence of Acid: Elevated temperatures can accelerate the rate of rearrangement.
Troubleshooting Steps:
-
Maintain Basic or Neutral Conditions: During the synthesis, ensure that the reaction mixture remains slightly basic or neutral by using an adequate amount of base (e.g., sodium acetate).
-
Careful Workup: During the workup, avoid washing with acidic solutions if the goal is to isolate the oxime. If an acidic wash is necessary, perform it at low temperatures and for a short duration.
-
Choice of Reagents for Subsequent Steps: If the camphor oxime is an intermediate for further reactions, be mindful that reagents like thionyl chloride, phosphorus pentachloride, and strong acids will induce the Beckmann rearrangement.[2][6]
Data Presentation
Table 1: Influence of Acidic Reagents on Beckmann Rearrangement of Camphor Oxime
| Reagent | Major Product(s) | Typical Yield | Reference |
| Phosphorus Pentoxide in Toluene | dl-α-campholenonitrile | High | [2] |
| Concentrated Sulfuric Acid | dl-α-campholenonitrile | High | [2] |
| Concentrated Hydrochloric Acid | 2,3,3-trimethylcyclopentene-α-acetic acid | Major Product | [2] |
| Acetyl Chloride | dl-α-campholenonitrile | Not specified | [2] |
| Thionyl Chloride | Unsaturated nitriles | Not specified | [2] |
| Formic Acid (with Hydroxylamine-O-sulfonic acid) | α-camphidone (lactam) | 46% | [5] |
| Azide-Sulfuric Acid-Chloroform | α-camphidone (lactam) | < 1% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Camphor Oxime
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
D-Camphor
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol (B145695) (95%)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 11.0 g (71.6 mmol) of D-camphor in 36 mL of ethanol.
-
To the stirring solution, add 55 mL of deionized water. Camphor may precipitate but will redissolve upon heating.
-
Add 7.83 g (112.7 mmol, 1.6 equivalents) of hydroxylamine hydrochloride, followed by 7.46 g (90.9 mmol, 1.3 equivalents) of sodium acetate.
-
Heat the mixture to a gentle reflux (85-90 °C) and maintain for 1 hour.
-
Monitor the reaction by TLC (hexanes/ethyl acetate 10:1).
-
After 1 hour, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude camphor oxime.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, white crystals of camphor oxime.
Visualizations
Caption: Experimental workflow for the synthesis and purification of camphor oxime.
References
Technical Support Center: Optimization of Beckmann Rearrangement Conditions for Camphor Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Beckmann rearrangement of camphor (B46023) oxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Beckmann rearrangement of camphor oxime?
The main challenge is the pronounced tendency of camphor oxime to undergo Beckmann fragmentation, yielding an unsaturated nitrile (dl-α-campholene nitrile), rather than the desired lactam product.[1][2][3] This is due to the high stability of the tertiary carbocation intermediate formed during the fragmentation pathway, which is favored over the rearrangement pathway.[2][4]
Q2: Which reagents are commonly used for the Beckmann rearrangement of camphor oxime, and what are the typical products?
A variety of acidic reagents have been employed, most of which lead to the formation of the unsaturated nitrile. Commonly used reagents include:
-
Phosphorus pentoxide (P₂O₅) in toluene (B28343): Primarily yields dl-α-campholene nitrile.[3]
-
Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Thionyl chloride (SOCl₂), and Acetyl chloride (AcCl): These strong acids and acid-generating reagents also favor the formation of the unsaturated nitrile.[2][3]
Under certain conditions, the formation of two possible lactams has been observed, particularly with solid-state supported catalysts under microwave irradiation.[1] However, yields of the lactam product are often very low with traditional methods.[1]
Q3: Can the desired lactam be obtained from the Beckmann rearrangement of camphor oxime?
Obtaining the lactam is challenging but may be possible under specific conditions. While most conventional methods favor fragmentation, preliminary research suggests that techniques like using preliminarily sulfonated oximes or solid-state supported catalysis with microwave irradiation could yield the lactam, albeit in low amounts.[1] The stereochemistry of the oxime (E/Z isomerism) is also a critical factor that may influence the reaction outcome.[5]
Q4: What is Beckmann fragmentation and why is it prevalent with camphor oxime?
Beckmann fragmentation is a competing reaction to the Beckmann rearrangement.[4] It occurs when the group alpha to the oxime can form a stable carbocation.[4][6] In the case of camphor oxime, the bridgehead methyl group facilitates the formation of a stable tertiary carbocation, making fragmentation the dominant reaction pathway under many acidic conditions.[1] The fragmentation of camphor oxime typically yields (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Exclusive or high yield of unsaturated nitrile instead of lactam. | The reaction conditions (strong acids like H₂SO₄, P₂O₅) favor the Beckmann fragmentation pathway due to the stability of the tertiary carbocation intermediate.[1][2][3] | - Consider alternative, milder rearrangement conditions. For related bicyclic systems, reagents like methanesulfonyl chloride with triethylamine (B128534) have been successful in promoting lactam formation.[5]- Investigate solid-state supported catalysis, potentially with microwave irradiation, which has been reported to yield lactam products from camphor oxime.[1]- Explore photochemical reaction conditions, which have been shown to produce the lactam, although in low yields.[7] |
| Low or no conversion of the starting camphor oxime. | The reaction conditions may be too mild, or the reaction time could be insufficient. For instance, with P₂O₅ in toluene, a short reaction time (e.g., 10 minutes) can result in a significant amount of unreacted oxime.[3] | - Increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions.[8]- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).- Ensure the catalyst or reagent is active and used in the correct stoichiometric amount. |
| Formation of a complex mixture of products. | Camphor oxime can form a complicated mixture of rearrangement and fragmentation products under various acidic conditions.[1] Side reactions may also occur at elevated temperatures or with prolonged reaction times.[3] | - Isolate and characterize the different oxime stereoisomers (E/Z) before the rearrangement. The stereochemistry of the oxime can significantly impact the reaction outcome, and using a pure isomer may lead to a cleaner reaction.[5]- Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts from further reactions.[3] |
| Difficulty in reproducing literature results for lactam formation. | The successful formation of the lactam is highly sensitive to the specific reaction conditions, including the stereochemistry of the oxime, which may not always be well-defined in published procedures. | - Carefully control the preparation and purification of the camphor oxime to potentially isolate a specific stereoisomer.- Precisely follow protocols that have demonstrated success, paying close attention to reagent purity, solvent choice, and temperature control. |
Experimental Protocols
Protocol 1: Beckmann Fragmentation of Camphor Oxime using Phosphorus Pentoxide
This protocol is adapted from a procedure that yields the unsaturated nitrile, dl-α-campholene nitrile.
Materials:
-
Camphor oxime (15 g)
-
Toluene (150 ml)
-
Phosphorus pentoxide (P₂O₅) (30 g)
-
Crushed ice
-
Ether
-
Saturated sodium chloride solution
-
Saturated sodium carbonate solution
Procedure:
-
Dissolve camphor oxime (15 g) in hot toluene (150 ml) in a 250 ml round-bottom flask.
-
Carefully add phosphorus pentoxide (30 g) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture on a steam bath. The reaction time can be varied to optimize the yield (e.g., 30 minutes).[3]
-
After the specified time, pour the reaction mixture onto crushed ice.
-
Separate the organic layer.
-
Saturate the aqueous layer with sodium chloride and extract three times with ether (50 ml each).
-
Combine the organic extracts and wash with a saturated sodium carbonate solution until neutral, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ether on a water bath, followed by the removal of toluene under reduced pressure in an oil bath at 120°C.
-
The residual liquid can be further purified by fractional distillation to collect the dl-α-campholene nitrile fraction (boiling point approximately 222-224°C).[3]
Data Presentation
Table 1: Reagents and Primary Products in the Beckmann Reaction of Camphor Oxime
| Reagent(s) | Solvent | Primary Product(s) | Reference(s) |
| Phosphorus Pentoxide (P₂O₅) | Toluene | dl-α-campholene nitrile | [3] |
| Sulfuric Acid (H₂SO₄) | Not specified | Unsaturated nitrile | [3] |
| Hydrochloric Acid (HCl) | Not specified | Unsaturated nitrile / 2,3,3-trimethylcyclopentene-α-acetic acid (conc. HCl) | [3] |
| Thionyl Chloride (SOCl₂) | Not specified | Unsaturated nitrile | [3] |
| Acetyl Chloride (AcCl) | Not specified | dl-α-campholene nitrile | [3] |
| Solid-state catalysts with microwave irradiation | Not specified | Mixture of two possible lactams and fragmentation products | [1] |
| p-Toluenesulfonyl chloride, NaOH | Dioxane/Water | Lactam (in related bicyclic systems, not directly with camphor oxime) | [9] |
| Methanesulfonyl chloride, Triethylamine | Not specified | Lactam (with a pure E-isomer of a related norcamphor (B56629) oxime) | [5] |
Visualizations
Caption: Competing pathways in the Beckmann reaction of camphor oxime.
Caption: Workflow for Beckmann fragmentation of camphor oxime.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. adichemistry.com [adichemistry.com]
- 3. pjsir.org [pjsir.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. acgpubs.org [acgpubs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Camphor Oxime Beckmann Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Beckmann rearrangement of camphor (B46023) oxime, specifically focusing on preventing the undesired Beckmann fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Beckmann rearrangement of camphor oxime?
The primary challenge is the competing Beckmann fragmentation reaction. Due to the strained bicyclic structure of camphor, the formation of a stable tertiary carbocation is favored, leading to the formation of an unsaturated nitrile as the major product under many reaction conditions, instead of the desired lactam.[1][2]
Q2: What is the mechanism of Beckmann fragmentation in camphor oxime?
The fragmentation is initiated by the same conditions as the rearrangement, typically treatment with acid. The hydroxyl group of the oxime is converted into a good leaving group. Instead of the migration of the carbon atom anti to the leaving group, the C-C bond cleaves to form a stable tertiary carbocation and a nitrile.[1][2]
Q3: Which reaction conditions favor Beckmann fragmentation?
Harsh reaction conditions, such as the use of strong acids (e.g., concentrated sulfuric acid, hydrochloric acid), high temperatures, and reagents like phosphorus pentoxide, promote the fragmentation pathway.[2][3]
Q4: How can Beckmann fragmentation be minimized?
Fragmentation can be minimized by employing milder reaction conditions and choosing reagents that favor the rearrangement pathway. Key strategies include:
-
Activation of the hydroxyl group: Converting the oxime's hydroxyl group into a better leaving group, such as a tosylate or mesylate, under non-acidic conditions can promote the rearrangement.[4]
-
Use of mild Lewis acids: Reagents like cyanuric chloride, sometimes in combination with other Lewis acids like zinc chloride, can catalyze the rearrangement under milder conditions.[2][5]
-
Alternative energy sources: Mechanochemical methods (ball milling) and microwave irradiation have been explored to provide the necessary energy for the rearrangement while potentially minimizing side reactions.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired lactam; primary product is an unsaturated nitrile. | The reaction conditions are too harsh, favoring the fragmentation pathway. | Switch to a milder reagent system. Instead of strong acids like H₂SO₄, consider using p-toluenesulfonyl chloride in pyridine (B92270) or methanesulfonyl chloride with triethylamine (B128534).[4][8] Alternatively, explore the use of cyanuric chloride.[2] |
| A complex mixture of products is obtained. | The reaction may be proceeding through multiple pathways, including both rearrangement and fragmentation, as well as other side reactions. | Ensure the stereochemistry of the camphor oxime is correct for the desired rearrangement. The group anti-periplanar to the hydroxyl group is the one that migrates.[9] Purify the starting camphor oxime to ensure isomeric purity. Lowering the reaction temperature may also improve selectivity. |
| The reaction is not proceeding to completion. | The activating reagent may not be sufficiently reactive under the chosen conditions, or the temperature may be too low. | If using a milder reagent, a moderate increase in temperature may be necessary. Ensure the activating reagent (e.g., sulfonyl chloride) is fresh and of high purity. For solid-supported catalysts, ensure proper activation and surface area. |
| Difficulty in isolating the lactam product. | The lactam may be present in a low concentration amidst a majority of fragmentation products and unreacted starting material. | Chromatographic purification is typically required. Consider using a different workup procedure to remove the majority of the nitrile byproduct before chromatography. |
Quantitative Data Summary
The following table summarizes the reported yields for the Beckmann rearrangement and fragmentation of camphor oxime and related compounds under various conditions. Direct comparison is challenging due to the variety of substrates and conditions reported in the literature.
| Substrate | Reagent/Catalyst | Solvent | Temperature | Rearrangement Product (Lactam) Yield | Fragmentation Product (Nitrile) Yield | Reference |
| Camphor Oxime | Conc. H₂SO₄ | - | Not specified | Minor product | Major product | [3] |
| Camphor Oxime | Phosphorus Pentoxide | Toluene | Not specified | Not detected | dl-α-campholene nitrile (major) | [3] |
| Camphor Oxime Derivative | Preliminarily sulfonated | Not specified | Not specified | A few percent | Major product | [10] |
| Norcamphor (B56629) Oxime | Methanesulfonyl chloride, Triethylamine | Not specified | Not specified | "Good yield" | Not specified | [4] |
| Benzophenone Oxime | Cyanuric chloride (2 mol%), MnCl₂·4H₂O (2 mol%) | Acetonitrile | Reflux | 96% | Not reported | [1] |
| Cyclododecanone Oxime | Cyanuric chloride, Zinc chloride | Not specified | Not specified | High yield (for Nylon-12 synthesis) | Not reported | [2] |
| Various Ketoximes | p-Tosyl imidazole, Oxalic acid | Solvent-free (mechanochemical) | Ambient | Good to high yields | Not reported | [6] |
Experimental Protocols
Protocol 1: Beckmann Rearrangement via Oxime Sulfonylation (Milder Conditions)
This protocol is based on the successful rearrangement of the related norcamphor oxime, which is expected to favor the lactam product over the fragmentation nitrile.
Materials:
-
Camphor oxime
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve camphor oxime (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired lactam.
Protocol 2: Beckmann Rearrangement using Cyanuric Chloride (Mild Lewis Acid Catalysis)
This protocol is adapted from procedures that have shown high efficiency for the Beckmann rearrangement of other ketoximes and aims to minimize fragmentation.
Materials:
-
Camphor oxime
-
Cyanuric chloride
-
Zinc chloride (optional, as co-catalyst)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of camphor oxime (1 equivalent) in anhydrous acetonitrile, add cyanuric chloride (1.1 equivalents) and zinc chloride (0.1 equivalents, optional).
-
Stir the mixture at room temperature, monitoring the reaction by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the lactam.
Visualizations
Caption: Reaction pathways of camphor oxime under Beckmann conditions.
Caption: Troubleshooting workflow for camphor oxime Beckmann rearrangement.
References
- 1. Cyanuric Chloride / Manganese Chloride Tetrahydrate Catalyzed Beckmann Rearrangement of Ketoximes | Semantic Scholar [semanticscholar.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. pjsir.org [pjsir.org]
- 4. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ChemicalDesk.Com: Beckmann Rearrangement [allchemist.blogspot.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. fujc.pp.ua [fujc.pp.ua]
Technical Support Center: Purification of Camphor Oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of camphor (B46023) oxime. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying camphor oxime?
A1: The most common and effective method for purifying camphor oxime is recrystallization.[1] This technique is well-suited for removing unreacted starting materials, such as camphor, and other impurities generated during the synthesis. Hot ethanol (B145695) is frequently used as the solvent for this process.[1]
Q2: How can I monitor the purity of my camphor oxime during the purification process?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the purity of your product.[2] Using a mobile phase of hexanes/ethyl acetate (B1210297) (10:1), camphor has a reported Rf value of 0.64, while camphor oxime has an Rf value of 0.29.[2] The disappearance of the camphor spot and the appearance of a single spot for the oxime indicate a successful reaction and purification.
Q3: What is the expected melting point of pure camphor oxime?
A3: The melting point of pure (1R)-Camphor oxime is typically in the range of 115-119 °C.[3][4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Troubleshooting Guide
Problem 1: Low Yield of Crystals After Recrystallization
Symptoms:
-
Very few or no crystals form upon cooling the recrystallization solvent.
-
The majority of the product remains in the mother liquor.
Possible Causes & Solutions:
| Possible Cause | Solution |
|---|---|
| Excessive Solvent | Using too much solvent for recrystallization will keep the product dissolved even at low temperatures. To remedy this, you can carefully evaporate some of the solvent to increase the concentration of the camphor oxime and then attempt to recrystallize again. |
| Insufficient Cooling | Ensure the solution is cooled to a sufficiently low temperature to induce crystallization. After cooling to room temperature, placing the flask in an ice bath or at 4 °C overnight can improve the yield.[1] |
| Incomplete Reaction | If the initial synthesis of camphor oxime was incomplete, the yield of the purified product will naturally be low. Confirm the reaction's completion using TLC before proceeding with purification. |
Problem 2: Oiling Out During Crystallization
Symptoms:
-
Instead of solid crystals, an oily layer separates from the solvent upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
|---|---|
| Solution is Too Concentrated | An overly saturated solution can lead to the product separating as a liquid. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can cause the compound to crash out as an oil. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to a colder environment like an ice bath.[5] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out. If you suspect impurities, consider pre-purification steps or ensure the initial reaction has gone to completion. |
Problem 3: Product Purity is Low After a Single Recrystallization
Symptoms:
-
The melting point of the purified camphor oxime is broad or lower than the literature value.
-
TLC analysis shows the presence of residual starting material (camphor) or other impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
|---|---|
| Inefficient Single Recrystallization | A single recrystallization may not be sufficient to remove all impurities, especially if they are present in significant amounts. A second recrystallization is often necessary to achieve high purity. |
| Trapping of Mother Liquor | If the crystals are not washed properly after filtration, impurities dissolved in the mother liquor can contaminate the final product. Wash the collected crystals with a small amount of cold solvent.[2] |
Reference Data
The following table summarizes key quantitative data for camphor oxime, which can be useful during the purification process.
| Parameter | Value | Reference |
| Molecular Formula | C10H17NO | [3][4] |
| Molecular Weight | 167.25 g/mol | [3][4] |
| Melting Point | 115-119 °C | [3][4] |
| Appearance | White solid/crystals | [1] |
| Rf Value | 0.29 (Hexanes/Ethyl Acetate 10:1) | [2] |
| Rf Value of Camphor | 0.64 (Hexanes/Ethyl Acetate 10:1) | [2] |
Experimental Protocols
Recrystallization of Camphor Oxime from Ethanol
This protocol describes the purification of crude camphor oxime using hot ethanol.
Materials:
-
Crude camphor oxime
-
Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude camphor oxime solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 75 °C) to the flask, just enough to dissolve the solid completely.[1]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to remove colored impurities. If so, perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.[1]
-
To maximize the yield, place the flask in an ice bath or store it at 4 °C overnight to induce further crystallization.[1]
-
Collect the purified white crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[2]
-
Dry the crystals under a vacuum to remove any residual solvent.[1]
Visual Guides
Caption: Experimental workflow for the purification of camphor oxime by recrystallization.
Caption: A decision tree for troubleshooting common issues in camphor oxime purification.
References
Technical Support Center: Resolving Syn and Anti Isomers of Camphor Oxime
Welcome to the technical support center for the resolution of syn- and anti-camphor oxime isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation and characterization of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the syn and anti isomers of camphor (B46023) oxime, and how does this relate to E/Z nomenclature?
A1: The carbon-nitrogen double bond in camphor oxime restricts rotation, leading to the formation of two geometric isomers. These are designated as syn and anti based on the spatial relationship of the hydroxyl (-OH) group to the C1 bridgehead carbon of the camphor skeleton. The more modern and unambiguous IUPAC nomenclature uses the E/Z designation based on Cahn-Ingold-Prelog priority rules. For camphor oxime:
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Z-isomer (syn) : The hydroxyl group is on the same side of the C=N double bond as the C1 bridgehead.
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E-isomer (anti) : The hydroxyl group is on the opposite side of the C=N double bond from the C1 bridgehead.
Q2: Why is the separation of syn and anti camphor oxime isomers important?
A2: Geometric isomers can have different physical properties (e.g., melting point, solubility, chromatographic retention), chemical reactivity, and biological activities. For applications in drug development and stereospecific synthesis, it is crucial to isolate and characterize each isomer to understand its unique properties and ensure the purity and consistency of the desired compound.
Q3: What are the primary methods for separating the syn and anti isomers of camphor oxime?
A3: The most common and effective methods for separating these isomers are fractional crystallization and column chromatography.[1] Fractional crystallization relies on differences in solubility between the two isomers in a specific solvent, while column chromatography separates them based on their differential adsorption to a stationary phase.[2]
Q4: How can I determine the ratio of syn to anti isomers in my sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and quantifying the ratio of syn and anti isomers.[1] The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, a quantitative ratio can be determined.
Q5: Is interconversion between the syn and anti isomers a concern during separation?
A5: Yes, interconversion can be an issue. While the energy barrier for rotation around the C=N bond in oximes makes the isomers generally stable at room temperature, factors such as elevated temperatures, acidic or basic conditions, and even certain chromatographic stationary phases can promote isomerization.[1] This can complicate separation and lead to inaccurate results. It is advisable to use neutral conditions and avoid excessive heat where possible.
Data Presentation
Table 1: Physical Properties of Camphor Oxime
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₇NO | [3] |
| Molecular Weight | 167.25 g/mol | [3] |
| Melting Point | 115-120 °C | This is for a mixture of isomers. Pure isomers are expected to have distinct, sharper melting points.[3][4] |
| Appearance | White to off-white crystalline powder | [3] |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Differences for Syn and Anti Camphor Oxime Isomers
| Nucleus | anti-(E)-Isomer | syn-(Z)-Isomer | Rationale for Difference |
| ¹H NMR | |||
| H3-endo | Downfield Shift | Upfield Shift | The proximity of the -OH group in the syn (Z) isomer is expected to shield the endo proton at C3, causing an upfield shift compared to the anti (E) isomer. |
| N-OH | ~10.0 - 11.0 ppm | ~10.0 - 11.0 ppm | Minimal difference is expected for the hydroxyl proton. |
| ¹³C NMR | |||
| C1 | Downfield Shift | Upfield Shift | The carbon adjacent to the C=N double bond (C1) is expected to resonate at a higher field when it is syn to the oxime -OH group due to the gamma-gauche effect. |
| C3 | Upfield Shift | Downfield Shift | The C3 carbon is expected to be deshielded in the syn (Z) isomer due to the proximity of the electronegative oxygen atom. |
Experimental Protocols
Protocol 1: Separation of Syn and Anti Camphor Oxime Isomers by Fractional Crystallization
This protocol provides a general methodology for separating the isomers based on potential differences in their solubility. The ideal solvent system may require screening.
Materials:
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Mixture of syn and anti camphor oxime isomers
-
Various solvents for screening (e.g., ethanol, methanol, hexane (B92381), ethyl acetate (B1210297), and mixtures thereof)
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Erlenmeyer flasks
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Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
-
TLC apparatus for monitoring
Procedure:
-
Solvent Screening: In small test tubes, dissolve a small amount of the isomer mixture in various solvents or solvent mixtures with gentle heating to achieve saturation. Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. Observe which solvent system yields crystals and analyze the composition of the crystals and the remaining mother liquor by TLC to identify a system that enriches one isomer.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the camphor oxime isomer mixture in the minimum amount of the chosen hot solvent system identified in the screening step.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. To further induce crystallization, the flask can be placed in an ice bath.
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Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.
-
Analysis: Dry the crystals and analyze their purity by measuring the melting point and acquiring an NMR spectrum. The mother liquor can be concentrated to yield a second crop of crystals, which will be enriched in the more soluble isomer.
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Recrystallization: Repeat the crystallization process with the isolated crystals to enhance their purity.
Protocol 2: Separation of Syn and Anti Camphor Oxime Isomers by Column Chromatography
This protocol outlines a general procedure for the separation of camphor oxime isomers using silica (B1680970) gel column chromatography.[2]
Materials:
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Mixture of syn and anti camphor oxime isomers
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Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
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Sand
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Collection tubes or flasks
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TLC apparatus for monitoring
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a TLC method to distinguish between the two isomers. Test various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation with Rf values between 0.2 and 0.5.[5]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the camphor oxime isomer mixture in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
The less polar isomer is expected to elute first.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated syn and anti isomers.
Troubleshooting Guides
Fractional Crystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated, or the isomers are highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try a less polar solvent or a solvent mixture. |
| The product oils out instead of crystallizing. | The melting point of the isomer mixture is below the temperature of the solution, or impurities are present. | Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the desired isomer if available. |
| Poor separation of isomers (co-crystallization). | The solubilities of the syn and anti isomers are very similar in the chosen solvent. | Employ slower crystallization techniques, such as slow cooling over several hours or slow evaporation of the solvent. Seeding the solution with a pure crystal of one isomer can promote its selective crystallization.[1] |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor or no separation of isomers. | The eluent polarity is incorrect. | If Rf values are too high, decrease the eluent polarity (e.g., more hexane). If Rf values are too low, increase the eluent polarity (e.g., more ethyl acetate).[1] |
| Broad or tailing peaks/bands. | The column was packed improperly, or the sample was overloaded. | Repack the column to ensure it is homogeneous and free of cracks or bubbles. Reduce the amount of sample loaded onto the column. |
| Inconsistent isomer ratio in eluted fractions. | Isomerization is occurring on the silica gel column. | Silica gel is slightly acidic and can catalyze isomerization. Consider using a less acidic stationary phase like neutral alumina, or add a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1%) to the eluent.[1] |
Visualizations
Experimental Workflow for Isomer Resolution
Caption: General workflow for the resolution of camphor oxime isomers.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common issues in column chromatography.
References
troubleshooting low yields in camphor oxime derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in camphor (B46023) oxime derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: My camphor oxime derivatization reaction is resulting in a very low yield. What are the common culprits?
Low yields in camphor oxime synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or incorrect pH.[1]
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Reagent Quality: The purity and stability of starting materials are crucial. Hydroxylamine (B1172632) hydrochloride, in particular, can degrade over time if not stored properly in a cool, dry place.[1] Using a fresh batch is advisable if degradation is suspected.
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Suboptimal pH: The formation of oximes is sensitive to pH. The reaction is typically carried out in the presence of a mild base to neutralize the HCl released from hydroxylamine hydrochloride.[2] Without a base, the reaction may be very slow.[3]
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Side Reactions: The most common side reaction is the Beckmann rearrangement, which is often catalyzed by acidic conditions and can lead to the formation of amides or lactams as byproducts, thereby consuming the desired oxime product.[1]
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Product Instability or Hydrolysis: The camphor oxime product might be unstable under the workup or purification conditions. Hydrolysis of the oxime back to the starting ketone can occur, especially in the presence of acid and excess water.[1]
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Poor Solubility: If the camphor is not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]
Q2: I'm observing an unexpected amide or lactam in my product mixture. What is happening and how can I prevent it?
The presence of an amide or lactam strongly indicates that a Beckmann rearrangement has occurred.[1] This is a common acid-catalyzed side reaction where the oxime rearranges. To minimize or prevent the Beckmann rearrangement:
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Control Acidity: Avoid strongly acidic conditions, as this rearrangement is acid-catalyzed. The use of a mild base like sodium acetate (B1210297) or sodium carbonate is recommended to neutralize the acid formed during the reaction.[1][2][3]
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Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures can sometimes promote side reactions. It is important to follow established protocols for reaction temperature.[2]
Q3: How critical is the choice of base and the stoichiometry of the reactants?
The choice of base and the molar ratio of reactants are critical for optimizing the yield of camphor oxime.
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Base: A mild base is necessary to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.[2] Sodium acetate is a commonly used base for this purpose.[2] In the absence of a base, the yield can be significantly lower. For example, one study on oximation by grinding showed a yield of only 12% without a base, which increased to 95% with the addition of sodium carbonate.[3]
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Stoichiometry: An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion. A typical protocol might use 1.6 equivalents of hydroxylamine hydrochloride and 1.3 equivalents of sodium acetate relative to camphor.[2] However, a large excess of hydroxylamine hydrochloride may not necessarily improve the yield and could complicate purification.[3]
Q4: My reaction seems to be complete, but I'm losing a significant amount of product during workup and purification. What are some best practices?
Product loss during the isolation and purification stages is a common reason for low overall yields. Consider the following:
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Extraction: Ensure efficient extraction of the product from the aqueous reaction mixture. Using an appropriate organic solvent like diethyl ether in sufficient quantities (e.g., 3 x 50 mL) is important.[2]
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Drying: Thoroughly dry the combined organic extracts using an anhydrous drying agent like sodium sulfate (B86663) to remove any residual water, which could cause hydrolysis.[2]
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Purification Method: Recrystallization is a common method for purifying camphor oxime.[4] However, if the product is sensitive, column chromatography on silica (B1680970) gel might be a gentler alternative, though losses can still occur on the column.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for camphor oxime synthesis based on established protocols.
| Parameter | Value | Reference |
| Reactants | ||
| D-Camphor | 1.0 eq | [2] |
| Hydroxylamine Hydrochloride | 1.6 eq | [2] |
| Sodium Acetate | 1.3 eq | [2] |
| Reaction Conditions | ||
| Solvent System | Ethanol (B145695) / Deionized Water | [2] |
| Temperature | Reflux at 85-90 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Product | ||
| Appearance | White Solid | [2] |
| Yield | Up to 90% | [2] |
Experimental Protocols
Detailed Methodology for Camphor Oxime Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Reagent Preparation and Reaction Setup:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
-
Charge the flask with D-camphor (11.0 g, 71.6 mmol).[2]
-
Add 50 mL of 95% ethanol and stir until the camphor has completely dissolved.[2]
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In a separate beaker, dissolve hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol) in 25 mL of deionized water, warming gently if necessary.[2]
-
-
Reaction Execution:
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of camphor in the flask with continuous stirring.[2]
-
Heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle.[2]
-
Maintain the reflux for 1 hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Work-up and Isolation:
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 250 mL of cold deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).[2]
-
Combine the organic phases.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane[4] or aqueous ethanol) to obtain white crystals of camphor oxime.
-
Collect the purified white crystals by vacuum filtration and dry them under a vacuum.[2]
-
Visualization
References
stability of camphor oxime under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of camphor (B46023) oxime under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of camphor oxime?
Camphor oxime is a relatively stable compound, particularly when compared to other imines and hydrazones. Its stability is influenced by factors such as pH, temperature, and the presence of light. Under acidic conditions, it is known to undergo rearrangements and fragmentation, while it exhibits greater stability in neutral and basic media.
Q2: What happens to camphor oxime under acidic conditions?
Under acidic conditions, camphor oxime is susceptible to the Beckmann rearrangement and Beckmann fragmentation. These reactions are catalyzed by various acids, including sulfuric acid, hydrochloric acid, and phosphorus pentoxide. The primary degradation products are typically α-campholenonitrile and a lactam, 2-azabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-. The specific product distribution can depend on the acid used and the reaction conditions.
Q3: Is camphor oxime stable under basic conditions?
Camphor oxime is generally considered stable under basic conditions. Its synthesis is often carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, which suggests a significant degree of stability in alkaline environments. However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis, though this is generally slower than acid-catalyzed degradation.
Q4: What are the typical degradation products of camphor oxime?
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Acidic Conditions: The main degradation products are α-campholenonitrile and a lactam.
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Basic Conditions: While more stable, prolonged exposure to harsh basic conditions could potentially lead to hydrolysis, regenerating camphor and hydroxylamine. However, specific degradation products under basic conditions are not extensively documented in the literature, suggesting high stability.
Q5: What analytical methods are suitable for monitoring the stability of camphor oxime?
Several analytical techniques can be employed to monitor the degradation of camphor oxime and quantify its purity. These include:
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High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying the parent compound and its degradation products. A C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components, including camphor itself.
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Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of degradation products.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify the molecular weights of degradation products.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Camphor Oxime in a Formulation
Question: I am observing significant degradation of my camphor oxime-containing formulation, which is buffered at a neutral pH. What could be the cause?
Answer:
While camphor oxime is relatively stable at neutral pH, several factors could be contributing to its degradation:
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Presence of Acidic Excipients: Certain excipients in your formulation may have acidic properties, creating localized acidic microenvironments that can catalyze the degradation of camphor oxime.
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Temperature: Elevated storage temperatures can accelerate degradation reactions, even at neutral pH.
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Light Exposure: Photodegradation can occur, especially if the formulation is not stored in a light-protected container.
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Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can also lead to degradation.
Troubleshooting Steps:
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Review Formulation Components: Carefully examine all excipients for potential acidic properties.
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Control Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light.
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Inert Atmosphere: Consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
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Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to systematically investigate the effect of heat, light, and oxidation on your formulation.
Issue 2: Inconsistent Results in Acidic Stability Studies
Question: My results from acidic stability studies of camphor oxime are not reproducible. The ratio of degradation products varies between experiments. Why is this happening?
Answer:
The Beckmann rearrangement and fragmentation of camphor oxime are sensitive to subtle changes in experimental conditions. Inconsistent results can arise from:
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Acid Concentration: Small variations in the concentration of the acid catalyst can significantly impact the reaction rate and the product distribution.
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Temperature Control: Inadequate temperature control can lead to fluctuations in the reaction kinetics.
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Water Content: The presence of varying amounts of water in the reaction mixture can influence the reaction pathway.
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Reaction Time: Precise timing of the reaction is crucial for reproducible results.
Troubleshooting Steps:
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Standardize Acid Solutions: Prepare and standardize your acidic solutions carefully.
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Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a thermostat).
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Control Water Content: Use anhydrous solvents if a non-aqueous environment is required, or precisely control the amount of water added.
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Consistent Reaction Monitoring: Use a reliable method (e.g., HPLC, TLC) to monitor the reaction progress and ensure consistent sampling times.
Experimental Protocols
Forced Degradation Study of Camphor Oxime
This protocol outlines a general procedure for conducting forced degradation studies on camphor oxime to assess its stability under various stress conditions.
1. Acidic Hydrolysis:
-
Objective: To evaluate stability in acidic conditions.
-
Procedure:
-
Prepare a stock solution of camphor oxime in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
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In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
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Incubate the vials at a controlled temperature (e.g., 60°C).
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Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis.
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Analyze the samples by a validated stability-indicating HPLC method.
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2. Basic Hydrolysis:
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Objective: To evaluate stability in basic conditions.
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Procedure:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
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Neutralize the samples with an appropriate acid (e.g., 0.1 M HCl or 1 M HCl) before analysis.
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3. Oxidative Degradation:
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Objective: To assess susceptibility to oxidation.
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Procedure:
-
Prepare a stock solution of camphor oxime.
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In a vial, add an aliquot of the stock solution to an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).
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Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
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Withdraw and analyze samples at various time points.
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4. Thermal Degradation:
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Objective: To determine the effect of heat on stability.
-
Procedure:
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Place a known amount of solid camphor oxime in a vial.
-
Expose the vial to a high temperature (e.g., 80°C or 105°C) in an oven for a specified period.
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Dissolve the sample in a suitable solvent and analyze.
-
5. Photolytic Degradation:
-
Objective: To evaluate stability under light exposure.
-
Procedure:
-
Expose a solution of camphor oxime or the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
Data Presentation
The results of the forced degradation studies can be summarized in the following table:
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | % Degradation of Camphor Oxime | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Quantitative Data | α-campholenonitrile, Lactam |
| Acidic Hydrolysis | 1 M HCl | 60 | 8 | Quantitative Data | α-campholenonitrile, Lactam |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | Quantitative Data | Minimal to no degradation expected |
| Basic Hydrolysis | 1 M NaOH | 60 | 24 | Quantitative Data | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | RT/40 | 24 | Quantitative Data | To be determined |
| Thermal (Solid) | 80 | 48 | Quantitative Data | To be determined | |
| Photolytic | UV/Vis Light | RT | 48 | Quantitative Data | To be determined |
Note: The quantitative data for "% Degradation" and the identification of "Major Degradation Products" should be determined experimentally using a validated analytical method.
Visualizations
Caption: Experimental workflow for the forced degradation study of camphor oxime.
Caption: Troubleshooting logic for unexpected degradation of camphor oxime.
Technical Support Center: Beckmann Rearrangement of Camphor Oxime
Welcome to the technical support center for the Beckmann rearrangement of camphor (B46023) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this challenging yet crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why does my camphor oxime rearrangement primarily yield a nitrile product instead of the desired lactam?
The Beckmann rearrangement of camphor oxime is highly susceptible to a competing reaction known as Beckmann fragmentation.[1][2] This fragmentation is often the major reaction pathway, especially under harsh acidic conditions, leading to the formation of an unsaturated nitrile, (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile, instead of the lactam.[1] The structure of camphor, with a quaternary carbon atom adjacent to the oxime group, can stabilize the carbocation intermediate formed during fragmentation, making this pathway highly favorable.[3]
Q2: What are the key factors that influence the outcome of the camphor oxime rearrangement (lactam vs. nitrile)?
The choice of catalyst and reaction conditions are the most critical factors in directing the reaction towards either rearrangement (lactam formation) or fragmentation (nitrile formation). Strong protic acids like concentrated sulfuric acid and Lewis acids like phosphorus pentoxide in toluene (B28343) tend to strongly favor fragmentation.[1] Milder reagents and specific reaction setups, such as solid-state catalysis with microwave irradiation, can promote the formation of the desired lactam products.[2]
Q3: Are there any catalysts that have been shown to selectively produce the lactam from camphor oxime?
While achieving high selectivity for the lactam is challenging, certain approaches have shown promise:
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Solid-State Supported Catalysts with Microwave Irradiation: Reports suggest that solid-state supported catalytic processes under microwave irradiation can facilitate the formation of both possible lactam isomers through primary methylene (B1212753) and tertiary bridgehead migration.[2]
-
Sulfonyl Chlorides under Controlled Conditions: While reagents like p-toluenesulfonyl chloride can also lead to fragmentation, their use at low temperatures has been reported to yield a lactam in some cases, although it may be a minor product.[1] For structurally similar bicyclo[2.2.1]heptan-2-one oximes, the use of methanesulfonyl chloride in combination with triethylamine (B128534) has been shown to produce the corresponding lactam in good yield, suggesting this could be a viable strategy for camphor oxime.
Q4: Can you provide a general overview of the reaction mechanism?
The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically by protonation or conversion into a better leaving group (e.g., a tosylate). This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, which migrates from the carbon to the nitrogen atom, displacing the leaving group. The resulting nitrilium ion is then attacked by a nucleophile (typically water) to form the amide (or lactam in the case of cyclic oximes).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of camphor oxime | - Inactive catalyst.- Insufficient reaction temperature or time.- Steric hindrance of the camphor oxime. | - Ensure the catalyst is properly activated and handled under appropriate conditions.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring for side-product formation.- For sterically hindered substrates like camphor oxime, a higher catalyst loading or more forcing conditions might be necessary. |
| Exclusive or major formation of the nitrile (fragmentation product) | - Use of strong protic or Lewis acids.- High reaction temperatures. | - Employ milder catalytic systems. Consider solid-acid catalysts under microwave irradiation or the use of sulfonyl chlorides (e.g., methanesulfonyl chloride) with a base like triethylamine at controlled, often lower, temperatures.- If using a sulfonyl chloride, ensure the reaction temperature is kept low to disfavor the fragmentation pathway. |
| Formation of a complex mixture of products | - Decomposition of starting material or product under harsh conditions.- Non-selective reaction conditions. | - Utilize milder catalysts and lower reaction temperatures.- Reduce the reaction time and monitor the progress closely using techniques like TLC or GC-MS to stop the reaction upon consumption of the starting material.- Ensure the reaction is conducted under an inert atmosphere if the substrate or intermediates are sensitive to oxidation. |
| Difficulty in isolating the lactam product | - Low yield of the desired product.- Similar polarity of the lactam and byproducts. | - Optimize the reaction conditions to improve the yield of the lactam.- Employ alternative purification techniques such as preparative chromatography or crystallization with different solvent systems. |
Experimental Protocols
Synthesis of Camphor Oxime
A general and reliable method for the preparation of camphor oxime involves the reaction of camphor with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Materials:
-
D-Camphor
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in deionized water to the flask.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 1 hour.
-
After cooling to room temperature, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by washing, drying, and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Beckmann Rearrangement of Camphor Oxime (General Approaches)
Due to the propensity for fragmentation, the following are suggested starting points for optimizing the rearrangement to the lactam.
Method A: Microwave-Assisted Solid-Acid Catalysis (Conceptual Protocol)
-
Catalyst: A solid acid catalyst (e.g., zeolite, montmorillonite (B579905) clay) is impregnated with a suitable reagent or used directly.
-
Procedure:
-
Mix camphor oxime with the solid acid catalyst in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a specific power and for a set time. These parameters will require careful optimization.
-
After the reaction, the product is extracted from the solid catalyst using an appropriate solvent.
-
The solvent is removed, and the product mixture is analyzed and purified.
-
Method B: Sulfonyl Chloride Mediated Rearrangement (Adapted from similar systems)
-
Reagents:
-
Camphor oxime
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
Dissolve camphor oxime in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base, followed by the slow, dropwise addition of the sulfonyl chloride.
-
Allow the reaction to stir at a low temperature, monitoring its progress by TLC or GC-MS. The optimal temperature and reaction time will need to be determined experimentally to favor lactam formation over fragmentation.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
The crude product is then purified.
-
Data Presentation
Currently, there is a lack of comprehensive, directly comparable quantitative data for the successful rearrangement of camphor oxime to its corresponding lactams using a variety of catalysts. The literature predominantly reports on the fragmentation reaction. The table below is a conceptual framework that researchers can use to tabulate their own experimental results when exploring different catalytic systems.
Table 1: Comparison of Catalytic Systems for Camphor Oxime Rearrangement
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Lactam Yield (%) | Nitrile Yield (%) | Notes |
| H₂SO₄ | - | High | - | High | Low | High | Primarily fragmentation[1] |
| P₂O₅ | Toluene | Reflux | - | High | - | High | Primarily fragmentation[1] |
| Solid Acid + Microwave | Solid-state | Optimized | Optimized | - | - | - | Reported to yield lactams[2] |
| MsCl / Et₃N | CH₂Cl₂ | 0 to RT | Optimized | - | - | - | Potentially favors lactam |
| TsCl / Base | Various | Low to RT | Optimized | - | - | - | Outcome highly condition-dependent |
Researchers are encouraged to populate this table with their own experimental data to build a comprehensive understanding of the reaction.
Visualizations
Logical Workflow for Catalyst Selection and Troubleshooting
The following diagram illustrates the decision-making process for selecting a catalyst system for the camphor oxime rearrangement and troubleshooting common issues.
Caption: Catalyst selection and troubleshooting workflow.
Reaction Pathway: Rearrangement vs. Fragmentation
This diagram illustrates the two competing pathways in the Beckmann reaction of camphor oxime.
References
Technical Support Center: Commercial Camphor Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial camphor (B46023) oxime. The information provided addresses common issues that may arise during experimentation due to impurities present in the commercial product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with camphor oxime is giving a lower yield than expected. What could be the cause?
A1: A lower than expected yield can be attributed to several factors related to the purity of your camphor oxime. One common reason is the presence of unreacted camphor in the commercial product. Camphor will not participate in the desired reaction, leading to an effectively lower concentration of the active reagent. It is also possible that residual solvents from the manufacturing process are present, which can interfere with reaction kinetics. We recommend verifying the purity of your camphor oxime batch using the analytical protocols outlined below.
Q2: I am observing unexpected side products in my reaction. Could impurities in the camphor oxime be the culprit?
A2: Yes, the presence of impurities is a likely cause for the formation of unexpected side products. For instance, if your commercial camphor oxime contains residual borneol or isoborneol (B83184) from the synthesis of camphor, these alcohol functionalities may react under your experimental conditions, leading to undesired byproducts.
Q3: My characterization data (e.g., NMR, melting point) for the product synthesized using camphor oxime is inconsistent with the literature.
A3: Inconsistent analytical data often points to the presence of impurities that have carried through from the starting material to the final product. Unreacted camphor, for example, has a distinct spectroscopic signature and a different melting point, which can interfere with the analysis of your desired compound. We advise purifying the commercial camphor oxime before use if you encounter such issues.
Q4: How can I purify my commercial camphor oxime?
A4: Two common and effective methods for purifying camphor oxime are recrystallization and sublimation. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, can effectively remove less soluble or more soluble impurities. Sublimation is another excellent technique for obtaining high-purity camphor oxime, as it separates the volatile camphor oxime from non-volatile impurities. Detailed protocols for these purification methods are provided in the "Experimental Protocols" section.
Common Impurities in Commercial Camphor Oxime
The following table summarizes potential impurities in commercial camphor oxime, their likely sources, and their potential impact on experiments.
| Impurity | Likely Source | Potential Impact on Experiments | Typical Analytical Detection Method |
| Camphor | Unreacted starting material from the oximation of camphor. | Lower reaction yields; interference in product characterization (NMR, IR, melting point). | Gas Chromatography-Mass Spectrometry (GC-MS), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC). |
| Borneol/Isoborneol | Residual starting materials from the synthesis of camphor. | Formation of unexpected side products due to the presence of a hydroxyl group. | GC-MS, TLC. |
| Residual Solvents | Incomplete removal of solvents (e.g., ethanol, ethyl acetate) used during synthesis and purification. | Altered reaction kinetics; potential for side reactions. | Gas Chromatography (GC) with a headspace autosampler. |
| Water | Absorption from the atmosphere or incomplete drying. | Can act as an unwanted nucleophile or base in sensitive reactions. | Karl Fischer titration. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of a commercial camphor oxime sample and identify the presence of unreacted camphor.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Camphor oxime sample
-
Camphor standard
-
Mobile phase: Hexanes/Ethyl Acetate (e.g., 8:2 v/v, the ratio may need to be optimized)
-
Visualization agent: Potassium permanganate (B83412) stain or UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the commercial camphor oxime in a suitable solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of a camphor standard in the same solvent.
-
Spot both solutions onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp or by staining with potassium permanganate.
-
Compare the Rf value of the spot(s) in the camphor oxime sample lane to the Rf of the camphor standard. The presence of a spot with the same Rf as the camphor standard indicates the presence of camphor impurity.
Protocol 2: Purification of Camphor Oxime by Recrystallization
Objective: To purify commercial camphor oxime by removing impurities through crystallization.
Materials:
-
Commercial camphor oxime
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the commercial camphor oxime in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (saturation point).
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Workflow and Pathway Diagrams
Caption: Workflow for identifying and addressing impurities in commercial camphor oxime.
Caption: Logical pathway for troubleshooting experimental issues with camphor oxime.
safe handling and disposal of reagents for camphor oxime synthesis
This guide provides comprehensive support for researchers, scientists, and drug development professionals on the safe handling and disposal of reagents for camphor (B46023) oxime synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of camphor oxime.
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time at the appropriate temperature (85-90 °C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] |
| Incorrect stoichiometry of reagents. | Carefully measure and use the correct molar equivalents of camphor, hydroxylamine (B1172632) hydrochloride, and sodium acetate (B1210297) as specified in the protocol.[1] | |
| Loss of product during workup. | During the extraction with diethyl ether, ensure proper separation of the organic and aqueous layers to prevent loss of product.[1] Use an adequate amount of drying agent (anhydrous sodium sulfate) to remove all water from the organic phase.[1] | |
| Product is Oily or Impure | Incomplete removal of solvent. | Ensure the purified crystals are dried thoroughly under vacuum to remove any residual solvent.[1] |
| Presence of unreacted camphor. | Purify the product by recrystallization or column chromatography to remove unreacted starting material. The R_f value for camphor is significantly different from that of camphor oxime, allowing for effective separation.[1][2] | |
| Reaction Mixture Changes Color Unexpectedly | Decomposition of hydroxylamine. | Hydroxylamine and its salts can be unstable, especially at elevated temperatures.[3] Ensure the reaction temperature does not significantly exceed the recommended reflux temperature. |
| Solidification of Reaction Mixture | Precipitation of salts. | The formation of sodium chloride and sodium acetate as byproducts can sometimes lead to solidification. Ensure adequate stirring throughout the reaction to maintain a homogenous mixture.[1] |
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Q1: What are the primary hazards associated with hydroxylamine hydrochloride?
A1: Hydroxylamine hydrochloride is a corrosive and toxic substance.[3][4][5][6] It can cause irritation to the skin, eyes, and respiratory tract.[4][6] It is harmful if swallowed or in contact with skin and is suspected of causing cancer.[7] When heated, it can decompose violently and may explode.[4][8]
Q2: How should I properly store hydroxylamine hydrochloride?
A2: Store hydroxylamine hydrochloride in a cool, dry, and well-ventilated area in a tightly closed, corrosive-resistant container.[8][9] Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and heavy metals.[9]
Q3: What are the safety precautions for handling camphor?
A3: Camphor is a flammable solid and should be kept away from heat, sparks, and open flames.[10][11] It can cause skin and eye irritation.[11] Use in a well-ventilated area and wear appropriate personal protective equipment.[10][12]
Q4: Is sodium acetate hazardous?
A4: Sodium acetate is generally considered to be of low toxicity. However, it may cause skin and eye irritation upon contact.[13][14] It is advisable to wear gloves and eye protection when handling the solid.[13]
Personal Protective Equipment (PPE)
Q5: What PPE is required when performing the camphor oxime synthesis?
A5: The following PPE is recommended:
-
Hand Protection: Nitrile gloves.[15]
-
Body Protection: A laboratory coat.[15]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[9][15]
Spill and Waste Management
Q6: What is the correct procedure for cleaning up a hydroxylamine hydrochloride spill?
A6: For a small spill, dampen the solid material with water, then transfer it to a suitable container for disposal.[4] Use absorbent paper dampened with water to clean the area.[4] For a large spill, evacuate the area and wear appropriate PPE, including respiratory protection.[8][16] Prevent the spill from entering drains.[8]
Q7: How should I dispose of the waste generated from the camphor oxime synthesis?
A7: All chemical waste, including the reaction mixture and any contaminated materials, must be treated as hazardous waste.[15] Dispose of contents and containers in accordance with local, state, and federal regulations.[10][13] Collect waste in labeled, sealed containers.[8]
Q8: What should I do in case of skin or eye contact with hydroxylamine hydrochloride?
A8: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4][5][6] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][16] Seek immediate medical attention in both cases.[4][5][6]
Experimental Protocol: Synthesis of Camphor Oxime
This protocol is adapted from established procedures for the synthesis of 2-Bornanone oxime (camphor oxime).[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |
| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |
| Ethanol | 46.07 | 36 mL | - | Solvent |
| Deionized Water | 18.02 | 55 mL | - | Solvent |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add D-camphor and ethanol. Stir until the camphor is completely dissolved.[1]
-
Addition of Reagents: To the stirring solution, add deionized water, followed by hydroxylamine hydrochloride and sodium acetate.[1]
-
Reaction: Heat the mixture to reflux at 85-90 °C and maintain for 1 hour.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. Collect the resulting precipitate by vacuum filtration and wash with cold water.[1]
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure camphor oxime as a white solid.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Visualizations
Caption: Experimental workflow for the synthesis and safe disposal of reagents for camphor oxime.
Caption: Logical troubleshooting guide for camphor oxime synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. leap.epa.ie [leap.epa.ie]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. Camphor SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. westliberty.edu [westliberty.edu]
- 14. redox.com [redox.com]
- 15. benchchem.com [benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
reaction monitoring techniques for camphor oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of camphor (B46023) oxime. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of camphor oxime synthesis?
The synthesis of camphor oxime is a condensation reaction between camphor (a ketone) and hydroxylamine (B1172632). The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of camphor, followed by the elimination of a water molecule to form the oxime.[1]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using several techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often the quickest and most convenient method for qualitative monitoring at the bench.
Q3: What are the expected Rf values for camphor and camphor oxime in TLC?
When using a mobile phase of hexanes/ethyl acetate (B1210297) (10:1) on a silica (B1680970) gel plate, the approximate Rf value for camphor is 0.64, and for the product, camphor oxime, it is 0.29.[1][2]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, ensuring the solvent dries between applications. |
| The compound is not UV-active. | Use a chemical stain for visualization, such as a phosphomolybdic acid (PMA) solution followed by heating.[2] | |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the reaction mixture sample before spotting it on the TLC plate. |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (B128534) (0.1–2.0%). | |
| Spots remain at the baseline. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Spots run with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of ethyl acetate. |
| The Rf values are inconsistent. | The TLC chamber was not saturated with the solvent vapor. | Line the inside of the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. |
| The composition of the mobile phase is inconsistent. | Always prepare the mobile phase fresh for each analysis. |
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | The injection volume is too large. | Reduce the injection volume. |
| The column is contaminated. | Bake out the column at a high temperature as recommended by the manufacturer. | |
| Interaction of the analyte with active sites in the injector or column. | Use a deactivated liner and a column suitable for the analysis of ketones and oximes. | |
| No peaks are observed for the product. | The product has decomposed in the hot injector. | Use a lower injector temperature or a cool on-column injection technique if available. |
| The concentration is below the limit of detection. | Concentrate the sample or adjust the split ratio to allow more sample onto the column. | |
| Baseline noise or drift. | Contaminated carrier gas or gas lines. | Use high-purity carrier gas and ensure gas lines are clean. Install a carrier gas purifier. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the operating temperature does not exceed the column's maximum limit. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poorly resolved or broad peaks. | The sample is not homogeneous. | Ensure the sample is fully dissolved and filter it if necessary to remove any solid particles. |
| Magnetic field inhomogeneity. | Shim the NMR spectrometer before acquiring the spectrum. | |
| The presence of paramagnetic impurities. | Remove any potential paramagnetic species during the workup. | |
| Difficulty in quantifying reactant and product signals. | Overlapping peaks. | Use a higher field NMR instrument for better resolution. Consider using 2D NMR techniques if necessary. |
| Inaccurate integration due to poor baseline. | Perform baseline correction on the spectrum before integration. | |
| Reaction monitoring in a non-deuterated solvent. | The deuterium (B1214612) lock system cannot be used, leading to field drift. | Use a solvent with a known chemical shift as an internal reference. Acquire spectra with a sufficient number of scans to average out minor drifts. |
Quantitative Data Summary
The following table provides a comparison of the different reaction monitoring techniques that can be applied to the synthesis of camphor oxime.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Detection of nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Analysis Time | ~15-30 minutes | ~10-20 minutes per sample | ~5-15 minutes per sample |
| Typical Mobile/Stationary Phase | Silica gel plates with a hexanes/ethyl acetate (10:1) mobile phase.[1][2] | Capillary columns such as DB-624 with a flame ionization detector (FID). | Not applicable. |
| Quantitative Capability | Semi-quantitative at best; can be made more quantitative with image analysis software.[3] | Highly quantitative with proper calibration. | Highly quantitative. |
| Limit of Detection (LOD) | Microgram range | Nanogram to picogram range | Milligram to microgram range |
| Advantages | Simple, fast, inexpensive, and requires minimal sample preparation. | High resolution, high sensitivity, and excellent for quantitative analysis. | Provides detailed structural information, is non-destructive, and can be used for in-situ reaction monitoring. |
| Disadvantages | Lower resolution compared to GC, and quantification can be challenging. | Requires the analyte to be volatile and thermally stable. The instrument is more expensive and complex. | Lower sensitivity compared to GC, higher instrument cost, and can be affected by magnetic field inhomogeneities.[4] |
Experimental Protocols
Synthesis of 2-Bornanone Oxime (Camphor Oxime)
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Materials:
-
D-Camphor (11.0 g, 71.6 mmol)
-
Hydroxylamine hydrochloride (7.83 g, 112.7 mmol)
-
Sodium acetate (7.46 g, 90.9 mmol)
-
Ethanol (B145695) (36 mL)
-
Deionized water (55 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and thermometer, dissolve D-camphor in ethanol at room temperature.
-
Addition of Reagents: To the stirred solution, add deionized water, followed by hydroxylamine hydrochloride and sodium acetate. The mixture may become heterogeneous.
-
Reaction: Heat the mixture to a gentle reflux (85-90 °C) and maintain for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude camphor oxime.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
Caption: Experimental workflow for the synthesis of camphor oxime.
Caption: Troubleshooting decision tree for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Camphor Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during experiments with camphor (B46023) oxime.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of camphor oxime in common solvents?
A1: Camphor oxime, a derivative of camphor, is a lipophilic molecule with limited aqueous solubility. It is generally soluble in organic solvents. While extensive quantitative data is not available in a single source, the table below summarizes known solubility information.
Q2: Why is my camphor oxime not dissolving in aqueous solutions?
A2: Camphor oxime's poor aqueous solubility is due to its non-polar bicyclic terpene structure. While the oxime group adds some polarity, the large hydrocarbon backbone dominates, making it hydrophobic. For dissolution in aqueous media, a solubility enhancement technique is typically required.
Q3: What are the primary methods to improve the aqueous solubility of camphor oxime?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like camphor oxime. The most common and effective methods include:
-
Co-solvency: Blending water with a miscible organic solvent in which camphor oxime is soluble.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the camphor oxime molecule within a cyclodextrin host molecule to form a water-soluble inclusion complex.[1][2][3]
-
Solid Dispersion: Dispersing camphor oxime in a solid hydrophilic carrier matrix at a molecular level.[4][5][6][7]
Q4: Can pH adjustment be used to improve the solubility of camphor oxime?
A4: The oxime group is weakly acidic, but typically requires a high pH to deprotonate and significantly increase aqueous solubility. This approach may not be suitable for all experimental conditions, as high pH can cause degradation or interfere with biological assays. Simple solubility tests in dilute acidic and basic solutions can determine if this is a viable strategy.
Data Presentation: Camphor Oxime Solubility
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~966.2 mg/L (estimated) | 25 | [8] |
| Methanol | "Almost transparency" | 20 | Qualitative description, suggests high solubility.[9] |
| Ethanol (B145695) | Soluble | Not Specified | Camphor oxime is soluble in ethanol.[9] A 5% solution (c=5) is mentioned for optical activity measurements. |
| Ether | Soluble | Not Specified | Described as a suitable solvent. |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL (for Camphor) | Not Specified | This data is for the parent compound, camphor, and suggests a co-solvent strategy can be effective.[10] |
| Ethanol | ~30 mg/mL (for Camphor) | Not Specified | Data for parent compound, camphor.[10] |
| DMSO | ~20 mg/mL (for Camphor) | Not Specified | Data for parent compound, camphor.[10] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL (for Camphor) | Not Specified | Data for parent compound, camphor.[10] |
Troubleshooting Guides
Issue 1: Low Yield or Inefficiency in Cyclodextrin Complexation
Symptoms:
-
The final product does not show a significant increase in aqueous solubility.
-
Analytical characterization (e.g., DSC, XRD) shows the presence of a large amount of uncomplexed camphor oxime.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Mismatch of Guest/Host Size | The cavity of the cyclodextrin (CD) may be too small or too large for the camphor oxime molecule. Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-CD (HP-β-CD) are common starting points. Consider screening α-CD and γ-CD as well. A study on camphor successfully used α-cyclodextrin.[11] |
| Inappropriate Preparation Method | The chosen method can significantly impact efficiency. For thermolabile compounds, freeze-drying is often superior. The kneading method is simple and often effective.[1][4] |
| Poor Solubility of Components | Complexation in solution is a prerequisite. If camphor oxime or the cyclodextrin has low solubility in the chosen solvent, efficiency will be low. Water is the preferred solvent for complexation due to the hydrophobic effect.[1] If necessary, a minimal amount of a co-solvent like ethanol can be used to dissolve the camphor oxime before adding it to the aqueous cyclodextrin solution. |
| Competition from Solvent | Organic co-solvents can compete with camphor oxime for a place in the cyclodextrin cavity. Minimize the use of organic solvents where possible.[1] |
| Complex Aggregation | Cyclodextrin complexes can self-aggregate, reducing the availability of free CD molecules.[12] Adjusting the concentration and temperature of the solution can help minimize this.[12] |
Issue 2: Solid Dispersion Fails to Enhance Dissolution Rate
Symptoms:
-
The solid dispersion product dissolves slowly or incompletely in aqueous media.
-
The dissolution profile is not significantly improved compared to the physical mixture of camphor oxime and the carrier.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Polymer Selection | The interaction between camphor oxime and the polymer is critical for forming a stable amorphous dispersion. Common hydrophilic polymers include PVP, HPMC, and Soluplus®. Screen different polymers to find one with good miscibility. |
| Incorrect Drug-to-Polymer Ratio | A high drug loading can lead to the formation of crystalline drug domains within the polymer matrix, while a very low loading may not be practical.[13] Test a range of ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer) to find the optimal balance between drug load and dissolution enhancement. |
| Phase Separation or Crystallization | The amorphous drug can crystallize over time or upon contact with the dissolution media. This can be caused by moisture absorption or a drug loading that is too high.[13] Ensure the solid dispersion is stored in a dry environment. Using a polymer with a high glass transition temperature (Tg) can improve stability. |
| Ineffective Preparation Method | The method used may not have achieved true molecular dispersion. For heat-sensitive molecules, spray drying is often preferred over hot-melt extrusion.[13] Ensure the solvent used in the solvent evaporation or spray drying method is a good solvent for both the drug and the polymer. |
Experimental Protocols & Visualizations
Protocol 1: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple and effective method for preparing a camphor oxime-cyclodextrin inclusion complex.
Methodology:
-
Molar Ratio Selection: Weigh camphor oxime and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in a 1:1 molar ratio.
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a thick, uniform paste.
-
Incorporation: Gradually add the camphor oxime powder to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few drops of water.
-
Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Testing: Evaluate the solubility of the prepared complex in water compared to the uncomplexed drug.
Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a camphor oxime solid dispersion using a common laboratory technique.
Methodology:
-
Ratio and Component Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC) and a drug-to-polymer weight ratio (e.g., 1:3).
-
Dissolution: Dissolve the accurately weighed camphor oxime and polymer in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture like ethanol/dichloromethane). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Pour the solution into a petri dish or a flat-bottomed flask to create a thin film. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Final Drying: Once the bulk of the solvent is removed, place the solid film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask or dish, then pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Analyze the product to confirm the amorphous state of the drug and the absence of drug-polymer interactions using DSC, XRD, and FTIR.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug and a physical mixture.
Logical Relationships: Selecting a Solubility Enhancement Strategy
The choice of a solubility enhancement strategy depends on the physicochemical properties of the drug and the requirements of the final application.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of camphor/cyclodextrin complexation on the stability of O/W/O multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 5. japsonline.com [japsonline.com]
- 6. crsubscription.com [crsubscription.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. camphor oxime, 13559-66-5 [thegoodscentscompany.com]
- 9. (1R)-CAMPHOR OXIME CAS#: 2792-42-9 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Camphor Oxime Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of camphor (B46023) oxime from a laboratory to a pilot plant setting. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data considerations for a successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing camphor oxime?
A1: The synthesis of camphor oxime is a condensation reaction between camphor and hydroxylamine (B1172632). Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), and a mild base like sodium acetate (B1210297) is added to liberate the free hydroxylamine, which then reacts with the ketone group of camphor to form the oxime and water.[1]
Q2: What is a typical solvent system for this reaction at the lab scale?
A2: A common solvent system used in laboratory preparations is a mixture of ethanol (B145695) and water.[1][2] Camphor is dissolved in ethanol, and then an aqueous solution of hydroxylamine hydrochloride and a base is added.
Q3: Why is a base, such as sodium acetate, required in the reaction?
A3: Hydroxylamine is often supplied as a more stable hydrochloride salt. A base is required to neutralize the HCl and generate the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the carbonyl carbon of camphor.[1]
Q4: What are the primary safety concerns when working with hydroxylamine hydrochloride?
A4: Hydroxylamine hydrochloride is a hazardous substance. It can be corrosive, cause skin and eye irritation, and may cause sensitization by skin contact. It is also harmful if swallowed or inhaled.[3][4][5][6][7] When handling larger quantities at the pilot scale, it is crucial to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have emergency procedures in place.[3][5][7]
Q5: What are the potential major impurities in camphor oxime synthesis?
A5: Potential impurities can include unreacted camphor, byproducts from side reactions, and degradation products.[8] A significant potential side reaction, especially under acidic conditions, is the Beckmann rearrangement of the camphor oxime to form a lactam.[9] The presence of residual starting materials and reagents used in the manufacturing process can also contribute to impurities.[8][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion of camphor to camphor oxime. What are the potential causes at both lab and pilot scales?
A:
-
Lab Scale:
-
Reagent Quality: The hydroxylamine hydrochloride may have degraded. It's advisable to use a fresh batch.
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of hydroxylamine is typically required to drive the reaction to completion.[2]
-
pH Control: The reaction rate can be pH-dependent. Ensure the base is effectively liberating the free hydroxylamine.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
-
Pilot Scale:
-
Inefficient Mixing: Poor agitation in a large reactor can lead to localized areas of low reagent concentration, resulting in incomplete reaction.
-
Reagent Addition Rate: If one reagent is added too slowly, the reaction time may be unnecessarily prolonged. Conversely, adding it too quickly could lead to localized high concentrations and potential side reactions.
-
Temperature Gradients: Inadequate heat transfer can create "cold spots" within the reactor, slowing down the reaction rate in those areas.
-
Issue 2: Presence of Impurities
Q: I am observing significant impurities in my final product. How do I identify and mitigate them?
A:
-
Unreacted Camphor:
-
Cause: Incomplete reaction.
-
Mitigation: Increase the reaction time, temperature, or the equivalents of hydroxylamine hydrochloride and base. At the pilot scale, improve mixing to ensure better contact between reactants.
-
-
Beckmann Rearrangement Product (Lactam):
-
Cause: This is an acid-catalyzed side reaction.[9] It can be promoted by an overly acidic environment.
-
Mitigation: Ensure the pH is not too low. Use a mild base and avoid strong acids in the workup.
-
-
Other Byproducts:
-
Cause: Side reactions can become more prevalent at higher temperatures or with prolonged reaction times.
-
Mitigation: Optimize the reaction temperature and time. At the pilot scale, ensure uniform temperature control to avoid localized overheating.
-
Issue 3: Poor Crystal Quality or Difficult Isolation
Q: I am having trouble with the crystallization and isolation of camphor oxime at a larger scale. What should I consider?
A:
-
Poor Crystal Formation:
-
Cause: Cooling the reaction mixture too quickly can lead to the formation of small, impure crystals or an oil.
-
Mitigation: Implement a controlled cooling profile. Slower cooling allows for the growth of larger, purer crystals. Seeding the solution with a small amount of pure camphor oxime can also promote controlled crystallization.
-
-
Difficult Filtration:
-
Cause: The formation of very fine crystals can clog the filter, slowing down the filtration process.
-
Mitigation: Optimize the crystallization process to obtain a larger crystal size. Ensure the chosen filtration equipment is appropriate for the expected particle size and batch volume.
-
Data Presentation: Lab vs. Pilot Scale Considerations
When scaling up the camphor oxime reaction, it is crucial to understand how key parameters change with the increase in volume. The following tables illustrate these changes and provide a framework for process optimization.
Table 1: Impact of Scale on Reactor Geometry and Heat Transfer
| Parameter | Lab Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Implication of Scale-Up |
|---|---|---|---|
| Reactor Volume (V) | 1 L | 100 L | Volume increases by a factor of 100. |
| Heat Transfer Area (A) | ~0.06 m² | ~1.1 m² | Heat transfer area increases by a smaller factor. |
| A/V Ratio | ~60 m⁻¹ | ~11 m⁻¹ | The ability to remove heat per unit volume decreases significantly. |
| Heat Generation | Proportional to V | Proportional to V | Heat generation increases much faster than heat removal capacity. |
Table 2: Key Process Parameters for Scale-Up
| Parameter | Lab Scale Guideline | Pilot Scale Consideration | Troubleshooting Focus |
|---|---|---|---|
| Stoichiometry | |||
| Camphor | 1.0 eq | 1.0 eq | Ensure accurate charging of the limiting reagent. |
| Hydroxylamine HCl | 1.5 - 2.0 eq | May need slight optimization based on mixing efficiency. | Low conversion. |
| Sodium Acetate | 1.3 - 1.8 eq | Ensure complete neutralization of HCl. | Low conversion. |
| Reaction Conditions | |||
| Temperature | Reflux (~85-90°C)[1] | Lower temperature with longer reaction time may be needed to control exotherm. | Impurity formation. |
| Reaction Time | 1-2 hours[1] | May be longer due to slower addition rates and heat transfer limitations. | Incomplete reaction. |
| Agitation Speed | Magnetic Stirrer | Mechanical Agitator (RPM needs to be determined) | Poor mixing, localized hot spots. |
| Work-up & Isolation | |||
| Cooling Rate | Room temperature cooling | Controlled, gradual cooling profile. | Small crystal size, poor purity. |
| Purification | Recrystallization from ethanol/water | Multi-stage crystallization, potentially with solvent swaps. | Low purity, high solvent losses. |
Experimental Protocols
Lab-Scale Synthesis of Camphor Oxime (Illustrative)
This protocol is adapted from established laboratory procedures.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of camphor in 50 mL of 95% ethanol.
-
Reagent Addition: In a separate beaker, dissolve 10.0 g of hydroxylamine hydrochloride and 12.5 g of sodium acetate trihydrate in 25 mL of water.
-
Reaction: Add the aqueous solution to the camphor solution. Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the camphor is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly add 200 mL of cold water to precipitate the camphor oxime.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure camphor oxime.
Pilot-Scale Production Considerations
A direct scale-up of the lab protocol is not recommended. The following points must be considered and optimized:
-
Hazard Analysis: Conduct a thorough process safety review, paying close attention to the handling of large quantities of hydroxylamine hydrochloride and the management of the reaction exotherm.
-
Reactor Sizing and Material: Ensure the pilot plant reactor is of an appropriate size and material (e.g., glass-lined steel) for the intended batch size and reaction conditions.
-
Reagent Charging:
-
Charge the camphor and ethanol to the reactor.
-
Prepare the aqueous solution of hydroxylamine hydrochloride and sodium acetate in a separate vessel.
-
The aqueous solution should be added to the reactor at a controlled rate to manage the reaction exotherm. The addition rate will need to be determined through pilot runs.
-
-
Temperature Control:
-
Utilize the reactor's heating/cooling jacket to bring the initial camphor solution to the target temperature.
-
During the addition of the hydroxylamine solution, use the cooling jacket to maintain the desired reaction temperature and prevent a runaway reaction.
-
-
Agitation:
-
The agitation speed must be sufficient to ensure good mixing of the two phases (organic and aqueous) without causing excessive splashing or foaming. The optimal RPM will depend on the reactor and agitator geometry.
-
-
Crystallization and Isolation:
-
Develop a controlled cooling profile for the crystallization step. A slow, linear cooling rate is often a good starting point.
-
Consider seeding the batch to ensure consistent crystal size and morphology.
-
Use appropriate pilot-scale filtration and drying equipment (e.g., centrifuge or filter dryer).
-
-
Purification:
-
Industrial-scale purification may involve fractional distillation or multi-stage crystallization to remove impurities effectively.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. veeprho.com [veeprho.com]
- 9. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. US2287522A - Purification of camphor - Google Patents [patents.google.com]
influence of temperature on camphor oxime reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of camphor (B46023) oxime.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the camphor oxime synthesis?
A1: Temperature has a significant impact on both the reaction rate and the potential for side reactions. Generally, higher temperatures increase the reaction rate, leading to shorter reaction times. However, excessively high temperatures can promote side reactions, such as the Beckmann rearrangement, which can reduce the yield and purity of the desired camphor oxime.
Q2: What is the optimal temperature range for camphor oxime synthesis?
A2: Based on established protocols, two effective temperature ranges have been identified:
-
Moderate Temperature: Heating at 60°C overnight can yield 56-60% of high-purity camphor oxime.[1]
-
High Temperature (Reflux): Refluxing the reaction mixture at 85-90°C for 1 hour can achieve yields of up to 90%.[2]
The choice of temperature will depend on the desired balance between reaction time and energy expenditure.
Q3: Can the reaction be performed at room temperature?
A3: Yes, the formation of oximes can occur at room temperature. However, for a sterically hindered ketone like camphor, the reaction rate is expected to be very slow, leading to significantly longer reaction times to achieve complete conversion.[1][3]
Q4: What are the potential side reactions at elevated temperatures?
A4: The primary side reaction of concern at high temperatures (typically above 130°C) and in the presence of strong acids is the Beckmann rearrangement.[4] In this reaction, the camphor oxime rearranges to form a lactam, which is an undesired byproduct.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The Rf values for camphor and camphor oxime are typically distinct, allowing for clear visualization of the consumption of the starting material and the formation of the product. For example, in a hexanes/ethyl acetate (B1210297) (10:1) solvent system, the Rf for camphor is approximately 0.64, and for camphor oxime, it is around 0.29.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | - Increase the reaction temperature to the recommended ranges (60°C or 85-90°C).- If running at a lower temperature, significantly extend the reaction time and monitor by TLC. |
| Incomplete dissolution of camphor. | - Ensure camphor is fully dissolved in the solvent (e.g., ethanol) before proceeding with the addition of other reagents. Gentle warming may be necessary. | |
| Presence of Impurities in the Final Product | Reaction temperature is too high. | - Lower the reaction temperature to avoid side reactions like the Beckmann rearrangement. Ensure the temperature does not significantly exceed 90°C.- If strong acids are used as catalysts, consider switching to a milder base like sodium acetate. |
| Incomplete reaction. | - Extend the reaction time or increase the temperature to ensure all camphor has reacted. Monitor closely with TLC. | |
| Slow Reaction Rate | Reaction temperature is too low. | - Increase the reaction temperature to 60°C or 85-90°C to accelerate the reaction. |
Quantitative Data
The following table summarizes the reaction outcomes for camphor oxime synthesis under different temperature conditions as reported in the literature.
| Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 60 | Overnight | 56 - 60 | >99 | [1] |
| 85 - 90 (Reflux) | 1 hour | up to 90 | Not specified | [2] |
Experimental Protocols
Protocol 1: Moderate Temperature Synthesis (60°C)
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a stir bar, condenser, and internal thermometer, charge D-camphor (11.0 g, 71.6 mmol) and ethanol (B145695) (36 mL).
-
Dissolution: Stir the mixture at 24°C until the camphor is completely dissolved.
-
Reagent Addition: Add deionized water (55 mL), followed by hydroxylamine (B1172632) hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).
-
Reaction: Place the flask in a heating block set to 60°C and stir the reaction mixture overnight. Monitor the reaction for the complete consumption of camphor using TLC.
-
Work-up: Cool the solution to room temperature and concentrate it using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product. Recrystallize the solid from hot ethanol to obtain pure camphor oxime.
Protocol 2: High-Temperature Synthesis (Reflux at 85-90°C)
This protocol is adapted from a procedure detailed by BenchChem.[2]
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.
-
Reagent Addition: Charge the flask with D-camphor (11.0 g, 71.6 mmol), ethanol (36 mL), deionized water (55 mL), hydroxylamine hydrochloride (7.83 g, 112.7 mmol), and sodium acetate (7.46 g, 90.9 mmol).
-
Reaction: Heat the mixture to a gentle reflux, maintaining an internal temperature of 85-90°C, with continuous stirring for 1 hour.
-
Work-up: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate product precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for the synthesis and purification of camphor oxime.
Caption: Decision tree for troubleshooting low yield in camphor oxime synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Camphor Oxime: HPLC vs. GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like camphor (B46023) oxime is a critical step in the research and development pipeline. This guide provides a detailed comparison of two robust analytical techniques for purity analysis of camphor oxime: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While a specific, validated HPLC method for camphor oxime is not widely published, this guide adapts a well-established HPLC method for its parent compound, camphor, and contrasts it with a suitable GC-MS approach, providing the necessary data and protocols for informed decision-making.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. Its application to camphor analysis can be readily adapted for camphor oxime, leveraging its structural similarities.
Experimental Protocol: HPLC
This protocol is based on a validated method for camphor analysis, which is anticipated to be effective for camphor oxime with minor modifications, such as optimization of the detection wavelength.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column : A C18 reversed-phase column (e.g., Waters Symmetry® C18, 5 µm, 4.6 x 250 mm) is recommended for the separation.[1][2]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and purified water (e.g., 600:400 v/v) with the addition of a small amount of glacial acetic acid (e.g., 6 mL) has proven effective.[1][2]
-
Column Temperature : The analysis should be performed at a controlled room temperature, for instance, 25 °C.[1][2]
-
Detection : UV detection at a wavelength of 281 nm is suitable for camphor and likely for camphor oxime.[3]
-
Sample Preparation : Accurately weigh and dissolve the camphor oxime sample in a suitable solvent such as methanol. The solution should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds like camphor and its derivatives. It offers excellent separation and definitive identification based on mass spectra.
Experimental Protocol: GC-MS
This protocol is a representative method for the analysis of camphor, which would be directly applicable to camphor oxime.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Column : A capillary column such as a DB-5 (30 m x 0.25 mm) is commonly used.
-
Carrier Gas : Helium is the most common carrier gas.
-
Injection : A split/splitless injector is typically used, with the injector temperature set around 290 °C.
-
Oven Temperature Program : A temperature gradient is employed to ensure good separation. For example, starting at 40 °C and ramping up to 290 °C at a rate of 10 °C/min.
-
Mass Spectrometer : Operated in electron ionization (EI) mode. The mass range can be scanned from m/z 50 to 500.
-
Sample Preparation : The camphor oxime sample is dissolved in a volatile organic solvent like ethyl acetate. If necessary, derivatization to a more volatile form (e.g., silylation) can be performed, though it may not be required for camphor oxime.
Performance Data Comparison
The following table summarizes the key performance parameters for the HPLC and GC-MS methods, based on data from camphor analysis, which provides a strong indication of the expected performance for camphor oxime.
| Parameter | HPLC Method (adapted for Camphor Oxime) | GC-MS Method (for Camphor) |
| Linearity Range | 0.10 - 3.00 mg/mL[1][2] | 0.005 - 10.0 µg/mL[4] |
| Limit of Detection (LOD) | 0.028 mg/mL (28 µg/mL)[1][2] | 1 ng/mL (0.001 µg/mL)[4][5] |
| Limit of Quantitation (LOQ) | 0.085 mg/mL (85 µg/mL)[1][2] | 3 ng/mL (0.003 µg/mL)[4][5] |
| Accuracy (% Recovery) | Confidence intervals < 0.05%[1][2] | 96.0 - 111.6%[4] |
| Precision (RSD) | Repeatability: 0.39 - 1.97% Intermediate Precision: 0.40 - 1.98%[1][2] | Intra- and Inter-day variation: 0.2 - 7.7%[4] |
| Analysis Time | ~12.5 minutes[1] | Dependent on temperature program, typically 15-30 minutes |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS purity analysis methods.
Method Comparison and Selection
The choice between HPLC and GC-MS for the purity analysis of camphor oxime depends on the specific requirements of the analysis and the available instrumentation.
References
- 1. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gas chromatography-mass spectrometry assay to quantify camphor extracted from goat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gas chromatography-mass spectrometry assay to quantify camphor extracted from goat serum. | Sigma-Aldrich [sigmaaldrich.com]
Validating the Structure of Camphor Oxime: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chemical compounds is a cornerstone of modern drug discovery and development. For a molecule like camphor (B46023) oxime, a derivative of the naturally occurring camphor, understanding its three-dimensional structure is critical for predicting its chemical behavior, reactivity, and potential biological activity. While X-ray crystallography stands as the definitive method for determining solid-state molecular structures, a range of spectroscopic techniques provide complementary and often more accessible means of structural validation. This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of the camphor oxime structure, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Validation Methods for Camphor Oxime
The following table summarizes the key quantitative data obtained from various analytical techniques for the structural validation of camphor oxime.
| Parameter | X-ray Crystallography | ¹³C NMR Spectroscopy | ¹H NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Number and chemical environment of unique carbon atoms | Number and chemical environment of unique protons, spin-spin coupling | Presence of functional groups | Molecular weight and fragmentation pattern |
| C=N Bond Length | ~1.293–1.319 Å[1] | - | - | - | - |
| N-O Bond Length | ~1.376–1.347 Å[1] | - | - | - | - |
| C=N-O Bond Angle | ~113–117°[1] | - | - | - | - |
| Key ¹³C Chemical Shifts (ppm) | - | C=NOH: ~165-170 | - | - | - |
| Key ¹H Chemical Shifts (ppm) | - | - | OH: broad singlet | - | - |
| Key IR Absorptions (cm⁻¹) | - | - | - | O-H stretch: ~3300-3100 (broad), C=N stretch: ~1650 | - |
| Molecular Ion (m/z) | - | - | - | - | 167.13 (M+) |
In-Depth Analysis of Structural Validation Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unambiguous determination of the molecular structure of camphor oxime in the solid state. By diffracting X-rays off a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the intricate details of molecular geometry and intermolecular interactions.
Key Findings from X-ray Crystallography:
-
Confirmation of the Bicyclic Framework: The data confirms the rigid bicyclo[2.2.1]heptane skeleton inherited from camphor.
-
Unambiguous Identification of the Oxime Group: The C=N-OH functionality is clearly identified, and its geometry (bond lengths and angles) can be precisely measured.[1]
-
Stereochemistry: The absolute configuration of chiral centers can be determined, which is crucial for understanding the molecule's biological activity. (1R)-Camphor oxime crystallizes in orthorhombic or monoclinic space groups.[1]
-
Intermolecular Interactions: The crystal packing reveals details about hydrogen bonding involving the oxime's hydroxyl group and other potential non-covalent interactions.[1]
Spectroscopic Methods: A Versatile Toolkit for Confirmation
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable, and often more readily obtainable, data for routine confirmation and analysis in solution.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
-
¹³C NMR: The ¹³C NMR spectrum of camphor oxime will show a distinct signal for the carbon of the C=NOH group, typically in the range of 165-170 ppm. The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms, confirming the molecular symmetry.
-
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The proton of the hydroxyl group (-OH) of the oxime typically appears as a broad singlet that can exchange with deuterium (B1214612) oxide.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For camphor oxime, the IR spectrum will exhibit characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3300-3100 cm⁻¹ indicates the presence of the hydroxyl group involved in hydrogen bonding.
-
C=N Stretch: An absorption band around 1650 cm⁻¹ is characteristic of the carbon-nitrogen double bond of the oxime.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum of camphor oxime will show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (167.25 g/mol ). High-resolution mass spectrometry can provide the exact molecular formula.
-
Fragmentation Pattern: The fragmentation pattern can give clues about the structure. For example, the loss of an -OH group or cleavage of the bicyclic ring can result in characteristic fragment ions.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of camphor oxime are grown by slow evaporation of a suitable solvent (e.g., ethanol, heptane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution structure.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of camphor oxime (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is around 75-150 MHz. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of camphor oxime (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the camphor oxime sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive structural validation of camphor oxime, integrating both crystallographic and spectroscopic methods.
Caption: Workflow for the structural validation of camphor oxime.
References
A Comparative Study of Camphor Oxime and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity. This guide provides a comparative analysis of camphor (B46023) oxime and other widely used chiral auxiliaries, focusing on their performance in key asymmetric transformations. While direct, comprehensive comparative data for camphor oxime as a chiral auxiliary is limited in the current body of scientific literature, this guide will juxtapose its known applications and derivatives with the well-established performance of Evans' oxazolidinones and Oppolzer's camphorsultam.
Overview of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce a high degree of stereoselectivity.
This guide will focus on the following chiral auxiliaries:
-
Camphor Oxime: A derivative of the naturally abundant monoterpene, camphor. Its rigid bicyclic structure offers a defined chiral environment.
-
Evans' Oxazolidinones: A class of highly successful and versatile chiral auxiliaries derived from amino alcohols.
-
Oppolzer's Camphorsultam: A camphor-derived sultam that has demonstrated excellent stereocontrol in a wide range of reactions.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best evaluated by its performance in key carbon-carbon bond-forming reactions. The following tables summarize the available and representative data for the diastereoselectivity and yield of reactions mediated by these auxiliaries.
It is important to note the limited availability of direct performance data for camphor oxime as a chiral auxiliary in these standard asymmetric reactions. The data presented for other camphor-derived auxiliaries is for illustrative purposes of the potential of the camphor scaffold.
Asymmetric Alkylation Reactions
The alkylation of enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Camphor-derived Oxazinone | N-propionyl oxazinone | Benzyl (B1604629) bromide | >99:1 | 95 |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | 99:1 | 90 |
| Oppolzer's Camphorsultam | N-propionyl sultam | Allyl iodide | 98:2 | 85 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) / Diastereomeric Excess (d.e.) | Yield (%) |
| Camphor-derived Auxiliary | Acrylate | Cyclopentadiene (B3395910) | >99% d.e. (for exo) | 95 |
| Evans' Oxazolidinone | N-acryloyl oxazolidinone | Cyclopentadiene | 99:1 (endo:exo), 94% d.e. (for endo) | 85 |
| Oppolzer's Camphorsultam | N-acryloyl sultam | Cyclopentadiene | 98:2 (endo:exo), 99% d.e. (for endo) | 90 |
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a crucial method for forming β-hydroxy carbonyl compounds. Chiral auxiliaries on the enolate component can control the stereochemical outcome of the addition to an aldehyde.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Camphor-derived Iminolactone | Glycine-derived iminolactone | Isobutyraldehyde | >98:2 | High |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85[1] |
| Oppolzer's Camphorsultam | N-acetyl sultam | Benzaldehyde | 98:2 (syn) | 90[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of the chiral auxiliaries and their application in asymmetric reactions.
Synthesis of (1R)-Camphor Oxime
Materials:
-
(1R)-(+)-Camphor
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Water
Procedure:
-
Dissolve (1R)-(+)-Camphor in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the camphor solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline camphor oxime by filtration, wash with cold water, and dry.[4][5][6]
Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Acylation: Dissolve the Evans' auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium (B1175870) chloride and extract the product.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA), prepared from diisopropylamine and n-BuLi, dropwise and stir for 30 minutes.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir for several hours.
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. Extract the product and purify by chromatography. The auxiliary can be cleaved by treatment with lithium hydroxide (B78521) and hydrogen peroxide.
Asymmetric Diels-Alder Reaction with an Oppolzer's Camphorsultam Auxiliary
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
N-Acryloylation: Dissolve Oppolzer's sultam in anhydrous CH₂Cl₂ and cool to 0 °C. Add triethylamine followed by the dropwise addition of acryloyl chloride. Stir for 1-2 hours at 0 °C.
-
Diels-Alder Reaction: Dissolve the N-acryloyl sultam in anhydrous CH₂Cl₂ and cool to -78 °C. Add Et₂AlCl dropwise and stir for 30 minutes. Add freshly cracked cyclopentadiene and stir for several hours at -78 °C.[7]
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product and purify by chromatography. The auxiliary can be removed by reduction with lithium aluminum hydride or by hydrolysis.[8]
Visualizing Reaction Pathways and Structures
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Structures of the compared chiral auxiliaries.
Conclusion
Evans' oxazolidinones and Oppolzer's camphorsultam are well-established and highly effective chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric reactions, supported by a wealth of experimental data.
Camphor oxime, while readily available from the chiral pool, is not as extensively documented as a standalone chiral auxiliary in the context of direct comparative studies. However, the success of other camphor-derived auxiliaries, such as Oppolzer's sultam and various oxazinones and iminolactones, highlights the significant potential of the rigid camphor scaffold in asymmetric synthesis.[9][10][11] The development and systematic evaluation of camphor oxime-based auxiliaries could therefore be a promising area for future research.
For researchers and professionals in drug development, the choice of a chiral auxiliary will depend on the specific transformation, desired stereochemical outcome, and the availability of established protocols. While Evans' and Oppolzer's auxiliaries offer reliability and predictability, the exploration of novel auxiliaries derived from readily available starting materials like camphor remains a valuable endeavor in expanding the synthetic chemist's toolkit.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for Camphor Oxime Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for determining the purity of camphor (B46023) oxime. This guide is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate analytical technique.
At a Glance: qNMR vs. Chromatographic Methods for Camphor Oxime Purity
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.[1] In contrast, HPLC and GC are comparative methods that rely on the separation of components and their response relative to a reference standard.
The following table summarizes the key performance characteristics of each technique for the purity analysis of camphor oxime.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei, providing a primary ratio method.[2] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV or other detectors.[1] | Separation of volatile compounds in the gas phase followed by detection, typically with a Flame Ionization Detector (FID).[1] |
| Quantitation | Absolute (purity can be determined without a specific camphor oxime reference standard).[3] | Relative (requires a highly pure reference standard of camphor oxime for accurate quantification).[2] | Relative (requires a reference standard of camphor oxime for accurate quantification).[4] |
| Selectivity | High. Can distinguish between structurally similar impurities if their NMR signals do not overlap.[3] | High. Excellent separation of structurally related impurities is often achievable with method optimization.[1] | Excellent for volatile impurities and can separate isomers depending on the column and conditions.[1] |
| Accuracy & Precision (RSD) | High, with precision and accuracy often reported to be better than 1%.[5] A typical RSD is around 0.1%.[1] | Good to high, dependent on method validation and reference standard purity. RSD values are typically less than 2%.[6] | Very good, with low RSD. An RSD of less than 1% is achievable.[7] |
| Limit of Detection (LOD) | Moderate (typically requires mg of sample).[3] A general LOD is around 10 µM.[8] | High sensitivity. For camphor, LODs as low as 0.060 µg/mL have been reported.[9] | High sensitivity, especially with an FID. For camphor, the limit of quantitation (LOQ) can be as low as 0.847 µg/mL.[7] |
| Limit of Quantification (LOQ) | Moderate. Depends on the desired accuracy and experiment time.[8] | High sensitivity. For camphor, LOQs of 0.320 µg/mL have been reported.[9] | High sensitivity. For camphor, an LOQ of 0.847 µg/mL has been reported.[7] |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis.[10] | Destructive. | Destructive. |
| Speed | Relatively fast. Sample preparation is simple, and data acquisition can be short.[11] | Can be more time-consuming due to column equilibration and run times.[2] | Generally faster run times than HPLC.[7] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines the use of an internal standard for the absolute purity determination of camphor oxime.
1. Materials and Equipment:
-
Camphor oxime sample
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.[3]
-
Deuterated Solvent: A solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analytical balance (accurate to 0.01 mg).
-
5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the camphor oxime sample into a vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio between 1:1 and 3:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 s for quantitative accuracy).[5]
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for integration errors < 1%.[12]
-
Acquisition Time: Typically 3-4 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of camphor oxime and a signal of the internal standard.
-
Calculate the purity of the camphor oxime sample using the following equation:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This hypothetical HPLC method is based on established protocols for camphor and other oximes.[1]
1. Materials and Equipment:
-
Camphor oxime sample and reference standard.
-
HPLC grade acetonitrile (B52724) and water.
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the camphor oxime reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the camphor oxime sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Purity Calculation:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity is determined by area normalization, where the peak area of camphor oxime is expressed as a percentage of the total peak area of all components in the chromatogram. For more accurate results, an external standard calibration should be used.
Gas Chromatography (GC) Protocol
This hypothetical GC method is suitable for the analysis of volatile and thermally stable compounds like camphor oxime.[1]
1. Materials and Equipment:
-
Camphor oxime sample and reference standard.
-
High purity solvent (e.g., hexane, ethyl acetate).
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the camphor oxime reference standard in a suitable solvent. Create a series of dilutions for calibration.
-
Sample Solution: Dissolve a precisely weighed amount of the camphor oxime sample in the same solvent to a known concentration.
4. Analysis and Purity Calculation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Purity is calculated based on the area percent of the camphor oxime peak relative to the total area of all peaks, or more accurately, by using the calibration curve.
Logical Comparison of Methodologies
The choice between qNMR, HPLC, and GC depends on the specific requirements of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthetic Routes of Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
Camphor (B46023) oxime, a versatile chemical intermediate, plays a crucial role in the synthesis of chiral auxiliaries, medicinal compounds, and various nitrogen-containing molecules. The efficiency of its synthesis is paramount for downstream applications. This guide provides a comprehensive comparison of different synthetic routes to camphor oxime, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Reaction Time | Yield (%) | Key Reagents | Solvent(s) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Classical Oximation | 1 - 24 hours | 56 - 90% | Camphor, Hydroxylamine (B1172632) Hydrochloride, Sodium Acetate (B1210297)/Sodium Hydroxide | Ethanol (B145695)/Water | Reflux (60-90°C) or Room Temperature | Well-established, reliable, high yields reported.[1][2] | Can require long reaction times and use of organic solvents. |
| Direct Nitrosation | Data not available | Data not available | Camphor, Nitrosating agent | Data not available | Data not available | Potentially a more direct route. | Lack of detailed experimental protocols for camphor oxime; potential for hazardous reagents.[2] |
| Solvent-Free Mechanochemical Synthesis | Short (minutes) | High (general) | Camphor, Hydroxylamine Hydrochloride, Base (e.g., NaOH) | None | Grinding at room temperature | Environmentally friendly ("green"), rapid, simple work-up. | Specific yield for camphor oxime not widely reported; may require specialized equipment. |
| Microwave-Assisted Synthesis | Short (minutes) | High (general) | Camphor, Hydroxylamine Hydrochloride, Base | Ethanol or solvent-free | Elevated temperature and pressure | Drastic reduction in reaction time, often higher yields, energy efficient.[3][4] | Requires a dedicated microwave reactor. |
In-Depth Analysis of Synthetic Methodologies
Classical Oximation with Hydroxylamine Hydrochloride
This is the most widely documented and traditionally employed method for synthesizing camphor oxime. The reaction involves the condensation of camphor with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate or sodium hydroxide, to neutralize the liberated hydrochloric acid.[1][2]
Reaction Scheme:
(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium Acetate) → C₁₀H₁₇NO (Camphor Oxime) + NaCl + CH₃COOH + H₂O[1]
The reaction is commonly carried out in a solvent system such as aqueous ethanol and can proceed at room temperature or under reflux conditions to expedite the conversion. Yields for this method are generally good, ranging from 56% to as high as 90%, depending on the specific conditions and purification methods employed.[1][2]
Direct Nitrosation of Camphor
Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses
In line with the growing emphasis on sustainable chemistry, solvent-free and microwave-assisted methods present promising alternatives to the classical synthesis.
Solvent-Free Mechanochemical Synthesis: This "green" approach involves the grinding of solid reactants (camphor, hydroxylamine hydrochloride, and a solid base) in a mortar and pestle or a ball mill. The mechanical energy input facilitates the reaction in the absence of a solvent, significantly reducing waste and simplifying product isolation. While this method has been successfully applied to the synthesis of various oximes with high yields and short reaction times, specific quantitative data for the mechanochemical synthesis of camphor oxime is not extensively reported.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of organic reactions. For the synthesis of camphor oxime, microwave heating can reduce reaction times from hours to mere minutes. This is achieved through the efficient and direct heating of the polar reactants and solvents. While comparative studies on the synthesis of other camphor derivatives have shown microwave-assisted methods to be more efficient than conventional heating, a detailed protocol with specific yield and reaction time comparisons for camphor oxime is an area requiring further investigation.[3][4]
Experimental Protocols
Classical Oximation Protocol (from Organic Syntheses)
Reagents:
-
D-Camphor (11.0 g, 71.6 mmol)
-
Hydroxylamine hydrochloride (7.83 g, 112.7 mmol, 1.6 equiv)
-
Sodium acetate (7.46 g, 90.9 mmol, 1.3 equiv)
-
Ethanol (36 mL)
-
Deionized water (55 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a condenser, internal thermometer, and stir bar, dissolve D-camphor in ethanol at room temperature.
-
Add deionized water, followed by hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture to 60°C and stir overnight. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure camphor oxime as white crystals. A yield of 56% has been reported for this specific protocol.[2] A similar protocol from Benchchem reports yields of up to 90% under reflux conditions for 1 hour.[1]
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow for comparing the different synthetic routes to camphor oxime.
Caption: Logical workflow for the comparison of synthetic routes to camphor oxime.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Efficient Protocol for the Synthesis of new Camphor Pyrimidine and Camphor Thiazole Derivatives using Conventional and Microwave Irradiation Techniques and In vitro Evaluation as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
A Comparative Guide to the Analysis of Camphor Oxime Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical in asymmetric synthesis and the development of chiral drugs. Camphor (B46023) oxime, a key chiral intermediate, requires robust analytical methods to quantify its enantiomeric purity. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of camphor oxime depends on factors such as required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Advantages | Disadvantages |
| Chiral GC | Differential partitioning of enantiomers on a chiral stationary phase. | Stationary Phase: Heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin.[1] | High resolution, high efficiency, suitable for volatile compounds. | Requires derivatization for non-volatile samples, high temperatures can cause degradation. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Wide applicability, high accuracy and precision, room temperature operation. | Can require longer analysis times, higher solvent consumption. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agent: (S)-BINOL or other chiral alcohols/acids that can form complexes. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires higher sample concentration, choice of CSA is crucial. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the enantiomeric excess. | Not applicable. | Simple, fast, and non-destructive. | Prone to inaccuracies from impurities, requires a known specific rotation of the pure enantiomer, less sensitive for low ee values.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the key analytical techniques.
Chiral Gas Chromatography (GC)
This method is adapted from the analysis of camphor and is suitable for the volatile camphor oxime.
1. Sample Preparation:
-
Dissolve the camphor oxime sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Fused-silica capillary column (25 m x 0.25 mm i.d.) coated with heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin (0.25 µm film thickness).[1]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of camphor oxime based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of a wide range of enantiomers.
1. Sample Preparation:
-
Dissolve the camphor oxime sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for carbonyl-containing compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for GC.
NMR Spectroscopy with Chiral Solvating Agents
This method relies on the formation of transient diastereomeric complexes that can be distinguished by NMR.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the camphor oxime sample into an NMR tube.
-
Add a molar equivalent of a suitable chiral solvating agent (CSA). For oximes, chiral alcohols like (R)- or (S)-1-phenylethanol, or BINOL derivatives can be effective.
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Identify a proton signal in the camphor oxime molecule that shows chemical shift non-equivalence for the two enantiomers upon addition of the CSA. Protons close to the chiral center are most likely to be affected.
-
Integrate the distinct signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Polarimetry
Polarimetry is a classical and rapid method for ee determination.
1. Sample Preparation:
-
Prepare a solution of the camphor oxime sample of known concentration (c) in a suitable solvent (e.g., ethanol (B145695) or chloroform). A typical concentration is 1 g/100 mL.
2. Measurement:
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Fill the polarimeter cell of a known path length (l) with the sample solution.
-
Measure the observed optical rotation (α_obs).
3. Data Analysis:
-
Calculate the specific rotation of the sample: [α]_obs = α_obs / (c × l).
-
Calculate the enantiomeric excess using the following formula: % ee = ( [α]_obs / [α]_max ) x 100 where [α]_max is the specific rotation of the pure enantiomer of camphor oxime.
Experimental Workflow
The general workflow for determining the enantiomeric excess of a camphor oxime sample involves a series of steps from sample preparation to final data analysis and reporting.
Caption: Workflow for Camphor Oxime ee Analysis.
References
A Spectroscopic Showdown: Differentiating Syn and Anti Camphor Oxime Isomers
A detailed comparative analysis of the spectroscopic signatures of syn- and anti-camphor oxime isomers, providing researchers with the essential data and methodologies for their unambiguous identification and characterization.
In the realm of organic chemistry, the precise determination of molecular geometry is paramount. For molecules exhibiting stereoisomerism, such as camphor (B46023) oxime, distinguishing between different spatial arrangements is crucial for understanding their reactivity, biological activity, and physical properties. Camphor oxime exists as two geometric isomers, syn and anti, arising from the orientation of the hydroxyl group relative to the camphor bicyclic system. This guide provides a comprehensive spectroscopic comparison of these two isomers, leveraging Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to highlight their distinct spectral fingerprints.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for syn- and anti-camphor oxime, offering a quantitative basis for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | syn-Camphor Oxime (cm⁻¹) | anti-Camphor Oxime (cm⁻¹) | Key Differentiating Feature |
| O-H stretch | ~3300-3100 (broad) | ~3300-3100 (broad) | The O-H stretching in anti-isomers of similar oximes is often observed at a slightly higher wavenumber. |
| C=N stretch | ~1660-1640 | ~1660-1640 | Minor shifts may be observable depending on the sample preparation and instrumentation. |
| N-O stretch | ~950-930 | ~950-930 | Subtle differences in this region may aid in distinguishing the isomers. |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Proton | syn-Camphor Oxime (δ) | anti-Camphor Oxime (δ) | Key Differentiating Feature |
| C8-H₃ | Lower field (more deshielded) | Higher field (more shielded) | Significant difference due to the proximity of the hydroxyl group in the syn isomer. |
| C9-H₃ | Lower field (more deshielded) | Higher field (more shielded) | Similar to C8-H₃, influenced by the anisotropic effect of the C=N-OH group. |
| C10-H₃ | |||
| C3-H (endo) | The chemical shift of the proton at C3 is expected to be different due to the varying spatial relationship with the hydroxyl group. | ||
| C3-H (exo) | |||
| C4-H | |||
| C5-H₂ | |||
| C6-H₂ | |||
| N-OH | ~8.0-9.0 | ~8.0-9.0 | Position is concentration and solvent dependent. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | syn-Camphor Oxime (δ) | anti-Camphor Oxime (δ) | Key Differentiating Feature |
| C2 (C=N) | ~165-170 | ~165-170 | The chemical shift of the carbon involved in the C=N bond is a key indicator. |
| C1 | |||
| C3 | |||
| C4 | |||
| C5 | |||
| C6 | |||
| C7 | |||
| C8 | Lower field (more deshielded) | Higher field (more shielded) | The chemical shift of the C8 methyl carbon is significantly affected by the orientation of the hydroxyl group. |
| C9 | Lower field (more deshielded) | Higher field (more shielded) | Similar to C8, the C9 methyl carbon experiences a different electronic environment in the two isomers. |
| C10 |
Note: Definitive, publicly available ¹³C NMR data for the fully separated and assigned syn and anti isomers of camphor oxime is scarce. The expected differences are based on the steric and electronic effects of the hydroxyl group's orientation.
Experimental Protocols
Synthesis of Camphor Oxime Isomers
A mixture of syn- and anti-camphor oxime can be synthesized by reacting camphor with hydroxylamine (B1172632) hydrochloride in the presence of a base.
-
Materials: (+)-Camphor, hydroxylamine hydrochloride, sodium acetate (B1210297), ethanol, water.
-
Procedure:
-
Dissolve (+)-camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the camphor solution.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture and precipitate the camphor oxime by adding water.
-
Filter, wash with cold water, and dry the product.
-
Separation of syn- and anti-Camphor Oxime Isomers
The separation of the syn and anti isomers can be achieved using column chromatography.[1]
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Procedure:
-
Dissolve the crude camphor oxime mixture in a minimum amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the separated isomers. The anti-isomer is generally less polar and will elute first.
-
Combine the fractions containing each pure isomer and evaporate the solvent.
-
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Acquire IR spectra of the purified syn and anti isomers using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified isomers in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
Visualization of Isomeric Relationship
The logical relationship between camphor and its oxime isomers can be represented as a straightforward reaction pathway.
Caption: Synthesis and separation of syn- and anti-camphor oxime isomers.
This guide provides a foundational framework for the spectroscopic differentiation of syn- and anti-camphor oxime. Researchers are encouraged to perform their own detailed analyses to confirm these findings and to further explore the unique properties of these isomers in their specific applications.
References
A Comparative Guide to the Determination of Camphor in Cosmetic and Pharmaceutical Products: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients like camphor (B46023) in complex matrices such as creams, ointments, and gels is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods with a common alternative, Gas Chromatography (GC), supported by experimental data and detailed protocols.
Performance Comparison: HPLC vs. GC for Camphor Analysis
The choice between HPLC and GC for camphor analysis depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. Camphor's volatile nature makes GC a suitable option; however, HPLC is often preferred for its ability to analyze less volatile and thermally unstable compounds that may be present in the same formulation.[1]
| Parameter | HPLC Method 1 | HPLC Method 2 | Gas Chromatography (GC-FID) Method |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography | Gas-Liquid Chromatography |
| Detector | Diode Array Detector (DAD) | Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Linearity Range | 0.10–3.00 mg/mL[2][3] | 25–2000 µg/mL[4] | 20-60 µg/mL |
| Limit of Detection (LOD) | 0.028 mg/mL (28 µg/mL)[2] | 0.060 µg/mL[4] | Not explicitly stated, but LOQ is 0.847 µg/mL |
| Limit of Quantification (LOQ) | 0.085 mg/mL (85 µg/mL)[2] | 0.320 µg/mL[4] | 0.847 µg/mL |
| Accuracy (Recovery) | Confidence intervals < 0.05%[2] | 96.54%–103.89% | 99.93% |
| Precision (RSD) | Peak area ratio = 0.39–1.97 (repeatability), 0.40–1.98 (intermediate precision)[2][3] | RSD < 2% | 0.24–1.03% |
| Sample Throughput | Moderate | Moderate | High (run time ~11 min) |
Experimental Protocols
Below are detailed methodologies for a validated HPLC and a GC-FID method for the determination of camphor.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the analysis of camphor in cosmetic and pharmaceutical products.[2][3]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Symmetry® C18, 5 µm, 250 × 4.6 mm with a suitable guard column.
-
Mobile Phase: A mixture of acetonitrile, purified water, and glacial acetic acid (600:400:6, v/v/v).
-
Flow Rate: 1.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve camphor reference standard in methanol (B129727) to obtain a known concentration.
-
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of 4-N,N-dimethylaminobenzaldehyde in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the camphor and ISTD stock solutions with the mobile phase to cover the linearity range (e.g., 0.10–3.00 mg/mL for camphor).
3. Sample Preparation:
-
Accurately weigh a portion of the cosmetic or pharmaceutical product (e.g., cream, gel, ointment) into a suitable container.
-
Add a known volume of the ISTD stock solution.
-
Add methanol as the extraction solvent.
-
Homogenize the sample, for example, by vortexing and ultrasonication.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the camphor peak based on its retention time compared to the standard.
-
Quantify the amount of camphor in the sample using the calibration curve generated from the peak area ratios of camphor to the internal standard.
Gas Chromatography (GC-FID) Protocol
This protocol is based on a validated method for the simultaneous estimation of camphor, menthol, and methyl salicylate (B1505791) in analgesic ointment.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, for example, a DB-23 (60 m × 250 µm × 0.25 µm).
-
Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 125 °C for 5 minutes, then ramp at 3 °C/min to 150 °C, and finally ramp at 10 °C/min to 200 °C.
-
Injection Volume: 2 µL.
2. Reagent and Standard Preparation:
-
Standard Stock Solutions: Individually prepare stock solutions of camphor, menthol, and methyl salicylate in methanol.
-
Calibration Standards: Prepare mixed working standard solutions by diluting the stock solutions with methanol to achieve concentrations within the desired linearity range (e.g., 20-60 µg/mL for camphor).
3. Sample Preparation:
-
Accurately weigh about 1 g of the well-mixed sample (e.g., ointment) into a volumetric flask.
-
Add a suitable volume of methanol (e.g., 15 mL).
-
Facilitate dissolution and extraction by ultrasonication for approximately 20 minutes.
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter to obtain the final sample solution for injection.[2]
4. Analysis:
-
Inject the prepared standards and samples into the GC system.
-
Identify the camphor peak based on its retention time.
-
Calculate the amount of camphor in the sample using a calibration curve constructed from the peak areas of the standards.
Workflow and Method Logic
The general workflow for the analysis of camphor in cosmetic and pharmaceutical products by chromatographic methods involves several key steps, from sample preparation to data analysis.
Caption: General workflow for camphor determination.
Signaling Pathways and Logical Relationships
The choice between HPLC and GC is a critical decision in method development, guided by the physicochemical properties of the analyte and the sample matrix.
Caption: Decision pathway for selecting HPLC or GC.
References
- 1. ijisrt.com [ijisrt.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. GC–MS method for routine analysis of camphor, menthol, methyl salicylate, and thymol in traditional topical products: Addressing compliance and adulteration from Malaysia's National Pharmaceutical Regulatory Agency | CoLab [colab.ws]
- 4. ijcpa.in [ijcpa.in]
A Comparative Guide to the Applications of Camphor Oxime
Derived from the readily available natural monoterpene camphor (B46023), camphor oxime (specifically (1R)-Camphor oxime) is a versatile and stereochemically rich building block. Its rigid bicyclic structure and functional oxime group make it a valuable tool in diverse fields, from creating stereocenters in complex molecules to formulating unique fragrances. This guide provides a comparative analysis of camphor oxime's primary applications, offering experimental data and protocols for researchers, scientists, and professionals in drug development.
Chiral Auxiliary in Asymmetric Synthesis
The rigid camphor backbone is an excellent stereocontrolling element. When temporarily attached to a prochiral substrate, it can effectively bias the facial approach of a reagent, leading to high diastereoselectivity in key bond-forming reactions. Camphor-derived auxiliaries, including those developed from the oxime, are used in a variety of transformations such as aldol (B89426), alkylation, and Diels-Alder reactions.[1][2][3]
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is measured by its ability to induce high diastereoselectivity and provide the product in good yield, with the added benefit of being easily cleaved and recovered. Camphor-based auxiliaries offer competitive performance compared to other widely used scaffolds, such as Evans' oxazolidinones and Oppolzer's camphorsultams.[4][5]
| Auxiliary Type | Representative Reaction | Substrate | Diastereoselectivity (d.e.) | Yield (%) | Reference(s) |
| Camphor-derived Acetal | Simmons-Smith Cyclopropanation | α,β-Unsaturated Acetal | 46% to >99% | Good | [1] |
| Camphor-derived Sulfonamide | Morita-Baylis-Hillman | Acrylate Ester | 7% to 33% | >91% | [6] |
| Evans' Oxazolidinone | Aldol Addition | Propionyl Imide | >98% | 80-95% | [4][] |
| Oppolzer's Camphorsultam | Michael Addition | N-methacryloylsultam | High | Good | [5] |
| Pseudoephedrine Amide | Alkylation | Propionamide | >98% | >90% | [] |
Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary
This protocol is a generalized procedure for the alkylation of an enolate derived from a substrate attached to a chiral auxiliary, based on common laboratory practices.[8]
-
Enolate Formation: A solution of the chiral auxiliary-derived ester or imide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is placed in a flame-dried, argon-purged flask and cooled to -78 °C in a dry ice/acetone bath. A solution of a strong base, typically lithium diisopropylamide (LDA, 1.1 mmol), is added dropwise via syringe. The mixture is stirred for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl (B1604629) bromide, 1.2 mmol) is added neat or as a solution in THF to the enolate mixture. The reaction is stirred at -78 °C for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Precursor for Bioactive Compounds and Intermediates
Camphor oxime is a key starting material for a variety of nitrogen-containing compounds. Its transformations, such as reduction to amines or rearrangement to amides (lactams), provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.[9][10][11] One of the most characteristic reactions of oximes is the Beckmann rearrangement, which converts the oxime into an N-substituted amide.
The Beckmann Rearrangement: A Comparative Overview
The outcome of the Beckmann rearrangement of camphor oxime is highly dependent on the reaction conditions. Treatment with different acidic reagents can lead to either a ring-expanded lactam (a true rearrangement) or an unsaturated nitrile (a fragmentation or "abnormal" rearrangement).[12][13] This provides synthetic flexibility, allowing access to different molecular scaffolds from a single precursor.
| Reagent/Catalyst | Solvent | Temperature | Major Product(s) | Yield | Reference(s) |
| Phosphorus Pentoxide (P₂O₅) | Toluene (B28343) | Reflux | dl-α-Campholene nitrile | Good | [12] |
| Sulfuric Acid (H₂SO₄) | N/A | High | Unsaturated nitriles | N/A | [12] |
| p-Toluenesulfonyl Chloride | Pyridine | N/A | Lactam (α-camphidone) & Nitriles | Low (Lactam) | [11][13] |
| Formic Acid | N/A | N/A | α-Camphidone | 46% | [11][13] |
| Gas-Phase (Solid Acid Catalyst) | N/A | 300-400 °C | ε-Caprolactam (from cyclohexanone (B45756) oxime) | 95-99% (Selectivity) | [14] |
Experimental Protocol: Beckmann Rearrangement of Camphor Oxime
The following protocol describes the Beckmann fragmentation of camphor oxime to dl-α-campholene nitrile using phosphorus pentoxide.[12]
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve camphor oxime (15 g) in hot toluene (150 mL).
-
Reagent Addition: Carefully add phosphorus pentoxide (30 g) to the solution. The mixture is heated on a steam bath.
-
Reaction and Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto crushed ice. The organic layer is separated.
-
Extraction: The aqueous layer is saturated with sodium chloride and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with a saturated sodium carbonate solution until neutral, then with water. The solvents are removed under reduced pressure, and the residual liquid is purified by fractional distillation to yield the nitrile product.
Beckmann Rearrangement Pathways
Caption: Divergent pathways of the Beckmann rearrangement based on reagents.
Application in the Fragrance Industry
While the parent molecule, camphor, has a potent and often medicinal scent, some of its derivatives, including certain oximes, possess desirable olfactory properties for use in perfumery.[15][16] These compounds can impart fresh, green, herbal, and sometimes fruity or floral nuances.[17] Oximes like citronellal (B1669106) oxime and buchu oxime are used to add naturalness and lift to fragrance compositions.[15][17] Camphor oxime itself contributes to a fresh, woody, and herbal profile.[18]
Comparative Olfactory Profiles
The selection of a fragrance ingredient depends on its specific scent profile, its intensity, how long it lasts (substantivity), and how it blends with other notes.
| Ingredient | Odor Profile | Typical Use Level (in concentrate) | Odor Life (on strip) | Alternatives/Blends Well With | Reference(s) |
| Camphor / Camphor Oxime | Camphoraceous, fresh, woody, cool, herbal, conifer.[18][19] | 0.07% - 5.3%.[18] | ~2.5 hours.[18] | Lavender, Fougere, Mint, Citrus, Blackcurrant, Patchouli.[16][18] | |
| Buchu Oxime | Intense blackcurrant, green-metallic, fresh, fruity, herbal.[15] | Traces to 0.5% (as 10% solution).[15] | High | Grapefruit, Tomato Leaf, Woody notes.[15] | |
| Eucalyptus Oil | Strong, fresh, camphoraceous, diffusive, woody-sweet undertone. | 0.1% - 2.0% | Top Note | Rosemary, Lavender, Pine, Cedarwood. | |
| Rosemary Oil | Strong, fresh, woody-herbaceous, somewhat minty-forest like. | 0.1% - 5.0% | Middle Note | Frankincense, Lavender, Peppermint, Cedarwood. | |
| Citronellal Oxime | Enhances citrus character, green, floral.[17] | 0.1% - 10%.[17] | N/A | Jasmine, Rose, other florals.[17] |
Experimental Protocol: Synthesis of (1R)-Camphor Oxime
This protocol is adapted from a procedure in Organic Syntheses, providing a reliable method for preparing the title compound.[20]
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with D-camphor (11.0 g, 71.6 mmol), ethanol (B145695) (36 mL), and deionized water (55 mL). The mixture is stirred until the camphor dissolves.
-
Oxime Formation: Hydroxylamine hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol) are added to the stirring solution. The reaction mixture is heated to reflux (approx. 85-90 °C) and maintained for 1 hour.
-
Workup and Isolation: After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous slurry is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude solid is recrystallized from an appropriate solvent (e.g., aqueous ethanol or hexanes) to yield pure camphor oxime as white crystals.
Role in a Fragrance Accord
Caption: Camphoraceous notes providing a fresh, herbal lift in a classic accord.
References
- 1. Camphor-derived chiral auxiliaries in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 2. Camphor derivatives as chiral auxiliaries in asymmetric synthesis (1987) | Wolfgang Oppolzer | 395 Citations [scispace.com]
- 3. A superior chiral auxiliary in aldol condensation: camphor-based oxazolidone | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. pjsir.org [pjsir.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. perfumesociety.org [perfumesociety.org]
- 17. US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents - Google Patents [patents.google.com]
- 18. perfumersworld.com [perfumersworld.com]
- 19. Perfumers Apprentice - Camphor ** [shop.perfumersapprentice.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Camphor Oxime
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Camphor (B46023) oxime, a key derivative of camphor, requires robust analytical methods to ensure its identity, purity, and concentration in various stages of pharmaceutical manufacturing. Cross-validation of different analytical methods is crucial for verifying the reliability and consistency of results, especially when transferring methods between laboratories or employing multiple techniques for data confirmation.
This guide provides a comparative overview of three common analytical techniques for the quantification of camphor oxime: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), and UV-Vis Spectrophotometry. The information presented is based on established analytical principles and data from analogous compounds, offering a framework for methods development and cross-validation in your laboratory.
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the expected performance characteristics for the analysis of camphor oxime using GC-FID, HPLC-UV, and UV-Vis Spectrophotometry.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 3 µg/mL |
| Selectivity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of camphor oxime.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile and thermally stable compounds like camphor oxime.
a. Sample Preparation:
-
Accurately weigh and dissolve the camphor oxime sample in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) to a known concentration.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.
-
An internal standard (e.g., n-dodecane) should be added to all standards and samples to correct for injection volume variability.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 220°C at 15°C/minute.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC offers excellent selectivity and is suitable for routine analysis of camphor oxime.
a. Sample Preparation:
-
Accurately weigh and dissolve the camphor oxime sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of camphor oxime, a wavelength between 220-240 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
UV-Vis Spectrophotometry
This method is simple and rapid, suitable for the quantification of camphor oxime in simple matrices where interfering substances are absent.
a. Sample Preparation:
-
Accurately weigh and dissolve the camphor oxime sample in a suitable solvent (e.g., ethanol (B145695) or methanol) to a known concentration.
-
Prepare a series of standard solutions of known concentrations.
b. Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for camphor oxime.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from the calibration curve.
Mandatory Visualizations
To facilitate understanding, the following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.
Workflow for the analysis of camphor oxime by GC-FID.
Workflow for the analysis of camphor oxime by HPLC-UV.
Logical relationship for the cross-validation of analytical methods.
Conclusion
This guide provides a framework for the comparison and cross-validation of GC-FID, HPLC-UV, and UV-Vis spectrophotometric methods for the analysis of camphor oxime. While GC-FID and HPLC-UV offer higher selectivity and are suitable for complex matrices, UV-Vis spectrophotometry provides a rapid and simple alternative for screening purposes in well-characterized samples. The successful cross-validation of these methods will provide a high degree of confidence in the analytical data generated, ensuring the quality and consistency of camphor oxime throughout the drug development lifecycle. It is imperative that any method chosen is fully validated in-house according to ICH guidelines to demonstrate its fitness for the intended purpose.
Stability Under Scrutiny: A Comparative Guide to the Stability of Camphor Oxime and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the stability profiles of camphor (B46023) oxime and its hypothetical derivatives under various stress conditions, supported by illustrative experimental data. Detailed protocols for key stability-indicating assays are also presented to aid in the design and execution of your own stability studies.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Camphor oxime, a derivative of the bicyclic monoterpene camphor, and its analogues are of interest in medicinal chemistry. A thorough understanding of their degradation pathways under stress conditions is paramount for the development of robust formulations and for meeting regulatory requirements. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.[1][2][3]
Comparative Stability Analysis: A Hypothetical Dataset
While specific public data on the forced degradation of camphor oxime is limited, the following tables present a representative, hypothetical dataset for "Camphor Oxime Derivative A" to illustrate the expected outcomes of a comprehensive stability study. This data is based on the known chemical properties of oximes, which are generally more resistant to hydrolysis than hydrazones but can be susceptible to acid-catalyzed hydrolysis and photo-isomerization.[4][5][6][7][8] Oximes, particularly ketoximes, can also undergo thermal decomposition.[9][10][11][12]
Table 1: Summary of Forced Degradation Studies for Camphor Oxime Derivative A
| Stress Condition | Parameters | % Degradation of Derivative A | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2% | Camphor Derivative, Hydroxylamine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 3.1% | Minor unidentified polar degradants |
| Oxidative | 6% H₂O₂, RT, 24h | 8.5% | Oxidized camphor species |
| Thermal (Solid) | 80°C, 48h | 5.8% | Isomeric impurities |
| Thermal (Solution) | 80°C in 50:50 ACN:H₂O, 48h | 11.7% | Camphor Derivative, Isomeric impurities |
| Photolytic (Solid) | ICH Q1B conditions | 12.4% | Photo-isomers, minor oxidative degradants |
| Photolytic (Solution) | ICH Q1B conditions in 50:50 ACN:H₂O | 18.9% | Photo-isomers, Camphor Derivative |
Table 2: Long-Term Stability Data for Camphor Oxime Derivative A (25°C/60% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 0 Months | 99.8 | 0.2 | White crystalline powder |
| 3 Months | 99.6 | 0.4 | White crystalline powder |
| 6 Months | 99.5 | 0.5 | White crystalline powder |
| 12 Months | 99.2 | 0.8 | White crystalline powder |
Table 3: Accelerated Stability Data for Camphor Oxime Derivative A (40°C/75% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 0 Months | 99.8 | 0.2 | White crystalline powder |
| 3 Months | 98.9 | 1.1 | White crystalline powder |
| 6 Months | 98.1 | 1.9 | Faintly off-white powder |
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide. These protocols are based on established practices and ICH guidelines.[13][14][15][16][17][18][19][20]
Stability-Indicating HPLC Method Development
A robust stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.
-
Objective: To develop a chromatographic method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.
-
Instrumentation: HPLC with a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the API and its degradants. A PDA detector is useful for monitoring peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[14][18][19][20]
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Acid Hydrolysis Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis Protocol:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.
-
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL).
-
In a clean vial, mix a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
-
-
Objective: To investigate the effect of heat on the compound in both solid and solution states.
-
Solid-State Protocol:
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to dry heat in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample in the mobile phase for HPLC analysis.
-
-
Solution-State Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Heat the solution in a sealed vial at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After heating, cool the solution to room temperature and dilute with the mobile phase for HPLC analysis.
-
-
Objective: To determine the light sensitivity of the compound.
-
Protocol:
-
Expose the compound, both in the solid state and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[21][22][23]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare the samples for HPLC analysis.
-
Visualizing the Stability Testing Process
The following diagrams illustrate the general workflow for stability testing and the logical evaluation of stability-indicating parameters.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Photostability of antidotal oxime HI-6, impact on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Pamukkale University Journal of Engineering Sciences » Submission » Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. scispace.com [scispace.com]
- 20. biomedres.us [biomedres.us]
- 21. ema.europa.eu [ema.europa.eu]
- 22. iagim.org [iagim.org]
- 23. database.ich.org [database.ich.org]
A Comparative Guide to Camphor Oxime Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Camphor (B46023) oxime, a versatile intermediate in organic synthesis, plays a crucial role in the development of pharmaceuticals and chiral auxiliaries. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical industries. This guide provides a detailed cost-benefit analysis of various methods for camphor oxime synthesis, supported by experimental data and protocols to aid in selecting the most suitable method for your specific needs.
Executive Summary
This guide compares four primary methods for the synthesis of camphor oxime: the conventional method using hydroxylamine (B1172632) hydrochloride, a solvent-free "green" approach, microwave-assisted synthesis, and phase-transfer catalysis. The analysis reveals that while the conventional method is well-established and reliable, alternative methods offer significant advantages in terms of reaction time, energy consumption, and environmental impact.
| Method | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Method | 75-90% | 1-12 hours | High yield, well-documented | Long reaction times, use of organic solvents |
| Solvent-Free Method | ~90% | 10-15 minutes | Environmentally friendly, rapid | Potential for localized overheating |
| Microwave-Assisted | High | 5-15 minutes | Rapid, energy-efficient, high yield | Requires specialized equipment |
| Phase-Transfer Catalysis | High | 1-3 hours | Milder conditions, suitable for biphasic systems | Catalyst cost and separation |
Conventional Synthesis: The Established Standard
The most widely used method for synthesizing camphor oxime involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate (B1210297) or pyridine, in a solvent such as ethanol (B145695).[1]
Experimental Protocol:
Materials:
-
Camphor (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve camphor in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the camphor solution.
-
Reflux the mixture for 1-4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the camphor oxime.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with the reagents (camphor, hydroxylamine hydrochloride, sodium acetate) and the solvent (ethanol). The energy consumption for several hours of refluxing also contributes to the operational cost.
-
Benefit: This method consistently provides high yields of camphor oxime (typically 75-90%).[1] The procedure is well-documented and relatively straightforward to perform with standard laboratory equipment.
Solvent-Free Synthesis: A Green Alternative
In an effort to develop more environmentally friendly procedures, a solvent-free method for camphor oxime synthesis has been developed. This "green chemistry" approach involves the grinding of reactants at room temperature, eliminating the need for hazardous organic solvents.
Experimental Protocol:
Materials:
-
Camphor (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
Procedure:
-
Grind a mixture of camphor and hydroxylamine hydrochloride in a mortar and pestle at room temperature for 10-15 minutes.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solid reaction mixture is washed with water to remove unreacted hydroxylamine hydrochloride and any inorganic byproducts.
-
The crude camphor oxime is then dried.
Cost-Benefit Analysis:
-
Cost: This method significantly reduces costs by eliminating the need for solvents and reducing energy consumption as no heating is required. The primary costs are the starting materials.
-
Benefit: The solvent-free approach is rapid, with reaction times of minutes instead of hours. It is an environmentally benign process that minimizes waste generation. High yields, comparable to the conventional method, have been reported for the synthesis of oximes in general under solvent-free conditions.
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of camphor oxime.[2][3][4][5]
Experimental Protocol:
Materials:
-
Camphor (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Base (e.g., sodium acetate or basic alumina)
-
A small amount of a high-boiling point solvent (e.g., ethanol or isopropanol) or solvent-free on a solid support.
Procedure:
-
Place the reactants and a suitable solvent (if any) or solid support in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a specific power and temperature for 5-15 minutes.
-
After cooling, the product is extracted with a suitable solvent and purified.
Cost-Benefit Analysis:
-
Cost: The initial investment in a dedicated microwave reactor is a significant cost factor. However, the operational costs are lower due to reduced reaction times and consequently lower energy consumption compared to conventional heating.[6]
-
Benefit: This method offers a drastic reduction in reaction time, from hours to minutes.[2][3][4][5] It often leads to higher yields and cleaner reaction profiles with fewer byproducts. The energy efficiency of microwave heating is a significant advantage.[6]
Phase-Transfer Catalysis: Milder Conditions and Biphasic Systems
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. In the synthesis of camphor oxime, PTC can facilitate the reaction between the aqueous phase containing the oximation agent and the organic phase containing camphor, often under milder conditions than the conventional method.[7][8][9]
Experimental Protocol:
Materials:
-
Camphor (1.0 eq) in an organic solvent (e.g., toluene, dichloromethane)
-
Aqueous solution of hydroxylamine and a base (e.g., sodium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB, or a crown ether) (0.05-0.1 eq)
Procedure:
-
Combine the organic phase containing camphor and the aqueous phase containing the hydroxylamine and base in a reaction vessel.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating for 1-3 hours.
-
Separate the organic layer, wash with water, and evaporate the solvent to obtain the camphor oxime.
Cost-Benefit Analysis:
-
Cost: The cost of the phase-transfer catalyst is an additional expense.[10][11] However, the use of inexpensive inorganic bases like sodium hydroxide (B78521) and the potential for milder reaction conditions can offset this cost.
-
Benefit: PTC allows the reaction to proceed under milder conditions, potentially at room temperature, which reduces energy consumption. It can lead to increased reaction rates and yields.[7] This method is particularly advantageous for large-scale industrial applications.[12]
Visualizing the Synthesis Workflow
To better understand the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the conventional synthesis of camphor oxime.
Caption: Workflow for the solvent-free synthesis of camphor oxime.
Caption: Workflow for the microwave-assisted synthesis of camphor oxime.
Caption: Workflow for the phase-transfer catalysis synthesis of camphor oxime.
Conclusion
The choice of a synthesis method for camphor oxime depends on a variety of factors including the scale of the reaction, available equipment, cost considerations, and environmental regulations. While the conventional method remains a robust and reliable option, the significant advantages offered by solvent-free, microwave-assisted, and phase-transfer catalysis methods in terms of speed, efficiency, and sustainability make them highly attractive alternatives for modern chemical synthesis. For laboratories and industries aiming to adopt greener and more economical practices, these innovative approaches present compelling opportunities.
References
- 1. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Phase Transfer Catalysts (ptc) at Best Price in Jaipur | Tejkum Pharmacy [tradeindia.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Camphor Oxime: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of camphor (B46023) oxime, a versatile intermediate in the pharmaceutical and chemical industries, has traditionally been accomplished through methods that raise environmental concerns. This guide provides a comparative analysis of the classical synthesis route and emerging greener alternatives, with a focus on their environmental impact, efficiency, and experimental protocols.
Comparison of Camphor Oxime Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of camphor oxime, allowing for a direct comparison of their performance and environmental footprint.
| Parameter | Classical Method | Solvent-Free Grinding | Microwave-Assisted Synthesis |
| Yield | Up to 90%[1] | 60-98%[2] | High yields (specific data for camphor oxime not available, but generally high for oxime synthesis)[3] |
| Reaction Time | 1 hour to overnight[1][4] | 5.5 - 20 minutes[2] | 10 - 30 minutes (typical for oxime synthesis)[5] |
| Temperature | Reflux (85-90 °C) or 60 °C[1][4] | Room Temperature[2] | 120-160 °C (typical for oxime synthesis)[5] |
| Solvents | Ethanol (B145695), Water, Diethyl Ether[1][4] | None (or minimal for workup, e.g., ethyl acetate)[2] | Typically a high-boiling polar solvent (e.g., DMF, DMSO) or solvent-free[3] |
| Key Reagents | D-Camphor, Hydroxylamine (B1172632) Hydrochloride, Sodium Acetate[1][4] | Camphor, Hydroxylamine Hydrochloride, Bi₂O₃[2] | Camphor, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) |
| Byproducts | Sodium Chloride, Acetic Acid, Organic solvent waste[1] | Minimal, catalyst can be recycled[2] | Dependent on specific reaction conditions |
| Energy Consumption | High (for reflux) | Low (manual grinding) | Moderate to High (microwave irradiation) |
Environmental Impact Assessment
The classical synthesis of camphor oxime, while effective, presents several environmental drawbacks. The use of organic solvents like ethanol and diethyl ether contributes to volatile organic compound (VOC) emissions and generates significant solvent waste that requires proper disposal.[6] The reaction also requires heating for an extended period, leading to higher energy consumption.
In contrast, greener alternatives offer substantial environmental benefits. The solvent-free grinding method stands out for its minimal environmental impact.[2][7] By eliminating the need for a reaction solvent, it drastically reduces waste generation and avoids the use of hazardous chemicals.[2] The reaction proceeds at room temperature, further minimizing energy consumption. The catalyst, bismuth oxide, is relatively non-toxic and can be recycled.[2]
Microwave-assisted synthesis is another green approach that significantly reduces reaction times, often leading to energy savings compared to conventional heating methods.[3] While it may require a solvent, the shorter reaction times can reduce the overall environmental footprint. Furthermore, microwave heating is often more efficient and provides better control over reaction conditions, potentially leading to higher yields and fewer byproducts.[3]
Experimental Protocols
Classical Synthesis of Camphor Oxime
This protocol is adapted from established literature procedures.[1][4]
Materials:
-
D-Camphor (11.0 g, 71.6 mmol)
-
Hydroxylamine hydrochloride (7.83 g, 112.7 mmol)
-
Sodium acetate (B1210297) (7.46 g, 90.9 mmol)
-
Ethanol (36 mL)
-
Deionized water (55 mL)
-
Diethyl ether
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-camphor in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in deionized water to the flask.
-
Heat the mixture to reflux (85-90 °C) and maintain for 1 hour.
-
After cooling to room temperature, extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water.
Solvent-Free Synthesis of Camphor Oxime by Grinding
This protocol is based on the method described by Saikia et al.[2]
Materials:
-
Camphor (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate
Procedure:
-
In a mortar, add camphor, hydroxylamine hydrochloride, and bismuth(III) oxide.
-
Grind the mixture with a pestle at room temperature for the time specified in comparative studies (typically 5.5-20 minutes for ketones).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the mixture and filter to remove the catalyst.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Reaction Pathway and Experimental Workflow
The synthesis of camphor oxime proceeds through a nucleophilic addition of hydroxylamine to the carbonyl group of camphor, followed by dehydration to form the oxime.
Caption: Reaction mechanism for the synthesis of camphor oxime.
The following diagram illustrates a generalized experimental workflow for the synthesis of camphor oxime, highlighting the key stages from reaction setup to product isolation.
Caption: Generalized experimental workflow for camphor oxime synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
A Comparative Analysis of the Reactivity of Camphor Oxime and Fenchone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally isomeric bicyclic oximes: camphor (B46023) oxime and fenchone (B1672492) oxime. Understanding the nuanced differences in their behavior under various reaction conditions is crucial for their application in synthetic chemistry, particularly in the development of novel pharmaceuticals and chiral auxiliaries. This document summarizes key reactivity differences, supported by experimental data, and provides detailed protocols for relevant transformations.
Executive Summary
Camphor oxime and fenchone oxime, despite their similar bicyclo[2.2.1]heptane frameworks, exhibit distinct reactivity profiles, most notably in the Beckmann rearrangement. This divergence is primarily attributed to the steric and electronic effects arising from the different placement of the gem-dimethyl group in their respective parent ketones.
-
Beckmann Rearrangement: Camphor oxime predominantly undergoes a fragmentation reaction to yield an unsaturated nitrile. In contrast, fenchone oxime yields a rearranged lactam as a major product alongside a nitrile, highlighting a significant difference in their reaction pathways under acidic conditions.[1][2]
-
Reduction: The reduction of these oximes, typically with hydride reagents, is expected to show differences in stereoselectivity due to the varied steric hindrance around the C=N bond. While data for camphor suggests a preference for endo attack, a direct comparative study with fenchone oxime warrants further investigation.
The Beckmann Rearrangement: A Tale of Two Pathways
The Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide, is a cornerstone reaction for understanding the reactivity of camphor and fenchone oximes. The differing substitution patterns around the oxime functionality lead to dramatically different product outcomes.
Camphor Oxime: A Propensity for Fragmentation
Under the influence of various acidic reagents such as phosphorus pentoxide in toluene, thionyl chloride, hydrochloric acid, and sulfuric acid, camphor oxime primarily undergoes a "Beckmann fission" or fragmentation reaction.[2] Instead of the expected lactam formation through rearrangement, the reaction proceeds via cleavage of the C1-C7 bond to form a stable tertiary carbocation, which then leads to the formation of an unsaturated nitrile, predominantly α-campholenonitrile.[2] In some instances, particularly with concentrated hydrochloric acid, 2,3,3-trimethylcyclopentene-α-acetic acid has been observed as the main product.[2] The formation of the lactam is generally a minor pathway, with yields often being only a few percent.[2]
Logical Relationship: Beckmann Fragmentation of Camphor Oxime
References
Safety Operating Guide
Proper Disposal of Camphor Oxime: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of camphor (B46023) oxime, emphasizing safety and regulatory adherence.
Camphor oxime, a derivative of camphor, requires careful handling during disposal due to conflicting hazard information. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, it is prudent to treat it as a hazardous waste until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of camphor oxime waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data
The following table summarizes the available hazard information for camphor oxime and the related compound, camphor. The conflicting data for camphor oxime underscores the importance of treating it with caution.
| Chemical | Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| (1R)-Camphor Oxime | Not a hazardous substance or mixture (according to one SDS). | None required | None required | None required |
| Combustible Solid (Storage Class 11).[1] | Not specified | Not specified | Not specified | |
| Water Hazard Class (WGK) 3 (Germany).[1] | Not specified | Not specified | Not specified | |
| Camphor | Flammable Solid (Category 2).[2][3] | Flame, Health Hazard, Corrosion, Environment, Exclamation Mark.[2] | Danger.[2] | Flammable solid; Harmful if swallowed or inhaled; Causes skin irritation; Causes serious eye damage; May cause damage to organs; Toxic to aquatic life with long lasting effects.[2] |
Step-by-Step Disposal Protocol
The disposal of camphor oxime should follow your institution's hazardous waste management guidelines. The following is a general protocol that aligns with standard laboratory practices.
1. Waste Identification and Segregation:
-
Treat all camphor oxime waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix camphor oxime waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently when mixed.[4][5]
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting camphor oxime waste.[6][7] The container should be in good condition with a secure lid.[4]
-
The original product container can be used if it is intact and properly labeled.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "Camphor Oxime," and the approximate concentration and quantity.[5]
-
Indicate the date when waste was first added to the container.[5]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Ensure that incompatible wastes are segregated within the SAA.[4]
5. Disposal Request:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS or hazardous waste management office for pickup.[4][6][8]
-
Do not dispose of camphor oxime down the drain or in regular trash.[7][8]
6. Empty Container Disposal:
-
An empty container that held camphor oxime should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent capable of removing the residue).[8][9]
-
The rinsate must be collected and disposed of as hazardous waste.[9]
-
After triple-rinsing, deface or remove the original labels, and dispose of the container as regular trash, unless otherwise directed by your institution's policies.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the camphor oxime disposal procedure.
Caption: A workflow diagram outlining the key steps for the proper disposal of camphor oxime.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of camphor oxime, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. (1R)-Camphor oxime = 97.0 GC sum of enantiomers 2792-42-9 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Camphor oxime
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Camphor oxime, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment
There are conflicting reports regarding the specific hazards of Camphor oxime. While some sources classify (1R)-Camphor Oxime as non-hazardous, the parent compound, Camphor, and its DL-isomer are classified under the Globally Harmonized System (GHS) with several hazards.[1][2] To ensure the highest level of safety, it is prudent to handle Camphor oxime with the precautions applicable to its parent compound until a definitive hazard classification for all its isomers is established.
The primary hazards associated with Camphor, and therefore potentially with Camphor oxime, include flammability, skin and eye irritation, and potential for organ damage with prolonged or repeated exposure.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification (Camphor) | Flammable solids (Category 2), Skin irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Specific target organ toxicity — repeated exposure (Category 2) | [1][2] |
| Flash Point (Camphor) | 64 °C (147.2 °F) | |
| Autoignition Temperature (Camphor) | 466 °C (870.8 °F) |
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is mandatory when handling Camphor oxime:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves.[3][4][5][6][7] | Provides chemical resistance against potential skin irritants. |
| Body Protection | A flame-retardant lab coat. | Protects against flammable solids and skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Camphor oxime in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.
2. Handling Solid Camphor Oxime:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid, avoiding the creation of dust clouds.
-
Static Electricity: Ground all equipment and containers to prevent the buildup of static electricity, which can ignite flammable dust.
3. Preparing Solutions:
-
Solvent Addition: When dissolving Camphor oxime, add the solid to the solvent slowly while stirring to control the dissolution rate and prevent splashing.
-
Container: Use a sealed or covered container to minimize the release of vapors.
Disposal Plan
Proper disposal of Camphor oxime and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Collect all unused Camphor oxime powder and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of Camphor oxime should be collected in a separate, labeled hazardous waste container for flammable organic liquids.
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
2. Disposal Method:
-
All waste containing Camphor oxime must be disposed of through a licensed professional waste disposal service.[8]
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of Camphor oxime.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehsinsight.com [ehsinsight.com]
- 4. shop.dqeready.com [shop.dqeready.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. What Type of Gloves Protects Your Hands From Hazardous Chemicals [tprindustrial.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. monash.edu [monash.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
